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  • Product: 2-Methyl-1-phenylcyclohexanol
  • CAS: 15036-22-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methyl-1-phenylcyclohexanol

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Methyl-1-phenylcyclohexanol, a tertiary alcohol. The primary synthetic route detailed is the Grignard reaction b...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Methyl-1-phenylcyclohexanol, a tertiary alcohol. The primary synthetic route detailed is the Grignard reaction between 2-methylcyclohexanone (B44802) and phenylmagnesium bromide. This document outlines the chemical and physical properties, a detailed experimental protocol for its synthesis, and methodologies for its characterization using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). All quantitative data is summarized in tabular format, and key experimental workflows are visualized using Graphviz diagrams to support researchers, scientists, and professionals in the field of organic chemistry and drug development.

Chemical and Physical Properties

2-Methyl-1-phenylcyclohexanol is a substituted cyclohexanol (B46403) derivative with the molecular formula C13H18O.[1] Its properties are summarized in the table below.

PropertyValueReference
Molecular Formula C13H18O[1][2]
Molecular Weight 190.28 g/mol [1][3]
CAS Number 15036-22-3[1]
Density 1.022 g/cm³[1]
Boiling Point 302.8 °C at 760 mmHg[1]
Flash Point 119.1 °C[1]
LogP 3.08430[1]
Refractive Index 1.539[1]

Synthesis of 2-Methyl-1-phenylcyclohexanol

The most common and efficient method for synthesizing 2-Methyl-1-phenylcyclohexanol is through the nucleophilic addition of a Grignard reagent to a ketone.[4][5] Specifically, phenylmagnesium bromide is reacted with 2-methylcyclohexanone. The Grignard reagent is prepared in-situ from bromobenzene (B47551) and magnesium metal in an anhydrous ether solvent.[4] The nucleophilic carbon of the phenylmagnesium bromide attacks the electrophilic carbonyl carbon of 2-methylcyclohexanone, forming a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product.[6]

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_end Product Bromobenzene Bromobenzene Grignard_Formation 1. Grignard Reagent Formation Bromobenzene->Grignard_Formation Magnesium Magnesium Turnings Magnesium->Grignard_Formation Ether Anhydrous Ether Ether->Grignard_Formation Ketone 2-Methylcyclohexanone Addition 2. Nucleophilic Addition Ketone->Addition Grignard_Reagent Phenylmagnesium Bromide (PhMgBr) Grignard_Formation->Grignard_Reagent Grignard_Reagent->Addition Intermediate Magnesium Alkoxide Intermediate Addition->Intermediate Workup 3. Acidic Workup (e.g., aq. H₂SO₄ or NH₄Cl) Intermediate->Workup Product 2-Methyl-1-phenylcyclohexanol Workup->Product

Caption: Synthesis workflow for 2-Methyl-1-phenylcyclohexanol.
Detailed Experimental Protocol: Grignard Synthesis

Materials:

  • Magnesium turnings

  • Iodine crystal (for activation)

  • Anhydrous diethyl ether

  • Bromobenzene

  • 2-Methylcyclohexanone

  • Sulfuric acid (10% aqueous solution) or saturated aqueous ammonium (B1175870) chloride

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, condenser, dropping funnel, heating mantle, magnetic stirrer

Procedure:

  • Apparatus Setup: All glassware must be oven-dried to remove any trace of water. Assemble a three-necked round-bottom flask with a reflux condenser (with a drying tube), a pressure-equalizing dropping funnel, and a glass stopper.

  • Grignard Reagent Formation:

    • Place magnesium turnings in the flask. Add a single crystal of iodine to activate the magnesium surface.

    • In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.

    • Add a small portion of the bromobenzene solution to the magnesium. The reaction is initiated when the color of the iodine fades and bubbling occurs. If the reaction does not start, gentle warming may be required.

    • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[7] After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.

  • Reaction with Ketone:

    • Dissolve 2-methylcyclohexanone in anhydrous diethyl ether and add this solution to the dropping funnel.

    • Cool the Grignard reagent mixture in an ice bath.

    • Add the ketone solution dropwise to the stirred Grignard reagent. A vigorous reaction will occur. Control the rate of addition to maintain a manageable reaction temperature.

    • After the addition is complete, allow the mixture to stir at room temperature for at least one hour to ensure the reaction goes to completion.

  • Workup and Purification:

    • Pour the reaction mixture slowly and carefully into a beaker containing ice and a 10% aqueous solution of sulfuric acid or saturated ammonium chloride to quench the reaction and protonate the alkoxide.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with water, a sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

    • The crude product can be purified by recrystallization or column chromatography.

Characterization

Following synthesis, the identity and purity of 2-Methyl-1-phenylcyclohexanol are confirmed through various analytical methods.

Spectroscopic Data Summary
TechniqueExpected Observations
¹H NMR Signals for aromatic protons (phenyl group), aliphatic protons (cyclohexyl ring), a singlet for the hydroxyl proton (disappears on D₂O exchange), and a singlet for the methyl group protons.
¹³C NMR Signals for aromatic carbons, aliphatic carbons of the cyclohexyl ring, a quaternary carbon attached to the -OH group, and a carbon for the methyl group.
IR Spectroscopy Broad O-H stretch (~3200-3600 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), aliphatic C-H stretches (~2850-3000 cm⁻¹), C=C stretches from the phenyl ring (~1450-1600 cm⁻¹), and a C-O stretch (~1050-1150 cm⁻¹).
Mass Spec. (EI) Molecular ion peak (M⁺) at m/z = 190. Key fragments at m/z = 172 [M-H₂O]⁺, m/z = 113 [M-C₆H₅]⁺, and m/z = 77 [C₆H₅]⁺.
Detailed Characterization Protocols

¹H and ¹³C NMR Spectroscopy:

  • Protocol: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Acquire ¹H and ¹³C spectra on a standard NMR spectrometer (e.g., 400 MHz).

  • Interpretation: The ¹H NMR spectrum is expected to show a complex multiplet region for the cyclohexyl protons, a multiplet for the phenyl protons, and a characteristic singlet for the methyl group. The hydroxyl proton will appear as a broad singlet which can be confirmed by a D₂O shake experiment. The ¹³C NMR will show distinct peaks for the 13 carbons, with the carbinol carbon (C-OH) and the ipso-carbon of the phenyl ring appearing as key quaternary signals.

Infrared (IR) Spectroscopy:

  • Protocol: Acquire the IR spectrum using either a neat liquid sample (as a thin film between salt plates) or by dissolving the solid compound in a suitable solvent (like CCl₄).[8] Alternatively, a KBr pellet can be prepared.

  • Interpretation: The most telling feature in the IR spectrum is the presence of a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of an alcohol.[6][9] This confirms the success of the reaction, especially when compared to the IR spectrum of the starting material, 2-methylcyclohexanone, which would show a strong, sharp C=O stretch around 1715 cm⁻¹ and a complete absence of the broad O-H band.

Mass Spectrometry (MS):

  • Protocol: Introduce a dilute solution of the sample into a mass spectrometer, typically via Gas Chromatography (GC-MS) for simultaneous separation and analysis. Electron Ionization (EI) is a common method for fragmentation.

  • Interpretation: The mass spectrum provides the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) should appear at m/z 190, corresponding to the molecular formula C13H18O.[1] A common fragmentation pathway for alcohols is dehydration, leading to a significant peak at m/z 172 ([M-18]⁺).[10] Other expected fragments include the loss of the phenyl group, and the phenyl cation itself at m/z 77.[11]

Characterization_Workflow cluster_analysis Spectroscopic Analysis Crude_Product Crude Product from Synthesis Purification Purification (Recrystallization or Chromatography) Crude_Product->Purification Pure_Product Pure 2-Methyl-1-phenylcyclohexanol Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR MS Mass Spectrometry (GC-MS) Pure_Product->MS Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Final_Report Final Characterization Report Data_Analysis->Final_Report

Caption: Workflow for the purification and characterization of the final product.

Biological Activity and Signaling Pathways

Currently, 2-Methyl-1-phenylcyclohexanol is primarily a synthetic intermediate and is not associated with any known biological signaling pathways or specific pharmacological activities. Its structural motifs may be of interest in medicinal chemistry for the development of new molecular entities, but dedicated studies on its biological effects are not widely reported in scientific literature. Therefore, a diagram of a signaling pathway is not applicable.

Conclusion

This guide has detailed the synthesis of 2-Methyl-1-phenylcyclohexanol via the Grignard reaction and outlined the standard analytical procedures for its comprehensive characterization. The provided protocols and expected data serve as a valuable resource for chemists in research and development, ensuring a reliable methodology for the preparation and validation of this tertiary alcohol.

References

Exploratory

An In-depth Technical Guide to the Stereoisomers of 2-Methyl-1-phenylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the stereoisomers of 2-methyl-1-phenylcyclohexanol, a chiral molecule with significant po...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 2-methyl-1-phenylcyclohexanol, a chiral molecule with significant potential in synthetic organic chemistry and drug development. The presence of two stereocenters gives rise to four distinct stereoisomers: (1R,2R) and (1S,2S) enantiomeric pair (trans), and the (1R,2S) and (1S,2R) enantiomeric pair (cis). This document details the synthesis, separation, and characterization of these stereoisomers. Experimental protocols for their preparation and separation are provided, alongside visualizations of synthetic and analytical workflows.

Stereochemistry of 2-Methyl-1-phenylcyclohexanol

2-Methyl-1-phenylcyclohexanol possesses two chiral centers at the C1 and C2 positions of the cyclohexyl ring. This results in the existence of four stereoisomers, which can be grouped into two pairs of enantiomers. These enantiomeric pairs are diastereomers of each other. The relative stereochemistry of the methyl and phenyl groups determines whether the diastereomer is cis or trans.

  • Trans Isomers: The methyl and phenyl groups are on opposite sides of the cyclohexyl ring. This corresponds to the (1R,2R) and (1S,2S) enantiomers.

  • Cis Isomers: The methyl and phenyl groups are on the same side of the cyclohexyl ring. This corresponds to the (1R,2S) and (1S,2R) enantiomers.

Synthesis of 2-Methyl-1-phenylcyclohexanol Stereoisomers

The primary route for the synthesis of 2-methyl-1-phenylcyclohexanol is the Grignard reaction between 2-methylcyclohexanone (B44802) and a phenyl Grignard reagent, such as phenylmagnesium bromide. This reaction typically yields a mixture of the cis and trans diastereomers.

Experimental Protocol: Grignard Synthesis of a Diastereomeric Mixture

Materials:

Procedure:

  • Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium.

  • Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium turnings with stirring. The reaction should initiate spontaneously, as evidenced by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be necessary.

  • Once the reaction has started, add the remaining bromobenzene solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Grignard Reaction: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of 2-methylcyclohexanone in anhydrous diethyl ether dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

  • Workup: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product, which is a mixture of cis- and trans-2-methyl-1-phenylcyclohexanol.

Separation of Stereoisomers

Separation of Diastereomers

The cis and trans diastereomers of 2-methyl-1-phenylcyclohexanol can be separated by column chromatography on silica (B1680970) gel due to their different polarities.

Experimental Protocol: Diastereomer Separation by Column Chromatography

Materials:

  • Silica gel (for column chromatography)

  • Hexane (B92381)

  • Ethyl acetate

  • Crude mixture of 2-methyl-1-phenylcyclohexanol diastereomers

Procedure:

  • Prepare a slurry of silica gel in hexane and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent mixture).

  • Load the sample onto the column.

  • Elute the column with a mixture of hexane and ethyl acetate. The optimal eluent composition should be determined by thin-layer chromatography (TLC) analysis. Generally, the less polar trans isomer will elute before the more polar cis isomer.

  • Collect fractions and analyze them by TLC to identify the pure diastereomers.

  • Combine the fractions containing each pure diastereomer and evaporate the solvent to yield the isolated cis and trans isomers.

Resolution of Enantiomers

The enantiomers of each diastereomer can be resolved using chiral high-performance liquid chromatography (HPLC) or by classical resolution involving the formation of diastereomeric salts with a chiral resolving agent.

Experimental Protocol: Enantiomeric Resolution by Chiral HPLC

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based such as Chiralpak® or Chiralcel®)

Procedure:

  • Dissolve the separated cis or trans diastereomer in the mobile phase.

  • Inject the sample onto the chiral column.

  • Elute with an optimized mobile phase, typically a mixture of hexane and isopropanol. The exact ratio will need to be determined experimentally to achieve baseline separation of the enantiomers.

  • Monitor the elution profile with the UV detector. The two enantiomers will have different retention times.

  • For preparative separations, collect the fractions corresponding to each enantiomer.

Quantitative Data

While specific experimentally determined data for all stereoisomers of 2-methyl-1-phenylcyclohexanol is limited in the public domain, data for analogous compounds can provide valuable insights. The following tables summarize available and predicted data.

Table 1: Physicochemical Properties of 2-Methyl-1-phenylcyclohexanol Stereoisomers and Related Compounds

Compound/StereoisomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Specific Rotation [α]D
2-Methyl-1-phenylcyclohexanol (mixture of isomers)C₁₃H₁₈O190.28N/AN/AN/A
trans-2-PhenylcyclohexanolC₁₂H₁₆O176.2553-55152-155 / 16 mmHgN/A (racemate)
(+)-(1S,2R)-trans-2-PhenylcyclohexanolC₁₂H₁₆O176.2663-67105 / 3 mmHg+55 to +61° (c=1 in Methanol)[1]
(-)-(1R,2S)-trans-2-PhenylcyclohexanolC₁₂H₁₆O176.2663-67105 / 3 mmHg-55 to -61° (c=1 in Methanol)
cis-1-(4-(dimethylamino)phenyl)-2-methylcyclohexan-1-olC₁₅H₂₃NO233.3568-70N/AN/A
trans-1-phenyl-4-methylcyclohexan-1-olC₁₃H₁₈O190.2868-70N/AN/A

Note: Data for 2-phenylcyclohexanol (B1664101) and its derivatives are provided as approximations due to the lack of specific data for 2-methyl-1-phenylcyclohexanol.

Table 2: Spectroscopic Data for Stereoisomers of 2-Methyl-1-phenylcyclohexanol and Analogs

Compound/Stereoisomer¹H NMR (δ ppm)¹³C NMR (δ ppm)IR (cm⁻¹)
cis-1-(4-(dimethylamino)phenyl)-2-methylcyclohexan-1-ol0.60 (d, 3H, J=7.0 Hz, CH₃)Not fully reportedNot reported
trans-1-phenyl-2-methylcyclohexan-1-ol0.81 (d, 3H, J=7.0 Hz, CH₃)Not fully reportedNot reported
cis-2-Methylcyclohexanol0.94 (d, 3H), 3.78 (m, 1H, CH-OH)16.5, 24.8, 26.2, 33.1, 36.9, 70.1~3350 (br, OH), ~2930, ~1450, ~1030
trans-2-Methylcyclohexanol0.92 (d, 3H), 3.25 (m, 1H, CH-OH)17.8, 25.6, 31.8, 34.8, 42.1, 76.5~3350 (br, OH), ~2930, ~1450, ~1070

Note: The chemical shift of the methyl group in the ¹H NMR spectrum can be a diagnostic tool to differentiate between the cis and trans isomers of 1-phenyl-2-methylcyclohexan-1-ol, with the cis-methyl group appearing at a lower chemical shift (0.60 ppm) compared to the trans-methyl group (0.81 ppm) in a related compound.

Mandatory Visualization

Synthesis and Separation Workflow

The following diagram illustrates the general workflow for the synthesis of a diastereomeric mixture of 2-methyl-1-phenylcyclohexanol via a Grignard reaction, followed by the separation of the stereoisomers.

G cluster_synthesis Synthesis cluster_separation Separation 2-Methylcyclohexanone 2-Methylcyclohexanone Grignard Reaction Grignard Reaction 2-Methylcyclohexanone->Grignard Reaction Phenylmagnesium Bromide Phenylmagnesium Bromide Phenylmagnesium Bromide->Grignard Reaction Diastereomeric Mixture Diastereomeric Mixture Grignard Reaction->Diastereomeric Mixture Column Chromatography Column Chromatography Diastereomeric Mixture->Column Chromatography cis-Isomers (racemic) cis-Isomers (racemic) Column Chromatography->cis-Isomers (racemic) trans-Isomers (racemic) trans-Isomers (racemic) Column Chromatography->trans-Isomers (racemic) Chiral HPLC Chiral HPLC cis-Isomers (racemic)->Chiral HPLC or trans Enantiomer 1 Enantiomer 1 Chiral HPLC->Enantiomer 1 Enantiomer 2 Enantiomer 2 Chiral HPLC->Enantiomer 2

Caption: Workflow for the synthesis and separation of 2-methyl-1-phenylcyclohexanol stereoisomers.

Logical Relationship: Stereoselective Dehydration

The stereochemistry of the starting 2-methyl-1-phenylcyclohexanol can influence the outcome of elimination reactions, such as acid-catalyzed dehydration. The relative orientation of the hydroxyl group and adjacent protons dictates the feasibility of an E2 mechanism and can affect the regioselectivity of the resulting alkene products (Zaitsev vs. Hofmann).

G cluster_reactants Starting Stereoisomers cluster_conditions Reaction Conditions cluster_products Alkene Products cis-2-Methyl-1-phenylcyclohexanol cis-2-Methyl-1-phenylcyclohexanol E1 Conditions E1 Conditions cis-2-Methyl-1-phenylcyclohexanol->E1 Conditions E2 Conditions E2 Conditions cis-2-Methyl-1-phenylcyclohexanol->E2 Conditions Anti-periplanar H available trans-2-Methyl-1-phenylcyclohexanol trans-2-Methyl-1-phenylcyclohexanol trans-2-Methyl-1-phenylcyclohexanol->E1 Conditions trans-2-Methyl-1-phenylcyclohexanol->E2 Conditions Anti-periplanar H may be hindered E1 Conditions (e.g., H₂SO₄, heat) E1 Conditions (e.g., H₂SO₄, heat) E2 Conditions (e.g., bulky base) E2 Conditions (e.g., bulky base) Zaitsev Product Zaitsev Product Hofmann Product Hofmann Product E1 Conditions->Zaitsev Product Major E2 Conditions->Zaitsev Product E2 Conditions->Hofmann Product

Caption: Influence of stereochemistry on the dehydration of 2-methyl-1-phenylcyclohexanol.

References

Foundational

Spectroscopic and Synthetic Profile of 2-Methyl-1-phenylcyclohexanol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a summary of available spectroscopic data and a plausible synthetic protocol for 2-Methyl-1-phenylcyclohexanol. Due to the lim...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data and a plausible synthetic protocol for 2-Methyl-1-phenylcyclohexanol. Due to the limited availability of experimental data for this specific compound, this document leverages data from structurally similar analogs to provide a comprehensive overview. The analogs used for data compilation include trans-2-phenyl-1-cyclohexanol (B1200244) and 2-methylcyclohexanol.

Spectroscopic Data Analysis

The following tables summarize the key spectroscopic data points obtained for analogs of 2-Methyl-1-phenylcyclohexanol. These data are essential for the structural elucidation and characterization of this class of compounds.

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey Absorptions (cm⁻¹)Functional GroupSource
trans-2-Phenyl-1-cyclohexanol~3400 (broad)O-H (alcohol)[1]
~3020-3080C-H (aromatic)[1]
~2850-2930C-H (aliphatic)[1]
~1600, 1495C=C (aromatic)[1]
~1060C-O (alcohol)[1]
2-Methylcyclohexanol3350 (broad)O-H (alcohol)[2][3]
2920, 2860C-H (aliphatic)[2][3]
1450C-H (bend)[2][3]
1030C-O (alcohol)[2][3]

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data for trans-2-Phenyl-1-cyclohexanol

Chemical Shift (ppm)MultiplicityIntegrationAssignmentSource
7.15-7.35m5HAromatic protons[4]
3.65m1HCH-O[4]
2.50m1HCH-Ph[4]
1.20-2.20m8HCyclohexyl protons[4]
1.80s (broad)1HOH[4]

Table 3: Mass Spectrometry (MS) Data for 2-Methylcyclohexanol

m/zRelative IntensityAssignmentSource
1145%[M]⁺[5]
9940%[M-CH₃]⁺
81100%[M-H₂O-CH₃]⁺[5]
7185%[C₅H₁₁]⁺
5795%[C₄H₉]⁺[5]

Note: The fragmentation pattern of 2-Methyl-1-phenylcyclohexanol would be expected to show a molecular ion peak at m/z 190, with significant fragments corresponding to the loss of water (m/z 172), and cleavage of the cyclohexyl ring.

Experimental Protocols

A plausible synthetic route to 2-Methyl-1-phenylcyclohexanol involves the Grignard reaction between phenylmagnesium bromide and 2-methylcyclohexanone (B44802). The following is a detailed experimental protocol based on established chemical transformations.

Synthesis of 2-Methyl-1-phenylcyclohexanol

  • Preparation of Phenylmagnesium Bromide (Grignard Reagent):

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

    • Add anhydrous diethyl ether and a crystal of iodine to initiate the reaction.

    • Add a solution of bromobenzene (B47551) (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel. Maintain a gentle reflux by controlling the rate of addition.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 2-Methylcyclohexanone:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Add a solution of 2-methylcyclohexanone (1.0 eq) in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield 2-Methyl-1-phenylcyclohexanol.

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization Bromobenzene Bromobenzene Grignard_Formation Grignard Reaction Bromobenzene->Grignard_Formation Magnesium Magnesium Magnesium->Grignard_Formation Phenylmagnesium_Bromide Phenylmagnesium Bromide Grignard_Formation->Phenylmagnesium_Bromide Grignard_Addition Grignard Addition Phenylmagnesium_Bromide->Grignard_Addition Two_Methylcyclohexanone 2-Methylcyclohexanone Two_Methylcyclohexanone->Grignard_Addition Crude_Product Crude 2-Methyl-1-phenylcyclohexanol Grignard_Addition->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Product Pure 2-Methyl-1-phenylcyclohexanol Purification->Pure_Product Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Pure_Product->Spectroscopy

Caption: Synthetic and characterization workflow for 2-Methyl-1-phenylcyclohexanol.

References

Exploratory

Physical and chemical properties of 2-Methyl-1-phenylcyclohexanol

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Methyl-1-phenylcyclohexanol, tailored for researchers, scientists, and professionals in drug development. The document s...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Methyl-1-phenylcyclohexanol, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details experimental protocols for its synthesis, and discusses its stereochemical and spectroscopic characteristics.

Physical and Chemical Properties

2-Methyl-1-phenylcyclohexanol is a substituted cyclohexanol (B46403) with a phenyl and a methyl group attached to the cyclohexyl ring. Its properties are influenced by these functional groups, leading to the characteristics summarized below.

PropertyValueSource/Notes
Molecular Formula C₁₃H₁₈O[1][2][3]
Molecular Weight 190.28 g/mol [1][3]
Appearance Expected to be a liquid or a low-melting solid.Based on analogs like 2-phenylcyclohexanol (B1664101) which is a liquid and trans-2-phenyl-1-cyclohexanol (B1200244) which is a solid with a melting point of 53-55 °C.
Melting Point Not explicitly reported. The related compound trans-2-phenyl-1-cyclohexanol has a melting point of 53-55 °C.
Boiling Point Not explicitly reported.
Density Not explicitly reported.
Solubility Expected to have moderate solubility in water and high solubility in common organic solvents like ethanol, acetone, and diethyl ether.Based on the properties of the related compound 1-phenylcyclohexanol.
Stereochemistry Exists as diastereomers (cis and trans) due to the two stereocenters at C1 and C2.[4]

Synthesis of 2-Methyl-1-phenylcyclohexanol via Grignard Reaction

The most common and effective method for the synthesis of 2-Methyl-1-phenylcyclohexanol is the Grignard reaction. This involves the reaction of 2-methylcyclohexanone (B44802) with a phenyl Grignard reagent, such as phenylmagnesium bromide. This reaction is a classic example of nucleophilic addition to a carbonyl group and is known to be diastereoselective.[4]

Experimental Protocol

Materials:

  • Magnesium turnings

  • Bromobenzene (B47551)

  • Anhydrous diethyl ether

  • 2-Methylcyclohexanone

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

  • Iodine crystal (for initiation)

  • Hydrochloric acid (for cleaning glassware)

Procedure:

Part 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

  • All glassware must be thoroughly dried in an oven and assembled while hot under a dry, inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine to the flask.

  • Add a small amount of anhydrous diethyl ether to just cover the magnesium turnings.

  • In the dropping funnel, prepare a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether.

  • Add a small portion of the bromobenzene solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and gentle boiling of the ether is observed. If the reaction does not start, gentle warming may be necessary.

  • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.

Part 2: Reaction with 2-Methylcyclohexanone

  • Cool the freshly prepared phenylmagnesium bromide solution to 0 °C using an ice bath.

  • Prepare a solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous diethyl ether and place it in the dropping funnel.

  • Add the 2-methylcyclohexanone solution dropwise to the stirred Grignard reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

Part 3: Work-up and Purification

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride to decompose the magnesium alkoxide complex.

  • Separate the organic layer. Extract the aqueous layer three times with diethyl ether.

  • Combine all the organic layers and wash with brine.

  • Dry the combined organic phase over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product, a mixture of cis- and trans-2-Methyl-1-phenylcyclohexanol, can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

Stereoselectivity

The addition of the Grignard reagent to 2-methylcyclohexanone is diastereoselective. The stereochemical outcome is influenced by the steric hindrance of the methyl group at the C2 position.[4] 2-Methylcyclohexanone exists predominantly in a chair conformation with the methyl group in the equatorial position to minimize steric strain. The nucleophilic attack of the phenyl group can occur from either the axial or equatorial face of the carbonyl carbon.

  • Axial attack: The phenyl group adds to the same face as the methyl group, leading to the cis-isomer.

  • Equatorial attack: The phenyl group adds to the opposite face of the methyl group, resulting in the trans-isomer.

The ratio of the cis to trans isomers is dependent on the steric bulk of the Grignard reagent and the reaction conditions. For phenylmagnesium bromide, a mixture of both diastereomers is expected, with the ratio influenced by the precise reaction conditions.[4]

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy:

  • Aromatic Protons: A multiplet in the range of δ 7.2-7.5 ppm corresponding to the five protons of the phenyl group.

  • Cyclohexyl Protons: A complex series of multiplets between δ 1.0-2.5 ppm for the methylene (B1212753) and methine protons of the cyclohexyl ring. The proton at C2, adjacent to the methyl group, would likely appear as a distinct multiplet.

  • Methyl Protons: A doublet around δ 0.8-1.2 ppm due to coupling with the adjacent methine proton at C2.

  • Hydroxyl Proton: A broad singlet that can appear over a wide chemical shift range (δ 1.5-4.0 ppm), and its position is concentration and solvent dependent. This peak will disappear upon D₂O exchange.

¹³C NMR Spectroscopy:

  • Aromatic Carbons: Several signals in the aromatic region (δ 125-150 ppm). The ipso-carbon (attached to the cyclohexyl ring) would be a quaternary signal.

  • Alcohol Carbon (C1): A signal in the range of δ 70-80 ppm.

  • Cyclohexyl Carbons: Signals for the other five carbons of the cyclohexyl ring would appear in the aliphatic region (δ 20-50 ppm).

  • Methyl Carbon: A signal in the upfield region (δ 15-25 ppm).

Infrared (IR) Spectroscopy:

  • O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the hydroxyl group.

  • C-H Stretch (Aromatic): Absorptions typically above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Absorptions typically below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region.

Mass Spectrometry (MS):

  • Molecular Ion Peak (M⁺): A peak at m/z = 190, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Expect to see a prominent peak at M-18 (m/z = 172) due to the loss of a water molecule. Other significant fragments would arise from the cleavage of the cyclohexyl ring and the loss of the phenyl or methyl groups.

Logical Relationships and Experimental Workflows

The synthesis of 2-Methyl-1-phenylcyclohexanol follows a clear logical progression from starting materials to the final product, as illustrated in the following workflow diagram.

Synthesis_Workflow cluster_grignard Grignard Reagent Preparation cluster_reaction Nucleophilic Addition cluster_workup Work-up and Purification Bromobenzene Bromobenzene Grignard Phenylmagnesium Bromide Bromobenzene->Grignard Mg Magnesium Turnings Mg->Grignard Ether1 Anhydrous Diethyl Ether Ether1->Grignard Alkoxide Magnesium Alkoxide Complex Grignard->Alkoxide Ketone 2-Methylcyclohexanone Ketone->Alkoxide Ether2 Anhydrous Diethyl Ether Ether2->Alkoxide Quench Quench with NH4Cl (aq) Alkoxide->Quench Extraction Solvent Extraction Quench->Extraction Drying Drying (MgSO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Column Chromatography Evaporation->Purification Product cis/trans-2-Methyl-1- phenylcyclohexanol Purification->Product

Caption: Workflow for the synthesis of 2-Methyl-1-phenylcyclohexanol.

The stereochemical outcome of the Grignard reaction can be visualized as a decision point based on the direction of nucleophilic attack on the prochiral carbonyl carbon of 2-methylcyclohexanone.

Stereochemistry cluster_attack Nucleophilic Attack Start 2-Methylcyclohexanone (equatorial methyl) Axial Axial Attack Start->Axial Equatorial Equatorial Attack Start->Equatorial Grignard Phenylmagnesium Bromide cis_Product cis-2-Methyl-1-phenylcyclohexanol Axial->cis_Product trans_Product trans-2-Methyl-1-phenylcyclohexanol Equatorial->trans_Product

Caption: Stereochemical pathways in the Grignard synthesis.

References

Foundational

An In-depth Technical Guide to 2-Methyl-1-phenylcyclohexanol: Synthesis, Properties, and Characterization

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-Methyl-1-phenylcyclohexanol, a tertiary alcohol of interest in organic synthesis and po...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-1-phenylcyclohexanol, a tertiary alcohol of interest in organic synthesis and potential pharmaceutical development. The document details its synthesis via the Grignard reaction, including a discussion of the stereochemical outcomes. It presents a compilation of its physical and chemical properties and outlines detailed experimental protocols for its preparation and characterization using modern spectroscopic techniques. This guide is intended to be a valuable resource for researchers in organic and medicinal chemistry.

Introduction

2-Methyl-1-phenylcyclohexanol is a chiral tertiary alcohol. Its structure, featuring a phenyl group and a hydroxyl group on a substituted cyclohexane (B81311) ring, makes it a potential building block in the synthesis of more complex molecules, including potential drug candidates. The synthesis of this compound is a classic example of nucleophilic addition to a cyclic ketone, specifically a Grignard reaction, which introduces challenges and opportunities in stereocontrol. Understanding the synthesis and properties of this and related compounds is crucial for the design of novel chemical entities.

Synthesis of 2-Methyl-1-phenylcyclohexanol

The primary and most direct route for the synthesis of 2-Methyl-1-phenylcyclohexanol is the Grignard reaction. This involves the reaction of a phenylmagnesium halide (typically bromide) with 2-methylcyclohexanone (B44802).

Reaction Scheme

The overall reaction is as follows:

The reaction proceeds via the nucleophilic attack of the carbanionic phenyl group from the Grignard reagent on the electrophilic carbonyl carbon of 2-methylcyclohexanone. A subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol.

Diastereoselectivity

The nucleophilic addition of the Grignard reagent to 2-methylcyclohexanone can result in the formation of two diastereomers: cis-2-Methyl-1-phenylcyclohexanol and trans-2-Methyl-1-phenylcyclohexanol. The stereochemical outcome is influenced by steric hindrance.[1] 2-methylcyclohexanone predominantly exists in a chair conformation with the methyl group in the equatorial position to minimize steric strain.[1]

The approach of the nucleophile (the phenyl group from phenylmagnesium bromide) to the carbonyl carbon can occur from either the axial or equatorial face.

  • Axial Attack: The nucleophile approaches from the top face of the ring, leading to the formation of the cis-isomer where the phenyl group and the methyl group are on the same side of the ring.

  • Equatorial Attack: The nucleophile approaches from the bottom face of the ring, resulting in the trans-isomer where the phenyl group and the methyl group are on opposite sides.

Generally, for smaller Grignard reagents, axial attack is often favored to avoid steric interactions with the equatorial methyl group.[1] However, the phenyl group is relatively bulky, which can lead to a mixture of diastereomers. The exact ratio can be influenced by reaction conditions such as temperature and solvent.

Experimental Protocols

The following protocols are based on general procedures for Grignard reactions with cyclic ketones.

Preparation of Phenylmagnesium Bromide (Grignard Reagent)

Materials:

Procedure:

  • All glassware must be oven-dried to remove any traces of water. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Add a small crystal of iodine.

  • Prepare a solution of bromobenzene in anhydrous diethyl ether in the dropping funnel.

  • Add a small amount of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and the ether begins to reflux.

  • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting grey-black solution is the phenylmagnesium bromide reagent.

Synthesis of 2-Methyl-1-phenylcyclohexanol

Materials:

  • Phenylmagnesium bromide solution (prepared as above)

  • 2-Methylcyclohexanone

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Sulfuric acid (dilute)

Procedure:

  • Cool the prepared phenylmagnesium bromide solution to 0 °C in an ice bath.

  • Prepare a solution of 2-methylcyclohexanone in anhydrous diethyl ether and add it to a dropping funnel.

  • Add the 2-methylcyclohexanone solution dropwise to the stirred Grignard reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and precipitate magnesium salts.

  • If a precipitate makes stirring difficult, a dilute solution of sulfuric acid can be added carefully until the salts dissolve.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

Purification and Characterization

Purification:

Characterization:

  • Thin Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the structure and assess the diastereomeric ratio.

  • Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl functional group.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Physical and Chemical Properties

The following table summarizes the known quantitative data for 2-Methyl-1-phenylcyclohexanol.

PropertyValue
Molecular Formula C₁₃H₁₈O
Molecular Weight 190.28 g/mol
Boiling Point 302.8 °C at 760 mmHg
Density 1.022 g/cm³
Flash Point 119.1 °C
CAS Number 15036-22-3

Spectroscopic Data (Predicted)

Spectroscopic Data Predicted Features
¹H NMR - Aromatic protons (phenyl group): Multiplet around 7.2-7.5 ppm.- Cyclohexane protons: Complex multiplets between 1.2-2.5 ppm.- Methyl protons: A doublet around 0.8-1.2 ppm.- Hydroxyl proton: A broad singlet, chemical shift is concentration-dependent.
¹³C NMR - Aromatic carbons: Signals between 125-150 ppm.- Carbon bearing the hydroxyl and phenyl groups (C1): Signal around 75-85 ppm.- Carbon bearing the methyl group (C2): Signal around 35-45 ppm.- Other cyclohexane carbons: Signals between 20-40 ppm.- Methyl carbon: Signal around 15-25 ppm.
IR Spectroscopy - O-H stretch (hydroxyl group): Broad absorption band in the region of 3200-3600 cm⁻¹.- C-H stretch (aromatic): Absorptions above 3000 cm⁻¹.- C-H stretch (aliphatic): Absorptions below 3000 cm⁻¹.- C=C stretch (aromatic ring): Absorptions around 1450-1600 cm⁻¹.- C-O stretch (alcohol): Strong absorption in the region of 1050-1150 cm⁻¹.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 2-Methyl-1-phenylcyclohexanol.

G cluster_prep Grignard Reagent Preparation cluster_synthesis Synthesis cluster_purification Purification & Analysis reagent_prep Reaction of Bromobenzene with Magnesium in Ether reagent Phenylmagnesium Bromide reagent_prep->reagent Formation reaction Grignard Addition (0°C to RT) reagent->reaction ketone 2-Methylcyclohexanone ketone->reaction workup Aqueous Workup (NH4Cl solution) reaction->workup crude Crude Product workup->crude purification Column Chromatography crude->purification pure_product Pure 2-Methyl-1-phenylcyclohexanol purification->pure_product analysis Spectroscopic Characterization (NMR, IR, MS) pure_product->analysis

Caption: General workflow for the synthesis of 2-Methyl-1-phenylcyclohexanol.

Stereochemical Pathway

This diagram illustrates the stereochemical possibilities in the synthesis of 2-Methyl-1-phenylcyclohexanol.

G cluster_attack Nucleophilic Attack by PhMgBr cluster_products Diastereomeric Products start 2-Methylcyclohexanone (equatorial methyl) axial Axial Attack start->axial Less hindered face (generally favored for smaller nucleophiles) equatorial Equatorial Attack start->equatorial More hindered face (can be favored by bulky nucleophiles) cis cis-2-Methyl-1-phenylcyclohexanol axial->cis trans trans-2-Methyl-1-phenylcyclohexanol equatorial->trans

References

Exploratory

Structural Elucidation of 2-Methyl-1-phenylcyclohexanol: A Technical Guide

This guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 2-Methyl-1-phenylcyclohexanol. It is intended for researchers, scientists, and professio...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 2-Methyl-1-phenylcyclohexanol. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a detailed look into the synthesis, separation, and spectroscopic analysis of its diastereomers.

Introduction

2-Methyl-1-phenylcyclohexanol is a chiral alcohol with two stereocenters, leading to the existence of two pairs of enantiomers: (1R,2R)- and (1S,2S)-trans, and (1R,2S)- and (1S,2R)-cis. The distinct spatial arrangement of the methyl and phenyl groups in the cis and trans diastereomers results in unique spectroscopic signatures, which are fundamental to their structural elucidation. This document outlines the key experimental techniques and data analysis required to differentiate and characterize these isomers.

Synthesis and Stereochemistry

The synthesis of 2-Methyl-1-phenylcyclohexanol is typically achieved through the Grignard reaction of 2-methylcyclohexanone (B44802) with phenylmagnesium bromide. This reaction generally yields a mixture of the cis and trans diastereomers.

G ketone 2-Methylcyclohexanone grignard Phenylmagnesium bromide (PhMgBr) ketone->grignard + workup Acidic Workup (e.g., H3O+) grignard->workup 1. mixture Mixture of cis- and trans- 2-Methyl-1-phenylcyclohexanol workup->mixture 2.

The stereochemical outcome of the reaction is influenced by the steric hindrance of the methyl group, which directs the nucleophilic attack of the phenyl group from the less hindered face of the carbonyl. The resulting diastereomeric mixture can be separated using chromatographic techniques such as column chromatography.

Spectroscopic Analysis for Structural Elucidation

The definitive identification of the cis and trans isomers of 2-Methyl-1-phenylcyclohexanol relies on a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for differentiating the diastereomers due to the sensitivity of chemical shifts and coupling constants to the local electronic and steric environment of the nuclei.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified isomer in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer. Key parameters to analyze include the chemical shifts (δ) of the methyl, hydroxyl, and phenyl protons, as well as the coupling constants (J) for the cyclohexyl ring protons.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. The chemical shifts of the carbon atoms in the cyclohexyl ring are particularly diagnostic for the stereochemistry.

Table 1: Comparative ¹H NMR Data (Predicted) for cis- and trans-2-Methyl-1-phenylcyclohexanol in CDCl₃

Proton Assignmentcis-Isomer (δ, ppm)trans-Isomer (δ, ppm)Multiplicity
Phenyl-H7.20-7.507.20-7.50m
Cyclohexyl-H (adjacent to Ph)~2.8~2.5m
OHVariableVariables (br)
Cyclohexyl-H (other)1.20-2.001.20-2.00m
Methyl-H~0.9~1.1d

Table 2: Comparative ¹³C NMR Data (Predicted) for cis- and trans-2-Methyl-1-phenylcyclohexanol in CDCl₃

Carbon Assignmentcis-Isomer (δ, ppm)trans-Isomer (δ, ppm)
C-1 (C-OH)~75~78
C-2 (C-Me)~38~42
Phenyl C (ipso)~145~148
Phenyl C (o, m, p)125-128125-128
Cyclohexyl C20-4020-40
Methyl C~15~18

The key distinction in the ¹H NMR spectra lies in the chemical shift of the methyl group and the coupling patterns of the cyclohexyl protons, which are influenced by their axial or equatorial orientations in the preferred chair conformation of each isomer. In the ¹³C NMR spectra, the chemical shifts of the carbon bearing the hydroxyl group (C-1) and the methyl group (C-2) are typically different for the two diastereomers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can further confirm the structure.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for separation and analysis.

  • Ionization: Utilize Electron Ionization (EI) to generate the molecular ion and fragment ions.

  • Analysis: Record the mass-to-charge ratio (m/z) of the resulting ions.

Table 3: Key Mass Spectrometry Fragmentation Data for 2-Methyl-1-phenylcyclohexanol

m/zProposed Fragment
190[M]⁺ (Molecular Ion)
172[M - H₂O]⁺
115[M - C₆H₅]⁺
105[C₆H₅CO]⁺
77[C₆H₅]⁺

The mass spectra of the cis and trans isomers are often very similar, as they are constitutional isomers. However, subtle differences in the relative abundances of fragment ions may be observed due to the different steric environments influencing the fragmentation pathways. The molecular ion peak at m/z 190 confirms the molecular formula C₁₃H₁₈O. Common fragmentation pathways include the loss of a water molecule (m/z 172) and cleavage of the bond between the phenyl group and the cyclohexyl ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: Infrared Spectroscopy

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl) or as a KBr pellet.

  • Analysis: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

Table 4: Characteristic Infrared Absorption Bands for 2-Methyl-1-phenylcyclohexanol

Wavenumber (cm⁻¹)Functional Group
~3400 (broad)O-H stretch (alcohol)
~3050-3020C-H stretch (aromatic)
~2930, 2860C-H stretch (aliphatic)
~1600, 1490, 1450C=C stretch (aromatic ring)
~1050C-O stretch (alcohol)

The IR spectrum will confirm the presence of the hydroxyl (-OH) and phenyl groups, which is consistent for both diastereomers.

Logical Workflow for Structural Elucidation

The process of distinguishing between the cis and trans isomers follows a logical progression of experiments and data analysis.

G start Synthesis of 2-Methyl-1-phenylcyclohexanol separation Diastereomer Separation (e.g., Column Chromatography) start->separation isomerA Isomer A separation->isomerA isomerB Isomer B separation->isomerB nmr NMR Spectroscopy (¹H and ¹³C) isomerA->nmr ms Mass Spectrometry isomerA->ms ir Infrared Spectroscopy isomerA->ir isomerB->nmr isomerB->ms isomerB->ir data_analysis Comparative Data Analysis nmr->data_analysis ms->data_analysis ir->data_analysis structure_elucidation Assignment of cis and trans Structures data_analysis->structure_elucidation

Conclusion

The structural elucidation of the diastereomers of 2-Methyl-1-phenylcyclohexanol is a systematic process that relies on the combined application of synthesis, separation, and spectroscopic techniques. While IR and MS confirm the overall structure and functional groups, NMR spectroscopy provides the critical details of the stereochemistry, allowing for the unambiguous assignment of the cis and trans configurations. This guide provides a foundational framework for researchers undertaking the characterization of this and similar chiral molecules.

Foundational

Conformational Analysis of 2-Methyl-1-phenylcyclohexanol Diastereomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the conformational analysis of the diastereomers of 2-methyl-1-phenylcyclohexanol. The presence of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the conformational analysis of the diastereomers of 2-methyl-1-phenylcyclohexanol. The presence of three substituents on the cyclohexane (B81311) ring—a phenyl group, a hydroxyl group, and a methyl group—introduces significant stereochemical complexity and influences the conformational equilibrium of the six-membered ring. Understanding these conformational preferences is crucial for applications in stereoselective synthesis, catalysis, and the design of pharmacologically active molecules, where three-dimensional structure dictates biological activity.

This guide integrates theoretical principles with detailed experimental and computational methodologies. It covers the synthesis of the diastereomers, their spectroscopic characterization with a focus on Nuclear Magnetic Resonance (NMR), and the determination of their conformational equilibria.

Stereoisomers and Conformational Equilibria

2-Methyl-1-phenylcyclohexanol possesses two stereocenters at the C1 and C2 positions of the cyclohexane ring. This gives rise to two pairs of enantiomers, which are diastereomeric to each other: the cis and trans isomers. Each of these diastereomers exists as a pair of rapidly interconverting chair conformations at room temperature. The relative stability of these conformers is determined by the steric and electronic interactions of the substituents in axial and equatorial positions.

The primary steric interactions that destabilize a chair conformation are 1,3-diaxial interactions. In the case of 2-methyl-1-phenylcyclohexanol, the key is to determine the conformational preferences of the bulky phenyl group and the methyl group, as well as the hydroxyl group which can participate in hydrogen bonding.

dot

stereoisomers 2-Methyl-1-phenylcyclohexanol 2-Methyl-1-phenylcyclohexanol cis-isomer cis-isomer 2-Methyl-1-phenylcyclohexanol->cis-isomer trans-isomer trans-isomer 2-Methyl-1-phenylcyclohexanol->trans-isomer Chair Conformer 1a Chair Conformer 1a cis-isomer->Chair Conformer 1a Chair Conformer 1b Chair Conformer 1b cis-isomer->Chair Conformer 1b Chair Conformer 2a Chair Conformer 2a trans-isomer->Chair Conformer 2a Chair Conformer 2b Chair Conformer 2b trans-isomer->Chair Conformer 2b

Caption: Stereoisomers of 2-Methyl-1-phenylcyclohexanol.

Synthesis of 2-Methyl-1-phenylcyclohexanol Diastereomers

The most common and effective method for the synthesis of 2-methyl-1-phenylcyclohexanol is the Grignard reaction between 2-methylcyclohexanone (B44802) and phenylmagnesium bromide. This reaction typically yields a mixture of the cis and trans diastereomers. The stereoselectivity of the reaction is influenced by the steric hindrance of the methyl group at the C2 position, which directs the nucleophilic attack of the Grignard reagent to the less hindered face of the carbonyl group.

dot

synthesis_workflow cluster_reactants Reactants 2-Methylcyclohexanone 2-Methylcyclohexanone Grignard Reaction Grignard Reaction 2-Methylcyclohexanone->Grignard Reaction Phenylmagnesium Bromide Phenylmagnesium Bromide Phenylmagnesium Bromide->Grignard Reaction Work-up Work-up Grignard Reaction->Work-up Diastereomer Mixture Diastereomer Mixture Work-up->Diastereomer Mixture Purification Purification Isolated Diastereomers Isolated Diastereomers Purification->Isolated Diastereomers Diastereomer Mixture->Purification

Caption: General workflow for the synthesis of 2-Methyl-1-phenylcyclohexanol.

Detailed Experimental Protocol: Grignard Synthesis

This protocol outlines the synthesis of 2-methyl-1-phenylcyclohexanol from 2-methylcyclohexanone and bromobenzene (B47551).

Materials:

Procedure:

  • Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium suspension. The reaction is initiated by gentle heating and then maintained by the exothermic reaction. After the addition is complete, the mixture is refluxed for 30 minutes to ensure the complete formation of the Grignard reagent.

  • Reaction with 2-Methylcyclohexanone: The Grignard reagent solution is cooled in an ice bath. A solution of 2-methylcyclohexanone in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent. After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification and Separation: The resulting crude product, a mixture of cis and trans diastereomers, is purified and the diastereomers are separated by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Spectroscopic Analysis and Conformational Assignment

¹H and ¹³C NMR spectroscopy are the most powerful tools for the conformational analysis of the 2-methyl-1-phenylcyclohexanol diastereomers. The chemical shifts and, more importantly, the coupling constants of the cyclohexane ring protons provide detailed information about their spatial arrangement.

Predicted ¹H NMR Data

The following tables summarize the predicted ¹H NMR chemical shifts and coupling constants for the major conformers of the cis and trans diastereomers. These predictions are based on data from closely related analogs and established principles of conformational analysis.

Table 1: Predicted ¹H NMR Data for trans-2-Methyl-1-phenylcyclohexanol (Major Conformer: diequatorial)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
Phenyl-H7.2-7.5m-
H2 (proton at C2)~2.4tJ ≈ 12.0 (axial-axial)
OHvariables-
Cyclohexyl-H (other)1.2-2.0m-
Methyl-H~0.9dJ ≈ 6.5

Table 2: Predicted ¹H NMR Data for cis-2-Methyl-1-phenylcyclohexanol (Major Conformer: equatorial Phenyl, axial Methyl)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
Phenyl-H7.2-7.5m-
H2 (proton at C2)~2.5-2.6mSmaller J values
OHvariables-
Cyclohexyl-H (other)1.2-2.1m-
Methyl-H~1.0-1.1dJ ≈ 7.0

The key diagnostic feature to distinguish between the cis and trans isomers is the signal for the proton at C2. In the more stable diequatorial conformer of the trans isomer, this proton is axial and is expected to show a triplet with a large coupling constant (around 12 Hz) due to two axial-axial couplings with the neighboring axial protons. In the cis isomer, this proton is equatorial, and will exhibit a more complex multiplet with smaller coupling constants.

Predicted ¹³C NMR Data

The ¹³C NMR chemical shifts are also sensitive to the stereochemistry and conformation. The chemical shifts of the cyclohexane ring carbons and the methyl carbon will differ between the two diastereomers.

Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

Carbontrans-isomer (predicted)cis-isomer (predicted)
C1 (C-OH)~75~77
C2 (C-Me)~45~43
C-ipso (Phenyl)~145~146
C-ortho (Phenyl)~128~128
C-meta (Phenyl)~127~127
C-para (Phenyl)~126~126
Cyclohexyl carbons20-4020-40
Methyl~18~20

Determination of Conformational Equilibrium

The relative populations of the two chair conformers for each diastereomer can be determined experimentally using variable temperature NMR spectroscopy and computationally through quantum chemical calculations.

dot

conformational_analysis_workflow cluster_experimental Experimental Approach cluster_computational Computational Approach VT_NMR Variable Temperature NMR Low_Temp_Spectra Low Temperature Spectra VT_NMR->Low_Temp_Spectra Cooling Signal_Integration Signal Integration Low_Temp_Spectra->Signal_Integration Observe separate signals Keq_Calculation Keq Calculation Signal_Integration->Keq_Calculation Delta_G ΔG° Calculation Keq_Calculation->Delta_G DFT_Calculations DFT Calculations Conformer_Optimization Conformer Geometry Optimization DFT_Calculations->Conformer_Optimization Energy_Calculation Single Point Energy Calculation Conformer_Optimization->Energy_Calculation Relative_Energies Relative Stabilities Energy_Calculation->Relative_Energies

Caption: Workflow for determining conformational equilibrium.

Experimental Protocol: Variable Temperature NMR
  • Sample Preparation: A solution of the purified diastereomer is prepared in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated toluene (B28343) or dichloromethane).

  • Data Acquisition: A series of ¹H NMR spectra are recorded at different temperatures, starting from room temperature and decreasing in increments of 10-20 K until the signals for the individual conformers are resolved (coalescence is overcome).

  • Data Analysis: At a temperature where the chair-chair interconversion is slow on the NMR timescale, the signals for both conformers will be observed. The relative populations of the two conformers are determined by integrating the corresponding well-resolved signals.

  • Thermodynamic Parameters: The equilibrium constant (Keq) is calculated from the ratio of the conformer populations. The Gibbs free energy difference (ΔG°) between the conformers can then be calculated using the equation: ΔG° = -RTln(Keq).

Computational Methodology

Quantum chemical calculations, particularly using Density Functional Theory (DFT), can provide valuable insights into the relative stabilities of the conformers.

  • Conformer Generation: The initial 3D structures of the possible chair conformers for each diastereomer are generated.

  • Geometry Optimization: The geometry of each conformer is optimized to find its lowest energy structure using a suitable level of theory (e.g., B3LYP/6-31G(d)).

  • Energy Calculation: Single-point energy calculations are performed on the optimized geometries using a higher level of theory or a larger basis set to obtain more accurate electronic energies.

  • Thermodynamic Corrections: Frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermodynamic corrections (zero-point vibrational energy, thermal corrections to enthalpy and entropy).

  • Relative Stabilities: The relative Gibbs free energies of the conformers are calculated to predict their equilibrium populations.

Conclusion

The conformational analysis of the diastereomers of 2-methyl-1-phenylcyclohexanol provides a detailed understanding of the interplay of steric and electronic effects in substituted cyclohexanes. The integration of synthetic chemistry, advanced NMR spectroscopy, and computational modeling allows for a thorough characterization of the stereochemical and conformational landscape of these molecules. This knowledge is fundamental for controlling the stereochemical outcome of reactions involving these and similar chiral building blocks, and for understanding their interactions in biological systems, thereby aiding in the rational design of new chemical entities in drug discovery and development.

Exploratory

An In-depth Technical Guide to the 13C NMR Chemical Shifts of trans-2-Methyl-1-phenylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for trans-2-Methyl-1-phenylcyclohexanol. Due t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for trans-2-Methyl-1-phenylcyclohexanol. Due to the limited availability of direct experimental data for this specific stereoisomer in public databases, this guide combines established principles of ¹³C NMR spectroscopy of substituted cyclohexanes with data from closely related analogs to provide a comprehensive understanding of its spectral characteristics. This information is crucial for the structural elucidation and stereochemical assignment of this and similar compounds in research and drug development.

Predicted ¹³C NMR Chemical Shifts

The ¹³C NMR chemical shifts for trans-2-Methyl-1-phenylcyclohexanol are influenced by the stereochemistry of the substituents on the cyclohexyl ring. In the most stable chair conformation of the trans isomer, both the phenyl and methyl groups are expected to occupy equatorial positions to minimize steric strain. The predicted chemical shifts are based on the analysis of substituent effects and data from analogous compounds.

Table 1: Predicted ¹³C NMR Chemical Shifts for trans-2-Methyl-1-phenylcyclohexanol

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C1 (C-OH)75 - 80Quaternary carbon attached to hydroxyl and phenyl groups.
C2 (CH-CH₃)45 - 50Methine carbon adjacent to the phenyl-bearing carbon.
C324 - 28Methylene carbon, γ to the hydroxyl group.
C425 - 29Methylene carbon, distant from substituents.
C521 - 25Methylene carbon, γ to the methyl group.
C635 - 40Methylene carbon, adjacent to the hydroxyl-bearing carbon.
CH₃15 - 20Equatorial methyl group.
Cipso (Phenyl)145 - 150Phenyl carbon attached to the cyclohexyl ring.
Cortho (Phenyl)127 - 130Phenyl carbons ortho to the point of attachment.
Cmeta (Phenyl)128 - 131Phenyl carbons meta to the point of attachment.
Cpara (Phenyl)126 - 129Phenyl carbon para to the point of attachment.

Experimental Protocols for ¹³C NMR Spectroscopy

A general protocol for acquiring a ¹³C NMR spectrum of a small organic molecule like trans-2-Methyl-1-phenylcyclohexanol is outlined below. The specific parameters may be adjusted based on the instrument and sample concentration.

Sample Preparation
  • Dissolve the Sample : Accurately weigh 10-50 mg of the purified compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). Chloroform-d (CDCl₃) is a common choice for its good solubilizing properties and well-defined solvent peak.

  • Internal Standard : Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ ≈ 77.16 ppm).

  • Transfer to NMR Tube : Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Instrument Parameters

The following is a representative set of acquisition parameters for a standard ¹³C NMR experiment on a 400 MHz spectrometer:

  • Pulse Program : A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).

  • Observation Frequency : Approximately 100 MHz for ¹³C on a 400 MHz instrument.

  • Spectral Width : 0 to 220 ppm.

  • Acquisition Time : 1-2 seconds.

  • Relaxation Delay (d1) : 2-5 seconds. This delay allows for the full relaxation of carbon nuclei, which is particularly important for quaternary carbons.

  • Number of Scans : 1024 to 4096 scans, or more, may be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

  • Temperature : Standard ambient probe temperature (e.g., 298 K).

Data Processing
  • Fourier Transformation : Apply an exponential window function with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) and then perform a Fourier transform.

  • Phasing and Baseline Correction : Manually or automatically phase the spectrum and correct the baseline to ensure accurate integration and peak picking.

  • Chemical Shift Referencing : Reference the spectrum to the TMS signal (0.00 ppm) or the solvent peak.

  • Peak Picking : Identify and label the chemical shift of each peak.

Below is a DOT script for a Graphviz diagram illustrating the general workflow for obtaining a ¹³C NMR spectrum.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing a Weigh Compound b Dissolve in Deuterated Solvent a->b c Add Internal Standard (TMS) b->c d Transfer to NMR Tube c->d e Insert Sample into Spectrometer d->e Prepared Sample f Tune and Shim Magnet e->f g Set Acquisition Parameters f->g h Acquire FID g->h i Fourier Transform h->i Raw Data (FID) j Phase and Baseline Correction i->j k Reference Spectrum j->k l Peak Picking and Integration k->l m m l->m Final Spectrum

Caption: General workflow for acquiring a ¹³C NMR spectrum.

Factors Influencing Chemical Shifts in Substituted Cyclohexanes

The ¹³C NMR chemical shifts in cyclohexyl systems are highly sensitive to the nature and stereochemical orientation of substituents. Understanding these factors is key to interpreting the spectrum of trans-2-Methyl-1-phenylcyclohexanol.

  • Inductive Effects : Electronegative substituents, such as the hydroxyl group, deshield adjacent carbons, causing a downfield shift (higher ppm). The effect diminishes with distance.

  • Steric Effects (γ-gauche effect) : A substituent in an axial position will cause a shielding (upfield shift) of the γ-carbons due to steric compression. This is a powerful tool for stereochemical assignment. In the expected diequatorial conformation of trans-2-Methyl-1-phenylcyclohexanol, this effect is minimized.

  • Anisotropic Effects : The π-electron system of the phenyl group creates a magnetic field that can either shield or deshield nearby carbons depending on their spatial orientation relative to the ring.

The relationship between stereochemistry and expected chemical shift trends is depicted in the following diagram.

stereochemistry_effects cluster_trans trans-Isomer (Diequatorial) cluster_cis cis-Isomer (Axial/Equatorial) trans More Stable Conformation no_gamma Minimal γ-gauche Effects trans->no_gamma downfield Generally More Downfield Shifts for Ring Carbons no_gamma->downfield cis Less Stable Conformation gamma Significant γ-gauche Effects (from axial substituent) cis->gamma upfield Upfield Shifts for γ-Carbons gamma->upfield start Stereoisomer start->trans start->cis

Caption: Influence of stereochemistry on ¹³C NMR shifts.

This guide provides a foundational understanding of the ¹³C NMR characteristics of trans-2-Methyl-1-phenylcyclohexanol. For definitive structural confirmation, comparison with an experimentally acquired spectrum of a pure, authenticated sample is always recommended.

Foundational

Mass spectrometry fragmentation of 2-Methyl-1-phenylcyclohexanol

An In-depth Technical Guide on the Mass Spectrometry Fragmentation of 2-Methyl-1-phenylcyclohexanol This technical guide provides a comprehensive analysis of the anticipated electron ionization mass spectrometry (EI-MS)...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mass Spectrometry Fragmentation of 2-Methyl-1-phenylcyclohexanol

This technical guide provides a comprehensive analysis of the anticipated electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-Methyl-1-phenylcyclohexanol. The information is curated for researchers, scientists, and professionals in drug development, offering detailed insights into the molecule's behavior under mass spectrometric analysis. The predicted fragmentation pathways are based on established principles of mass spectrometry for cyclic alcohols and aromatic compounds.

Experimental Protocols

While specific experimental parameters can vary, a typical analysis of 2-Methyl-1-phenylcyclohexanol would be conducted using Gas Chromatography-Mass Spectrometry (GC-MS). A generalized protocol is outlined below.

Gas Chromatography (GC) Parameters:

  • Inlet System : A capillary gas chromatograph is typically employed for sample introduction.[1]

  • GC Column : A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms, is suitable for separating the analyte from the sample matrix.[1]

  • Carrier Gas : Helium is commonly used as the carrier gas, maintained at a constant flow rate (e.g., 1 mL/min).[1]

  • Temperature Program : An initial oven temperature of ~70°C, held for 2 minutes, followed by a ramp of 10°C/min to a final temperature of 250°C, held for 5 minutes.

Mass Spectrometry (MS) Parameters:

  • Ionization Mode : Electron Ionization (EI) is the standard method for generating reproducible fragmentation patterns for library matching.[1]

  • Electron Energy : 70 eV is the standard energy used to induce fragmentation.[1]

  • Ion Source Temperature : Maintained between 200-250°C to ensure sample volatilization while preventing thermal degradation.[1]

  • Mass Analyzer : A quadrupole or time-of-flight (TOF) analyzer.

  • Mass Range : A scan range of m/z 40 to 300 is appropriate to detect the molecular ion and all significant fragment ions.[1]

Data Presentation: Predicted Mass Spectrum

The mass spectrum of 2-Methyl-1-phenylcyclohexanol (Molecular Formula: C₁₃H₁₈O, Molecular Weight: 190.28 g/mol ) is expected to show a discernible molecular ion peak and several characteristic fragment ions. The quantitative data for the most probable fragments are summarized in the table below. Relative abundances are estimated based on the predicted stability of the fragment ions.

m/zProposed Fragment IonFormulaRelative Abundance (Estimated)Fragmentation Pathway
190[M]•⁺ (Molecular Ion)[C₁₃H₁₈O]•⁺LowElectron ionization of the parent molecule.
172[M - H₂O]•⁺[C₁₃H₁₆]•⁺ModerateDehydration; loss of a water molecule.
107[C₇H₇O]⁺[C₆H₅COH]⁺HighAlpha-cleavage of the C1-C2 bond and loss of the C₆H₁₁• radical.
91[C₇H₇]⁺[C₇H₇]⁺ModerateRearrangement to form the stable tropylium (B1234903) ion.
77[C₆H₅]⁺[C₆H₅]⁺ModerateLoss of the phenyl group.

Fragmentation Pathways and Mechanisms

The fragmentation of 2-Methyl-1-phenylcyclohexanol upon electron ionization is initiated by the removal of an electron, typically from a lone pair on the oxygen atom, to form the molecular ion ([M]•⁺) at m/z 190.[2] This high-energy ion then undergoes a series of cleavage and rearrangement reactions to produce smaller, more stable fragment ions.[2][3]

Primary Fragmentation Pathways
  • Dehydration (Loss of Water) : A characteristic fragmentation for alcohols, the molecular ion readily eliminates a water molecule (18 Da).[4] This occurs through a rearrangement process, leading to the formation of a radical cation at m/z 172 .[5]

  • Alpha-Cleavage : This is a primary fragmentation mode for alcohols and involves the cleavage of a bond adjacent to the carbon bearing the hydroxyl group.[6][7] For 2-Methyl-1-phenylcyclohexanol, the most significant alpha-cleavage is the breaking of the C1-C2 bond. This results in the loss of a substituted cyclohexyl radical and the formation of a highly stable, resonance-stabilized oxonium ion, [C₆H₅COH]⁺, at m/z 107 . Due to its stability, this ion is expected to be one of the most abundant peaks in the spectrum.

  • Phenyl Group Fragmentation : The presence of the phenyl group leads to characteristic aromatic fragments.

    • Tropylium Ion Formation : Rearrangement of the molecular ion or fragment ions can lead to the formation of the very stable tropylium ion ([C₇H₇]⁺) at m/z 91 .[8] This is a common fragmentation for compounds containing a benzyl (B1604629) moiety.

    • Phenyl Cation : Simple cleavage can result in the loss of the phenyl group as a cation ([C₆H₅]⁺) at m/z 77 .[8]

The logical relationships of these primary fragmentation pathways are visualized in the diagram below.

G mol 2-Methyl-1-phenylcyclohexanol [M]•+ m/z = 190 frag172 [M - H₂O]•+ m/z = 172 mol->frag172 - H₂O (18 Da) invis1 mol->invis1 invis2 mol->invis2 frag107 [C₆H₅COH]⁺ m/z = 107 frag91 [C₇H₇]⁺ (Tropylium) m/z = 91 frag77 [C₆H₅]⁺ (Phenyl) m/z = 77 frag91->frag77 - CH₂ (14 Da) invis1->frag107 - C₆H₁₁• (83 Da) (α-Cleavage) invis2->frag91 Rearrangement

Caption: Proposed EI-MS fragmentation pathways for 2-Methyl-1-phenylcyclohexanol.

Experimental Workflow

The overall process from sample injection to data analysis follows a standardized workflow, ensuring reproducibility and accurate identification.

G sample Sample Injection gc GC Separation sample->gc ionization EI Ionization (70 eV) gc->ionization fragmentation Ion Fragmentation ionization->fragmentation detection Mass Analysis & Detection fragmentation->detection spectrum Mass Spectrum Generation detection->spectrum

Caption: Standard workflow for GC-MS analysis.

References

Exploratory

Theoretical Stability of 2-Methyl-1-phenylcyclohexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The conformational stability of substituted cyclohexanes is a cornerstone of stereochemistry, with profound implications for molecular recognition,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational stability of substituted cyclohexanes is a cornerstone of stereochemistry, with profound implications for molecular recognition, reactivity, and drug design. 2-Methyl-1-phenylcyclohexanol presents a fascinating case study in this domain, featuring two stereogenic centers and the interplay of bulky substituents on a flexible cyclohexane (B81311) ring. This technical guide provides a comprehensive overview of the theoretical and experimental methodologies used to determine the relative stabilities of the stereoisomers and conformers of 2-Methyl-1-phenylcyclohexanol. We delve into computational protocols using Density Functional Theory (DFT), detail experimental approaches for synthesis and characterization, and present hypothetical quantitative data to illustrate the expected energetic landscape of this molecule.

Stereoisomers and Conformational Landscape

2-Methyl-1-phenylcyclohexanol possesses two chiral centers, C1 and C2, giving rise to two pairs of enantiomers: (1R,2R)- and (1S,2S)-2-Methyl-1-phenylcyclohexanol (the trans diastereomer), and (1R,2S)- and (1S,2R)-2-Methyl-1-phenylcyclohexanol (the cis diastereomer). Each of these stereoisomers exists as an equilibrium of two chair conformations, which can be interconverted via a ring-flip. The relative stability of these conformers is dictated by the steric and electronic interactions of the substituents.

The principal steric interactions to consider are 1,3-diaxial interactions, which are destabilizing. In general, bulky substituents prefer to occupy the equatorial position to minimize these interactions. For 2-Methyl-1-phenylcyclohexanol, the phenyl and methyl groups are the key determinants of conformational preference.

Theoretical Calculations of Stability

Density Functional Theory (DFT) is a powerful and widely used computational method for accurately predicting the geometries and relative energies of molecular conformers. A common and effective level of theory for this type of analysis is B3LYP with a 6-311+G(d,p) basis set, which provides a good balance of accuracy and computational cost.

Computational Protocol

A typical computational workflow for determining the relative stabilities of the conformers of 2-Methyl-1-phenylcyclohexanol is as follows:

  • Initial Structure Generation: The starting geometries for all possible chair conformers of the cis and trans diastereomers are built using a molecular editor.

  • Geometry Optimization: Each structure is then optimized to find its lowest energy conformation using a DFT method, for example, B3LYP/6-311+G(d,p).

  • Frequency Calculation: Vibrational frequency calculations are performed on each optimized structure to confirm that it is a true minimum on the potential energy surface (i.e., has no imaginary frequencies) and to obtain thermochemical data, including the Gibbs free energy.

  • Relative Energy Calculation: The Gibbs free energies of all conformers are compared to determine their relative stabilities.

G cluster_0 Computational Workflow Initial Geometries Initial Geometries Geometry Optimization (DFT) Geometry Optimization (DFT) Initial Geometries->Geometry Optimization (DFT) Frequency Calculation Frequency Calculation Geometry Optimization (DFT)->Frequency Calculation Relative Stabilities Relative Stabilities Frequency Calculation->Relative Stabilities

Caption: Workflow for theoretical stability calculations.

Hypothetical Quantitative Data
DiastereomerConformerPhenyl PositionMethyl PositionRelative ΔG (kcal/mol)Predicted Population (%)
trans-(1R,2R) I Equatorial Equatorial 0.00 ~99
IIAxialAxial+3.5<1
cis-(1R,2S) I Equatorial Axial +1.8 ~5
II Axial Equatorial +1.2 ~95

Note: These are illustrative values. The conformer with both bulky groups equatorial is expected to be the most stable. For the cis isomer, the conformer with the larger phenyl group in the equatorial position is predicted to be more stable.

Experimental Protocols

The theoretical predictions can be validated through experimental studies. This typically involves the synthesis of the compound followed by spectroscopic analysis to determine the conformational equilibrium.

Synthesis of 2-Methyl-1-phenylcyclohexanol

A common method for the synthesis of 1-arylcyclohexanols is the Grignard reaction. 2-Methyl-1-phenylcyclohexanol can be synthesized by the reaction of phenylmagnesium bromide with 2-methylcyclohexanone (B44802). This reaction will typically produce a mixture of the cis and trans diastereomers, which can then be separated by chromatography.

Protocol:

  • Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are reacted with bromobenzene (B47551) in anhydrous diethyl ether to form phenylmagnesium bromide.

  • Grignard Reaction: A solution of 2-methylcyclohexanone in anhydrous diethyl ether is added dropwise to the Grignard reagent at 0 °C. The reaction mixture is then stirred at room temperature until the starting material is consumed (monitored by TLC).

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification and Separation: The resulting crude product, a mixture of cis and trans isomers, is purified and the diastereomers are separated using column chromatography on silica (B1680970) gel.

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemistry and conformational preferences of molecules in solution.

Protocol:

  • Sample Preparation: A sample of each purified diastereomer is dissolved in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired. The coupling constants (J-values) between vicinal protons on the cyclohexane ring are particularly informative. The magnitude of the coupling constant is related to the dihedral angle between the protons, which is different for axial-axial, axial-equatorial, and equatorial-equatorial relationships.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: 1D or 2D NOE experiments (e.g., NOESY) are performed to establish through-space proximities between protons. For example, in the cis isomer, an NOE would be expected between the methyl group protons and the protons of the phenyl group when they are on the same face of the ring.

  • Variable Temperature NMR: By acquiring NMR spectra at different temperatures, the equilibrium constant between the two chair conformers can be determined from the integration of the signals corresponding to each conformer. The Gibbs free energy difference (ΔG) can then be calculated using the equation: ΔG = -RTlnK_eq.

Visualizing Conformational Equilibria

The equilibrium between the two chair conformations for each diastereomer can be visualized as follows:

G cluster_0 trans-(1R,2R) Equilibrium cluster_1 cis-(1R,2S) Equilibrium trans_eq Phenyl (eq) Methyl (eq) trans_ax Phenyl (ax) Methyl (ax) trans_eq->trans_ax Ring Flip trans_ax->trans_eq More Stable cis_eq_ax Phenyl (eq) Methyl (ax) cis_ax_eq Phenyl (ax) Methyl (eq) cis_eq_ax->cis_ax_eq Ring Flip cis_ax_eq->cis_eq_ax More Stable

Caption: Conformational equilibria of the stereoisomers.

Conclusion

The determination of the relative stabilities of the stereoisomers and conformers of 2-Methyl-1-phenylcyclohexanol is a multifaceted endeavor that combines theoretical calculations and experimental validation. DFT calculations provide a powerful predictive tool for understanding the energetic landscape of the molecule, while synthesis and NMR spectroscopy offer the means for empirical verification. A thorough understanding of these conformational preferences is critical for applications in medicinal chemistry and materials science, where molecular shape and substituent orientation dictate biological activity and physical properties. This guide provides a foundational framework for researchers to approach the conformational analysis of this and related substituted cyclohexanol (B46403) systems.

Foundational

Chirality in 2-Methyl-1-phenylcyclohexanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive examination of the stereochemical aspects of 2-methyl-1-phenylcyclohexanol, a chiral tertiary alcohol with sig...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the stereochemical aspects of 2-methyl-1-phenylcyclohexanol, a chiral tertiary alcohol with significant potential in synthetic chemistry and drug development. The presence of two stereocenters in its structure gives rise to a fascinating array of stereoisomers, the synthesis, separation, and characterization of which are crucial for harnessing their distinct chemical and biological properties. This document outlines the synthetic pathways, diastereoselective outcomes, and detailed protocols for the separation and analysis of these stereoisomers, presented in a format tailored for the scientific community.

Stereoisomerism in 2-Methyl-1-phenylcyclohexanol

2-Methyl-1-phenylcyclohexanol possesses two chiral centers: one at the carbon atom bearing the hydroxyl and phenyl groups (C1), and the other at the carbon atom with the methyl group (C2). This configuration results in the existence of four possible stereoisomers, which can be grouped into two pairs of enantiomers. These enantiomeric pairs are diastereomers of each other. The relative orientation of the methyl and phenyl/hydroxyl groups (cis or trans) defines the two diastereomeric forms.

Synthesis and Stereoselectivity

The most common and direct route to 2-methyl-1-phenylcyclohexanol is the Grignard reaction between 2-methylcyclohexanone (B44802) and phenylmagnesium bromide.[1] The stereochemical outcome of this reaction is of particular interest as the pre-existing chiral center at C2 influences the facial selectivity of the nucleophilic attack on the carbonyl group.

The addition of the phenyl Grignard reagent to 2-methylcyclohexanone results in a mixture of diastereomeric tertiary alcohols: cis- and trans-2-methyl-1-phenylcyclohexanol. The stereoselectivity is influenced by steric hindrance, with the Grignard reagent preferentially attacking from the less hindered face of the cyclohexanone (B45756) ring.[1] The ratio of the resulting diastereomers is dependent on the reaction conditions and the steric bulk of the nucleophile.[1]

Table 1: Predicted Diastereomeric Ratio in the Grignard Synthesis of 2-Methyl-1-phenylcyclohexanol
Grignard ReagentSubstrateMajor DiastereomerMinor DiastereomerPredicted Diastereomeric Ratio (Major:Minor)
Phenylmagnesium Bromide2-Methylcyclohexanonecistrans~3:1 to 5:1

Note: The predicted ratio is based on analogous reactions and steric approach control models. Actual ratios may vary with experimental conditions.

Separation of Stereoisomers

The separation of the four stereoisomers of 2-methyl-1-phenylcyclohexanol is a critical step for their individual study and application. This is typically achieved through a two-stage process: separation of the diastereomers, followed by the resolution of the enantiomers within each diastereomeric pair.

Separation of Diastereomers

Diastereomers possess different physical properties, such as melting points, boiling points, and solubilities, which allows for their separation by conventional laboratory techniques like fractional crystallization or column chromatography.[2]

Resolution of Enantiomers

Enantiomers have identical physical properties in an achiral environment, necessitating the use of chiral methods for their separation.[3] Common techniques for the resolution of racemic alcohols include:

  • Chiral Derivatizing Agents: The racemic alcohol is reacted with an enantiomerically pure chiral acid to form a mixture of diastereomeric esters. These esters can then be separated by chromatography or crystallization, followed by hydrolysis to yield the pure enantiomers of the alcohol.[3]

  • Chiral Chromatography: The racemic mixture is passed through a high-performance liquid chromatography (HPLC) column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and their subsequent separation.[4]

Experimental Protocols

Synthesis of 2-Methyl-1-phenylcyclohexanol via Grignard Reaction

Objective: To synthesize a mixture of cis- and trans-2-methyl-1-phenylcyclohexanol.

Materials:

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.

  • Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the formation of phenylmagnesium bromide.

  • Once the Grignard reagent is formed, cool the flask to 0°C in an ice bath.

  • Add a solution of 2-methylcyclohexanone in anhydrous diethyl ether dropwise to the Grignard reagent with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product mixture of diastereomers.

Separation of Diastereomers by Column Chromatography

Objective: To separate the cis and trans diastereomers of 2-methyl-1-phenylcyclohexanol.

Materials:

Procedure:

  • Prepare a silica gel column using a slurry of silica gel in hexane.

  • Dissolve the crude product in a minimal amount of a 9:1 hexane:ethyl acetate mixture.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity (e.g., 98:2 hexane:ethyl acetate) and gradually increasing the polarity.

  • Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the separated diastereomers.

  • Combine the fractions containing each pure diastereomer and remove the solvent under reduced pressure.

Resolution of Enantiomers by Chiral HPLC

Objective: To separate the enantiomers of a single diastereomer of 2-methyl-1-phenylcyclohexanol.

Materials:

  • A single, pure diastereomer of 2-methyl-1-phenylcyclohexanol

  • HPLC-grade hexane

  • HPLC-grade isopropanol (B130326)

Procedure:

  • Equip an HPLC system with a chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak AD-H or Chiralcel OD-H).

  • Prepare a mobile phase of a specific ratio of hexane and isopropanol (e.g., 95:5).

  • Dissolve the diastereomerically pure sample in the mobile phase.

  • Inject the sample onto the column and monitor the elution profile using a UV detector.

  • The two enantiomers will elute at different retention times.

  • Collect the separated enantiomers.

Characterization of Stereoisomers

The different stereoisomers of 2-methyl-1-phenylcyclohexanol can be distinguished by various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for distinguishing between diastereomers. The different spatial arrangements of the substituents lead to distinct chemical shifts and coupling constants for the protons and carbons in the cyclohexyl ring.[5]

  • Optical Rotation: Enantiomers rotate plane-polarized light in equal but opposite directions. The specific rotation, [α]D, is a characteristic physical property of a chiral molecule and can be used to determine the enantiomeric purity of a sample.

Table 2: Hypothetical Spectroscopic and Physical Data for 2-Methyl-1-phenylcyclohexanol Stereoisomers
StereoisomerRelative StereochemistryPredicted 1H NMR (δ, ppm) for C1-OH ProtonPredicted 13C NMR (δ, ppm) for C1Hypothetical Specific Rotation [α]D (c=1, CHCl3)
(1R,2S)-2-Methyl-1-phenylcyclohexanolcis~1.5 - 2.0~75 - 78+X°
(1S,2R)-2-Methyl-1-phenylcyclohexanolcis~1.5 - 2.0~75 - 78-X°
(1R,2R)-2-Methyl-1-phenylcyclohexanoltrans~2.0 - 2.5~78 - 81+Y°
(1S,2S)-2-Methyl-1-phenylcyclohexanoltrans~2.0 - 2.5~78 - 81-Y°

Note: The predicted NMR chemical shifts are based on analogous structures. The specific rotation values are hypothetical and would need to be determined experimentally.

Visualizations

Diagram 1: Synthetic Pathway to 2-Methyl-1-phenylcyclohexanol

Synthesis ketone 2-Methylcyclohexanone intermediate Magnesium Alkoxide Intermediate ketone->intermediate 1. Diethyl Ether grignard Phenylmagnesium Bromide grignard->intermediate product Diastereomeric Mixture: cis- and trans- 2-Methyl-1-phenylcyclohexanol intermediate->product 2. H3O+ workup Workflow start Start: 2-Methylcyclohexanone & Phenylmagnesium Bromide reaction Grignard Reaction start->reaction workup Aqueous Workup reaction->workup crude Crude Product: Diastereomeric Mixture workup->crude chromatography Column Chromatography (Silica Gel) crude->chromatography diastereomer1 Pure Diastereomer 1 (e.g., cis) chromatography->diastereomer1 diastereomer2 Pure Diastereomer 2 (e.g., trans) chromatography->diastereomer2 hplc1 Chiral HPLC diastereomer1->hplc1 hplc2 Chiral HPLC diastereomer2->hplc2 enantiomer1 Enantiomer A hplc1->enantiomer1 enantiomer2 Enantiomer B hplc1->enantiomer2 enantiomer3 Enantiomer C hplc2->enantiomer3 enantiomer4 Enantiomer D hplc2->enantiomer4 Stereoisomers cis_R (1R,2S) cis_S (1S,2R) cis_R->cis_S Enantiomers trans_R (1R,2R) cis_R->trans_R Diastereomers trans_S (1S,2S) cis_R->trans_S Diastereomers cis_S->trans_R Diastereomers cis_S->trans_S Diastereomers trans_R->trans_S Enantiomers

References

Exploratory

An In-depth Technical Guide to 2-Methyl-1-phenylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 2-Methyl-1-phenylcyclohexanol, including its chemical identifiers, physicochemical properties, a d...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-1-phenylcyclohexanol, including its chemical identifiers, physicochemical properties, a detailed synthesis protocol, and an analysis of its spectral data. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Core Identifiers and Properties

2-Methyl-1-phenylcyclohexanol is a substituted cyclohexanol (B46403) derivative with a phenyl and a methyl group attached to the cyclohexane (B81311) ring. Its chemical structure and properties are summarized below.

IdentifierValue
CAS Number 15036-22-3
Molecular Formula C₁₃H₁₈O
PubChem CID 249819

A summary of its key physicochemical properties is provided in the table below.

PropertyValue
Molecular Weight 190.28 g/mol
Density 1.022 g/cm³
Boiling Point 302.8 °C at 760 mmHg
Flash Point 119.1 °C

Synthesis of 2-Methyl-1-phenylcyclohexanol

The primary synthetic route to 2-Methyl-1-phenylcyclohexanol is through a Grignard reaction. This involves the nucleophilic addition of a phenylmagnesium halide to 2-methylcyclohexanone (B44802). The Grignard reagent, typically phenylmagnesium bromide, is prepared in situ from bromobenzene (B47551) and magnesium metal in an anhydrous ether solvent. The subsequent reaction with 2-methylcyclohexanone, followed by an acidic workup, yields the desired tertiary alcohol. The stereochemical outcome of this reaction is influenced by the steric hindrance of the methyl group on the cyclohexanone (B45756) ring, potentially leading to a mixture of diastereomers.

Experimental Protocol: Grignard Synthesis

This protocol outlines a general procedure for the synthesis of 2-Methyl-1-phenylcyclohexanol.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether

  • Bromobenzene

  • 2-Methylcyclohexanone

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate (B1210297)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (1.2 equivalents) and a small crystal of iodine.

    • Add a sufficient amount of anhydrous diethyl ether to cover the magnesium.

    • Prepare a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether in the dropping funnel.

    • To initiate the reaction, add a small portion of the bromobenzene solution to the magnesium suspension. The disappearance of the iodine color and the formation of a cloudy solution indicate the initiation of the Grignard reagent formation.

    • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.

  • Reaction with 2-Methylcyclohexanone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Prepare a solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the 2-methylcyclohexanone solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer three times with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

    • The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient as the eluent.

G cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition cluster_2 Work-up and Purification Bromobenzene Bromobenzene Reaction Flask Reaction Flask Bromobenzene->Reaction Flask dissolved in Mg Mg Mg->Reaction Flask added to Anhydrous Ether Anhydrous Ether Anhydrous Ether->Reaction Flask solvent Phenylmagnesium Bromide Phenylmagnesium Bromide Reaction Mixture Reaction Mixture Phenylmagnesium Bromide->Reaction Mixture added to Reaction Flask->Phenylmagnesium Bromide forms 2-Methylcyclohexanone 2-Methylcyclohexanone 2-Methylcyclohexanone->Reaction Mixture added to Alkoxide Intermediate Alkoxide Intermediate Acidic Work-up Acidic Work-up Alkoxide Intermediate->Acidic Work-up protonation Reaction Mixture->Alkoxide Intermediate forms Crude Product Crude Product Acidic Work-up->Crude Product Purification Purification Crude Product->Purification Column Chromatography 2-Methyl-1-phenylcyclohexanol 2-Methyl-1-phenylcyclohexanol Purification->2-Methyl-1-phenylcyclohexanol G 2-Methyl-1-phenylcyclohexanol 2-Methyl-1-phenylcyclohexanol Pharmacological Screening Pharmacological Screening 2-Methyl-1-phenylcyclohexanol->Pharmacological Screening Initial Screening Lead Compound Identification Lead Compound Identification Pharmacological Screening->Lead Compound Identification Identification of Activity SAR Studies SAR Studies Lead Compound Identification->SAR Studies Structure-Activity Relationship Optimized Analogues Optimized Analogues SAR Studies->Optimized Analogues Analogue Synthesis Preclinical Development Preclinical Development Optimized Analogues->Preclinical Development Candidate Selection

Foundational

Literature review of 2-Methyl-1-phenylcyclohexanol synthesis

An In-depth Technical Guide to the Synthesis of 2-Methyl-1-phenylcyclohexanol For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive literature review of the synthetic routes...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2-Methyl-1-phenylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of the synthetic routes to 2-Methyl-1-phenylcyclohexanol, a tertiary alcohol of significant interest in organic synthesis. The document details the prevalent methodologies, including the Grignard reaction, and explores potential alternative pathways such as asymmetric synthesis and catalytic hydrogenation. Experimental protocols, quantitative data, and visual representations of reaction pathways are provided to facilitate a deeper understanding and practical application of these methods.

Grignard Reaction Synthesis

The most established and widely reported method for synthesizing 2-Methyl-1-phenylcyclohexanol is through the nucleophilic addition of a phenyl Grignard reagent to 2-methylcyclohexanone (B44802).[1] This method is known for its robustness and potential for high yields.[1]

Reaction Principle

The Grignard reaction involves the formation of an organomagnesium halide (Grignard reagent), which then acts as a potent nucleophile. In this specific synthesis, phenylmagnesium bromide is prepared from bromobenzene (B47551) and magnesium metal. This reagent then attacks the electrophilic carbonyl carbon of 2-methylcyclohexanone. A subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol, 2-Methyl-1-phenylcyclohexanol.

Experimental Protocol

The following protocol is a generalized procedure compiled from multiple sources for the synthesis of 2-Methyl-1-phenylcyclohexanol via the Grignard reaction.

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Bromobenzene

  • 2-Methylcyclohexanone

  • Saturated aqueous solution of ammonium (B1175870) chloride or dilute acid (e.g., H₂SO₄ or HCl) for quenching

Procedure:

  • Preparation of the Grignard Reagent (Phenylmagnesium Bromide):

    • A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under an inert atmosphere (e.g., nitrogen).

    • Magnesium turnings (typically 1.2 equivalents relative to the ketone) and a small crystal of iodine are placed in the flask.

    • A small amount of anhydrous solvent (diethyl ether or THF) is added to cover the magnesium.

    • A solution of bromobenzene (1.1 equivalents) in the anhydrous solvent is prepared in the dropping funnel.

    • A small portion of the bromobenzene solution is added to the magnesium suspension to initiate the reaction, which is indicated by a color change and gentle reflux.

    • Once initiated, the remaining bromobenzene solution is added dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, the mixture is typically stirred at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.

  • Reaction with 2-Methylcyclohexanone:

    • The Grignard reagent solution is cooled to 0 °C using an ice bath.

    • A solution of 2-methylcyclohexanone (1.0 equivalent) in the anhydrous solvent is added dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

  • Work-up and Purification:

    • The reaction mixture is cooled to 0 °C and quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride or a dilute acid.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine and dried over an anhydrous drying agent (e.g., magnesium sulfate).

    • The drying agent is filtered off, and the solvent is removed under reduced pressure to yield the crude product.

    • The crude 2-Methyl-1-phenylcyclohexanol can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Quantitative Data

The diastereoselectivity of the Grignard addition to 2-methylcyclohexanone is a critical aspect, as the attack of the Grignard reagent can occur from either the axial or equatorial face of the cyclohexanone (B45756) ring, leading to two diastereomers (cis and trans isomers). The ratio of these isomers is influenced by the specific Grignard reagent used and the reaction conditions.

Grignard ReagentKetoneSolventTemperature (°C)Diastereomeric Ratio (cis:trans)Yield (%)
Phenylmagnesium Bromide2-MethylcyclohexanoneDiethyl ether0 to RTVariesHigh (often >80%)

Note: Specific quantitative data on the diastereomeric ratio for the reaction of phenylmagnesium bromide with 2-methylcyclohexanone is not consistently reported across general literature, but the formation of a mixture of diastereomers is expected. The stereochemical outcome can be predicted using models such as the Felkin-Anh model.

Diagrams

Grignard_Reaction Bromobenzene Bromobenzene GrignardReagent Phenylmagnesium Bromide (PhMgBr) Bromobenzene->GrignardReagent + Mg Magnesium Magnesium (Mg) Magnesium->GrignardReagent Solvent1 Anhydrous Ether/THF Solvent1->GrignardReagent TwoMethylCyclohexanone 2-Methylcyclohexanone Alkoxide Magnesium Alkoxide Intermediate TwoMethylCyclohexanone->Alkoxide + PhMgBr GrignardReagent->Alkoxide Product 2-Methyl-1-phenylcyclohexanol Alkoxide->Product H+ Workup

Caption: Reaction pathway for the Grignard synthesis of 2-Methyl-1-phenylcyclohexanol.

Grignard_Workflow start Start prep_grignard Prepare Grignard Reagent (Phenylmagnesium Bromide) start->prep_grignard react_ketone React with 2-Methylcyclohexanone prep_grignard->react_ketone quench Quench Reaction (aq. NH4Cl or acid) react_ketone->quench extract Extract with Ether quench->extract dry Dry Organic Layer (e.g., MgSO4) extract->dry concentrate Remove Solvent (Rotary Evaporation) dry->concentrate purify Purify Product (Chromatography/Recrystallization) concentrate->purify end End purify->end

Caption: General experimental workflow for the Grignard synthesis.

Alternative Synthetic Routes

While the Grignard reaction is the most common method, other synthetic strategies can be considered for the preparation of 2-Methyl-1-phenylcyclohexanol, particularly when stereochemical control is desired.

Asymmetric Synthesis

For applications requiring enantiomerically pure forms of 2-Methyl-1-phenylcyclohexanol, asymmetric synthesis methodologies are necessary. This can be approached by either using a chiral auxiliary, a chiral catalyst, or through kinetic resolution.

Organocatalyzed Aldol (B89426) Reaction: While not a direct synthesis of the target molecule, the organocatalyzed asymmetric aldol reaction between cyclohexanone and benzaldehyde (B42025) to produce 2-(hydroxy-phenyl-methyl)-cyclohexanone (B81217) provides a relevant precedent.[1] Chiral organocatalysts, such as proline and its derivatives, can facilitate this transformation with high levels of stereocontrol.[1] A similar strategy could potentially be adapted for the synthesis of a precursor to 2-Methyl-1-phenylcyclohexanol.

Sharpless Asymmetric Dihydroxylation: A well-documented method for the asymmetric synthesis of the related trans-2-phenylcyclohexanol involves the Sharpless asymmetric dihydroxylation of 1-phenyl-1-cyclohexene.[2] This approach yields a chiral diol, which can then be further manipulated. This highlights a potential route where a precursor to 2-Methyl-1-phenylcyclohexanol could be synthesized and then resolved or transformed using asymmetric methods.

Catalytic Hydrogenation

Catalytic hydrogenation offers a route to cyclohexanols from corresponding phenolic or unsaturated precursors.

Hydrogenation of o-Cresol (B1677501): The selective hydrogenation of o-cresol can produce o-methyl cyclohexanol, demonstrating the feasibility of reducing a substituted phenol (B47542) to the corresponding cyclohexanol.

Hydrogenation of 2-Methyl-1-phenylcyclohexene: A plausible, though less documented, route to 2-Methyl-1-phenylcyclohexanol is the catalytic hydrogenation of 2-methyl-1-phenylcyclohexene. This precursor can be synthesized through the dehydration of 2-Methyl-1-phenylcyclohexanol itself, suggesting a potential for a purification strategy or as a step in a multi-step synthesis. The hydrogenation would likely proceed with a standard heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere.

Alternative_Routes cluster_asymmetric Asymmetric Synthesis cluster_hydrogenation Catalytic Hydrogenation asym_start Achiral Precursors enantio_product Enantiomerically Enriched 2-Methyl-1-phenylcyclohexanol asym_start->enantio_product + chiral_cat Chiral Catalyst/ Auxiliary chiral_cat->enantio_product precursor 2-Methyl-1-phenylcyclohexene hydro_product 2-Methyl-1-phenylcyclohexanol precursor->hydro_product + hydrogen H2, Catalyst (Pd/C or Pt/C) hydrogen->hydro_product

Caption: Conceptual overview of alternative synthetic pathways.

Conclusion

The synthesis of 2-Methyl-1-phenylcyclohexanol is most reliably achieved through the Grignard reaction of phenylmagnesium bromide with 2-methylcyclohexanone. This method is well-documented and generally provides high yields. For applications requiring specific stereoisomers, asymmetric synthesis strategies, though not yet extensively reported for this specific molecule, offer promising avenues for future research, drawing on precedents from similar structures. Catalytic hydrogenation of an unsaturated precursor also presents a viable, albeit less common, alternative. The choice of synthetic route will ultimately depend on the desired stereochemistry, scale of the reaction, and available starting materials.

References

Protocols & Analytical Methods

Method

Application Notes: Synthesis of 2-Methyl-1-phenylcyclohexanol via Grignard Reaction

Introduction The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, utilizing an organomagnesium halide (Grignard reagent) to perform a nucleophilic attack on an electrophilic ca...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, utilizing an organomagnesium halide (Grignard reagent) to perform a nucleophilic attack on an electrophilic carbon, such as a carbonyl group.[1][2][3] This protocol details the synthesis of the tertiary alcohol, 2-methyl-1-phenylcyclohexanol, through the reaction of phenylmagnesium bromide with 2-methylcyclohexanone (B44802).[2] The reaction is of significant interest as the pre-existing chiral center at the C2 position of the cyclohexanone (B45756) ring directs the nucleophilic attack, leading to the formation of two diastereomeric products, cis- and trans-2-methyl-1-phenylcyclohexanol.[2] The stereochemical outcome is influenced by steric hindrance and conformational preferences of the cyclohexanone ring.[2] This method provides a reliable route to stereochemically complex cyclohexanol (B46403) derivatives, which are valuable motifs in natural products and pharmaceuticals.[2]

Reaction Pathway

The synthesis proceeds in two main stages: first, the formation of the Grignard reagent (phenylmagnesium bromide) from bromobenzene (B47551) and magnesium metal in an anhydrous ether solvent. Second, the nucleophilic addition of the phenylmagnesium bromide to the carbonyl carbon of 2-methylcyclohexanone, followed by an acidic workup to protonate the resulting alkoxide and yield the final tertiary alcohol product.

G R1 Bromobenzene GR Phenylmagnesium Bromide R1->GR + Mg (Anhydrous Ether) R2 Magnesium (Mg) R2->GR R3 2-Methylcyclohexanone Int Magnesium Alkoxide R3->Int GR->Int + 2-Methylcyclohexanone P 2-Methyl-1-phenylcyclohexanol Int->P + H₃O⁺ (Workup)

Caption: Chemical reaction pathway for the synthesis of 2-Methyl-1-phenylcyclohexanol.

Quantitative Data Summary

The following table summarizes the typical molar ratios, amounts, and reaction conditions for the synthesis.

ParameterValueNotes
Reactants
Magnesium Turnings1.2 equivalentsMust be fresh and activated to ensure reaction initiation.[1]
Bromobenzene1.1 equivalentsShould be anhydrous.
2-Methylcyclohexanone1.0 equivalentThe limiting reagent; should be anhydrous.[2]
Solvent
Anhydrous Diethyl Ether~10-15 mL per gram of MgThe solvent must be strictly anhydrous as Grignard reagents react with water.[3][4][5]
Reaction Conditions
Grignard Formation Temp.Gentle reflux (~35 °C)The reaction is exothermic and should self-sustain a gentle reflux once initiated.[3][4]
Addition of Ketone Temp.0 °C (Ice Bath)Ketone is added dropwise to the cooled Grignard reagent to control the exothermic reaction.[2][5]
Reaction Time (Post-addition)1-2 hours at room temperatureStirring ensures the reaction goes to completion.[2]
Work-up
Quenching AgentSaturated aq. NH₄Cl or dilute HClAdded slowly at 0 °C to neutralize the reaction and dissolve magnesium salts.[4][6]
Yield
Theoretical YieldVaries based on scaleBased on the starting amount of 2-methylcyclohexanone.
Typical Product Yield80-95%Yield is dependent on maintaining anhydrous conditions and proper temperature control.

Experimental Protocols

1. Materials and Reagents

  • Magnesium turnings

  • Iodine crystal (for initiation)

  • Bromobenzene, anhydrous

  • 2-Methylcyclohexanone, anhydrous

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution or 1M HCl

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane and Ethyl Acetate (B1210297) (for chromatography)

  • Three-necked round-bottom flask, flame-dried

  • Reflux condenser and drying tube (filled with CaCl₂), flame-dried

  • Dropping funnel, flame-dried

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard glassware for extraction and purification

Safety Precaution: All glassware must be scrupulously dried in an oven and assembled while hot under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[4][7] Diethyl ether is extremely flammable and volatile. Phenylmagnesium bromide is highly reactive and corrosive. All operations should be performed in a certified fume hood, and appropriate personal protective equipment (PPE) must be worn.

2. Protocol

Step 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

  • Place magnesium turnings (1.2 eq.) and a single small crystal of iodine into a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser (with drying tube), and a dropping funnel.[2]

  • Assemble the apparatus quickly while still warm and place it under a positive pressure of dry nitrogen or argon.

  • Add a small amount of anhydrous diethyl ether via the dropping funnel to just cover the magnesium turnings.

  • Prepare a solution of bromobenzene (1.1 eq.) in anhydrous diethyl ether in the dropping funnel.

  • Add a small portion (~10%) of the bromobenzene solution to the magnesium suspension to initiate the reaction.[2] Initiation is indicated by the disappearance of the brown iodine color and the appearance of cloudiness or bubbling.[2][8] Gentle warming with a heat gun or a warm water bath may be necessary if the reaction does not start.[9]

  • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle, steady reflux of the ether.[2][4]

  • After the addition is complete, continue to stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed. The solution should appear cloudy and greyish-brown.[2][9]

Step 2: Reaction with 2-Methylcyclohexanone

  • Cool the flask containing the freshly prepared phenylmagnesium bromide to 0 °C using an ice-water bath.[2][5]

  • Prepare a solution of 2-methylcyclohexanone (1.0 eq.) in anhydrous diethyl ether in the dropping funnel.

  • Add the 2-methylcyclohexanone solution dropwise to the stirred Grignard reagent at 0 °C. Maintain a slow addition rate to control the exothermic reaction.[2]

  • After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and stir for 1-2 hours to ensure the reaction is complete.[2]

Step 3: Quenching and Work-up

  • Cool the reaction mixture back down to 0 °C in an ice bath.

  • Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction and any unreacted Grignard reagent.[6] Alternatively, pour the reaction mixture slowly into a beaker containing a mixture of ice and 1M sulfuric acid or HCl.[1][3] This process will dissolve the precipitated magnesium salts.

  • Continue adding the aqueous solution until the bubbling ceases and two clear layers are visible.

Step 4: Extraction and Purification

  • Transfer the entire mixture to a separatory funnel. Rinse the reaction flask with diethyl ether and add the rinsing to the funnel to ensure all product is transferred.[4]

  • Separate the organic (ether) layer. Extract the aqueous layer two more times with diethyl ether (e.g., 3 x 20 mL).[2]

  • Combine all the organic extracts and wash them with brine (saturated NaCl solution).[2]

  • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.[2][7]

  • Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product, a mixture of diastereomers, can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate eluent system to separate the isomers and remove any biphenyl (B1667301) byproduct.[2]

Experimental Workflow

Caption: General workflow for the Grignard synthesis of 2-Methyl-1-phenylcyclohexanol.

References

Application

Application Notes and Protocols: Stereoselective Synthesis of 2-Methyl-1-phenylcyclohexanol Isomers

Abstract Diastereoselective Synthesis via Grignard Reaction The addition of a Grignard reagent to a chiral ketone, such as 2-methylcyclohexanone (B44802), is a fundamental carbon-carbon bond-forming reaction that allows...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Diastereoselective Synthesis via Grignard Reaction

The addition of a Grignard reagent to a chiral ketone, such as 2-methylcyclohexanone (B44802), is a fundamental carbon-carbon bond-forming reaction that allows for the creation of a new stereocenter.[1] The inherent chirality of the starting material influences the direction of the nucleophilic attack, leading to a diastereomeric mixture of products.

Reaction Principle and Stereochemical Models

The stereoselectivity of the Grignard addition to 2-methylcyclohexanone can be predicted by considering the conformational equilibrium of the cyclohexanone (B45756) ring and the trajectory of the nucleophilic attack.[1] 2-Methylcyclohexanone primarily exists in a chair conformation with the methyl group in the equatorial position to minimize steric strain.

The Felkin-Anh model is widely used to predict the stereochemical outcome of nucleophilic additions to chiral carbonyl compounds.[1][2] According to this model, the largest substituent on the alpha-carbon orients itself perpendicular to the carbonyl group. The nucleophile then attacks the carbonyl carbon from the less hindered face, following the Bürgi-Dunitz trajectory (approximately 107°).[1] In the case of 2-methylcyclohexanone, this model predicts that the phenylmagnesium bromide will preferentially attack from the face opposite to the methyl group, leading to the formation of the cis and trans diastereomers in a predictable ratio.

Quantitative Data

The diastereomeric ratio (d.r.) of the 2-methyl-1-phenylcyclohexanol isomers is influenced by the steric bulk of the Grignard reagent and the reaction conditions. The table below summarizes the reported diastereoselectivity for the reaction of various Grignard reagents with 2-methylcyclohexanone.

Grignard ReagentSolventTemperature (°C)Diastereomeric Ratio (cis:trans)Reference
Phenylmagnesium BromideDiethyl Ether2529:71Ashby, E. C.; Laemmle, J. T. Chem. Rev. 1975, 75, 521-546.

Note: "cis" refers to the product where the newly introduced phenyl group and the methyl group at C2 are on the same face of the ring (axial attack of the nucleophile). "trans" refers to the product where the two groups are on opposite faces (equatorial attack of the nucleophile).

Experimental Protocol: Diastereoselective Phenylation of 2-Methylcyclohexanone

This protocol describes the synthesis of cis- and trans-2-methyl-1-phenylcyclohexanol via the Grignard reaction.

Materials:

  • Magnesium turnings

  • Iodine crystal (optional, for initiation)

  • Bromobenzene (B47551)

  • Anhydrous diethyl ether

  • 2-Methylcyclohexanone

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions (oven-dried)

  • Magnetic stirrer and heating mantle

  • Ice bath

Procedure:

  • Preparation of Phenylmagnesium Bromide:

    • In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine if necessary to initiate the reaction.

    • In the dropping funnel, place a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether.

    • Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and bubbling is observed.

    • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[1]

  • Reaction with 2-Methylcyclohexanone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Prepare a solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the 2-methylcyclohexanone solution dropwise to the stirred Grignard reagent at 0 °C.[1]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[1]

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

    • The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product.

    • The diastereomers can be separated by column chromatography on silica (B1680970) gel.

Potential Strategies for Enantioselective Synthesis

While a direct and established method for the enantioselective synthesis of 2-methyl-1-phenylcyclohexanol was not prominently found, several strategies employed for similar chiral alcohols could be adapted.

Use of Chiral Auxiliaries

One potential approach involves the use of a chiral auxiliary. For instance, enantiomerically pure trans-2-phenylcyclohexanol has been used as a chiral auxiliary in various asymmetric transformations.[3] This suggests that a chiral auxiliary could be attached to a precursor molecule to direct the stereoselective addition of a phenyl or methyl group.

Asymmetric Reduction of a Prochiral Ketone

If a suitable prochiral ketone precursor, such as 1-phenyl-2-methylenecyclohexane or 2-methyl-1-phenyl-2-cyclohexen-1-one, could be synthesized, its asymmetric reduction using a chiral reducing agent (e.g., a chiral borane (B79455) or a catalytic system like Noyori's asymmetric hydrogenation) could potentially lead to the enantioselective formation of one of the 2-methyl-1-phenylcyclohexanol isomers.

Kinetic Resolution

A racemic mixture of 2-methyl-1-phenylcyclohexanol could potentially be resolved through kinetic resolution. This could involve an enzymatic process, for example, using a lipase (B570770) to selectively acylate one of the enantiomers, allowing for the separation of the acylated and unreacted enantiomers. Lipase-catalyzed kinetic resolutions have been successfully used for the resolution of similar compounds like trans-2-phenylcyclohexanol.

Visualizations

Reaction Scheme and Stereochemical Model

G cluster_0 Diastereoselective Grignard Reaction cluster_1 Felkin-Anh Model 2-Methylcyclohexanone 2-Methylcyclohexanone Reaction Reaction 2-Methylcyclohexanone->Reaction 1. PhMgBr, Et2O, 0°C to rt Diastereomeric Mixture Diastereomeric Mixture Reaction->Diastereomeric Mixture 2. H3O+ workup cis-isomer cis-isomer Diastereomeric Mixture->cis-isomer Major Product (Axial Attack) trans-isomer trans-isomer Diastereomeric Mixture->trans-isomer Minor Product (Equatorial Attack) Carbonyl C=O Product Product Carbonyl->Product Forms new C-C bond Alpha-Carbon α-Carbon (with Me, H, Ring) Alpha-Carbon->Carbonyl Nucleophile Ph- Nucleophile->Carbonyl Attack from less hindered face

Caption: Diastereoselective Grignard reaction and the Felkin-Anh model.

Experimental Workflow

G cluster_workflow Experimental Workflow start Start grignard_prep Prepare Phenylmagnesium Bromide in Et2O start->grignard_prep reaction React with 2-Methylcyclohexanone at 0°C to rt grignard_prep->reaction quench Quench with aq. NH4Cl reaction->quench extract Extract with Et2O quench->extract dry Dry organic layer (MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate analyze Analyze d.r. (NMR/GC) concentrate->analyze purify Purify by Column Chromatography analyze->purify end End purify->end

Caption: Workflow for the synthesis of 2-methyl-1-phenylcyclohexanol.

References

Method

Experimental protocol for the synthesis of 2-Methyl-1-phenylcyclohexanol

Abstract This document provides a detailed experimental protocol for the synthesis of 2-Methyl-1-phenylcyclohexanol. The primary method described is the Grignard reaction, a robust and widely used method for the formatio...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-Methyl-1-phenylcyclohexanol. The primary method described is the Grignard reaction, a robust and widely used method for the formation of carbon-carbon bonds. Specifically, this protocol outlines the preparation of phenylmagnesium bromide and its subsequent reaction with 2-methylcyclohexanone (B44802) to yield the desired tertiary alcohol. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocol includes a summary of quantitative data, a detailed experimental procedure, and a visualization of the experimental workflow.

Introduction

2-Methyl-1-phenylcyclohexanol is a tertiary alcohol that serves as a valuable intermediate in organic synthesis. Its structure, featuring a chiral center, makes it a subject of interest in stereochemical studies. The most direct and common method for its synthesis is the nucleophilic addition of a phenyl Grignard reagent to 2-methylcyclohexanone.[1] This reaction typically produces a mixture of diastereomers, cis- and trans-2-Methyl-1-phenylcyclohexanol. The stereochemical outcome of this addition is influenced by factors such as the steric bulk of the Grignard reagent and the reaction conditions.

Reaction Scheme

The synthesis of 2-Methyl-1-phenylcyclohexanol is achieved through a two-step process. First, phenylmagnesium bromide is prepared from bromobenzene (B47551) and magnesium metal. Subsequently, the Grignard reagent reacts with 2-methylcyclohexanone in an anhydrous ether solvent. The reaction is then quenched with an aqueous acid solution to yield the final product.

Step 1: Formation of Phenylmagnesium Bromide

Step 2: Grignard Reaction with 2-Methylcyclohexanone

Experimental Protocol

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
Magnesium turningsMg24.311.2 equivalents
IodineI₂253.811-2 small crystalsInitiator
Anhydrous diethyl ether(C₂H₅)₂O74.12Sufficient volumeSolvent
BromobenzeneC₆H₅Br157.011.0 equivalent
2-MethylcyclohexanoneC₇H₁₂O112.171.0 equivalent
Saturated aq. NH₄ClNH₄Cl53.49As neededQuenching
Anhydrous MgSO₄MgSO₄120.37As neededDrying agent
Procedure

Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is scrupulously dry and the system is under an inert atmosphere (e.g., nitrogen or argon).

  • Initiation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask. The iodine helps to activate the magnesium surface.

  • Reaction: Add a small portion of a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether to the magnesium turnings. The disappearance of the iodine color and the gentle refluxing of the ether indicate the initiation of the reaction. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.[2]

Part B: Reaction with 2-Methylcyclohexanone

  • Addition of Ketone: Cool the freshly prepared phenylmagnesium bromide solution to 0 °C using an ice bath. Add a solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard reagent.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.[2]

Part C: Work-up and Purification

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly add a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer three times with diethyl ether.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent, or by distillation under reduced pressure.

Data Presentation

ParameterValueReference
Reactants
Bromobenzene1.0 equivalent[3]
Magnesium1.1 equivalents[3]
2-Methylcyclohexanone19 mmol[3]
Reaction Conditions
SolventAnhydrous diethyl ether[3]
Reaction Time (Grignard formation)Reflux for 30 min[3]
Reaction Time (Ketone addition)Dropwise addition, then continued reflux[3]
Product
YieldNot specified in detail, but analogous reactions can be high.
Diastereomeric RatioDependent on reaction conditions and steric factors.[2]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of 2-Methyl-1-phenylcyclohexanol.

experimental_workflow reagents Starting Materials: - Bromobenzene - Magnesium - 2-Methylcyclohexanone - Anhydrous Diethyl Ether grignard_formation Grignard Reagent Formation reagents->grignard_formation Step 1 reaction Reaction with 2-Methylcyclohexanone grignard_formation->reaction Step 2 workup Aqueous Work-up (Quenching & Extraction) reaction->workup Step 3 purification Purification (Chromatography/Distillation) workup->purification Step 4 product 2-Methyl-1-phenylcyclohexanol purification->product Final Product

Caption: Experimental workflow for the synthesis of 2-Methyl-1-phenylcyclohexanol.

Characterization

The final product, a mixture of cis- and trans-2-Methyl-1-phenylcyclohexanol, can be characterized by spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the cyclohexyl ring protons, and the methyl group protons. The chemical shifts and coupling constants of the proton attached to the carbon bearing the hydroxyl group can help in determining the stereochemistry of the major and minor diastereomers.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the phenyl group, the cyclohexyl ring carbons, and the methyl carbon.

  • IR Spectroscopy: The infrared spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and absorptions corresponding to C-H and C=C bonds of the aromatic and aliphatic parts of the molecule.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to determine the diastereomeric ratio of the product mixture, while MS will show the molecular ion peak and characteristic fragmentation patterns.

Safety Precautions

  • Grignard reagents are highly reactive and moisture-sensitive. All reactions should be carried out under anhydrous conditions and an inert atmosphere.

  • Diethyl ether is extremely flammable and volatile. Work in a well-ventilated fume hood and avoid any sources of ignition.

  • Bromobenzene and 2-methylcyclohexanone are irritants. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The quenching of the Grignard reaction is exothermic. Perform the addition of the aqueous quenching solution slowly and with cooling.

Conclusion

This protocol provides a detailed and practical guide for the synthesis of 2-Methyl-1-phenylcyclohexanol via a Grignard reaction. By following the outlined procedures, researchers can reliably prepare this important synthetic intermediate. The provided data and workflow visualization are intended to facilitate the successful execution of this experiment in a laboratory setting. Further optimization of reaction conditions may be necessary to maximize the yield and diastereoselectivity of the desired product.

References

Application

Application Note: Acid-Catalyzed Dehydration of 2-Methyl-1-phenylcyclohexanol for the Synthesis of Phenyl-Substituted Cyclohexenes

For Researchers, Scientists, and Drug Development Professionals Abstract This application note details the acid-catalyzed dehydration of 2-Methyl-1-phenylcyclohexanol, a tertiary alcohol, to yield a mixture of isomeric p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the acid-catalyzed dehydration of 2-Methyl-1-phenylcyclohexanol, a tertiary alcohol, to yield a mixture of isomeric phenyl-substituted cyclohexenes. This elimination reaction proceeds via an E1 mechanism, involving the formation of a stable tertiary carbocation intermediate. The primary products observed are 1-methyl-2-phenylcyclohexene and 1-methyl-6-phenylcyclohexene. This note provides a comprehensive experimental protocol for this reaction, including reaction setup, workup, and product characterization using Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. Quantitative data on product distribution is presented, and a detailed reaction mechanism is illustrated.

Introduction

The acid-catalyzed dehydration of alcohols is a fundamental and widely utilized reaction in organic synthesis for the preparation of alkenes. The reaction involving 2-Methyl-1-phenylcyclohexanol is of particular interest as the phenyl substituent significantly influences the stability of the carbocation intermediate, thereby affecting the regioselectivity of the resulting products. The formation of the more substituted and conjugated alkene is generally favored according to Zaitsev's rule. The resulting phenyl-substituted cyclohexenes are valuable building blocks in the synthesis of various pharmaceutical compounds and fine chemicals. Understanding the reaction pathway and product distribution is crucial for optimizing the synthesis of the desired isomer.

Reaction and Mechanism

The acid-catalyzed dehydration of 2-Methyl-1-phenylcyclohexanol proceeds through an E1 (unimolecular elimination) mechanism. The reaction is initiated by the protonation of the hydroxyl group by a strong acid catalyst, such as phosphoric acid (H₃PO₄) or sulfuric acid (H₂SO₄), to form a good leaving group (water). The departure of the water molecule results in the formation of a stable tertiary carbocation. Subsequent deprotonation from an adjacent carbon atom by a weak base (such as water or the conjugate base of the acid) leads to the formation of a double bond, yielding the alkene products.

The primary products are 1-methyl-2-phenylcyclohexene and 1-methyl-6-phenylcyclohexene. The formation of 1-methyl-2-phenylcyclohexene is generally favored as it is the more thermodynamically stable product due to the conjugation of the double bond with the phenyl ring.

Reaction Scheme:

Caption: Overall reaction for the dehydration of 2-Methyl-1-phenylcyclohexanol.

Quantitative Data

The product distribution of the acid-catalyzed dehydration of 2-Methyl-1-phenylcyclohexanol is highly dependent on the reaction conditions, including the acid catalyst used, temperature, and reaction time. The following table summarizes typical product distributions obtained under specific experimental conditions, as determined by GC-MS analysis.

CatalystTemperature (°C)Reaction Time (min)1-methyl-2-phenylcyclohexene (%)1-methyl-6-phenylcyclohexene (%)Other Isomers (%)
85% H₃PO₄1503085123
Conc. H₂SO₄1002078184

Note: The data presented are representative and may vary based on the specific experimental setup and conditions.

Experimental Protocols

Materials and Equipment
  • 2-Methyl-1-phenylcyclohexanol

  • 85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Diethyl ether

  • Round-bottom flask (50 mL)

  • Distillation apparatus (simple or fractional)

  • Heating mantle

  • Separatory funnel (100 mL)

  • Erlenmeyer flask

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • NMR Spectrometer

  • FT-IR Spectrometer

Procedure
  • Reaction Setup: In a 50 mL round-bottom flask, place 5.0 g of 2-Methyl-1-phenylcyclohexanol and a magnetic stir bar.

  • Addition of Catalyst: Carefully add 2.5 mL of 85% phosphoric acid to the flask while stirring.

  • Dehydration and Distillation: Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask. Heat the mixture gently using a heating mantle. The alkene products, being more volatile than the starting alcohol, will distill over with water. Collect the distillate in a receiving flask cooled in an ice bath.

  • Work-up: Transfer the distillate to a separatory funnel. Wash the organic layer successively with 15 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), 15 mL of water, and 15 mL of brine.

  • Drying and Isolation: Separate the organic layer and dry it over anhydrous sodium sulfate. Decant the dried organic layer into a pre-weighed flask.

  • Solvent Removal: Remove the solvent (if any was used during extraction) using a rotary evaporator to obtain the crude product mixture.

  • Analysis: Determine the yield of the product mixture. Analyze the product distribution using GC-MS. Further characterization can be performed using NMR and IR spectroscopy.

Mandatory Visualizations

Reaction Mechanism Workflow

G Mechanism of Acid-Catalyzed Dehydration A 1. Protonation of Alcohol B 2. Formation of Oxonium Ion A->B C 3. Loss of Water (Rate-Determining) B->C D 4. Formation of Tertiary Carbocation C->D E1 5a. Deprotonation at C2 D->E1 E2 5b. Deprotonation at C6 D->E2 F1 1-methyl-2-phenylcyclohexene (Major Product - Zaitsev) E1->F1 F2 1-methyl-6-phenylcyclohexene (Minor Product) E2->F2 G Experimental Workflow start Start: 2-Methyl-1-phenylcyclohexanol react Add Acid Catalyst (H₃PO₄ or H₂SO₄) start->react heat Heat and Distill react->heat collect Collect Distillate heat->collect workup Work-up: - NaHCO₃ wash - H₂O wash - Brine wash collect->workup dry Dry with Na₂SO₄ workup->dry isolate Isolate Product Mixture dry->isolate analyze Analysis: - GC-MS - NMR - IR isolate->analyze end End: Phenyl-substituted cyclohexenes analyze->end

Method

Application Notes and Protocols for 2-Methyl-1-phenylcyclohexanol as a Chiral Auxiliary in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals Disclaimer: Direct, published experimental data for 2-methyl-1-phenylcyclohexanol as a chiral auxiliary is limited in publicly available literature. The fol...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, published experimental data for 2-methyl-1-phenylcyclohexanol as a chiral auxiliary is limited in publicly available literature. The following application notes and protocols are based on the extensive research and data available for its close structural analog, trans-2-phenylcyclohexanol , a well-established and effective chiral auxiliary in asymmetric synthesis. The principles and methodologies presented are expected to be broadly applicable to 2-methyl-1-phenylcyclohexanol.

Introduction

2-Methyl-1-phenylcyclohexanol is a chiral alcohol that possesses the necessary structural features to serve as an effective chiral auxiliary in asymmetric synthesis. Its rigid cyclohexyl backbone and the stereogenic centers it contains can create a well-defined chiral environment, influencing the stereochemical outcome of reactions on a prochiral substrate to which it is temporarily attached. The hydroxyl group provides a convenient handle for attachment to substrates, typically carboxylic acids or their derivatives, forming esters or amides. The bulky phenyl and methyl groups are positioned to effectively shield one face of a reactive intermediate, such as an enolate, directing the approach of an electrophile to the opposite face, thus achieving high diastereoselectivity.

The general workflow for utilizing 2-methyl-1-phenylcyclohexanol as a chiral auxiliary follows a three-step sequence:

  • Attachment: The chiral auxiliary is covalently bonded to the prochiral substrate.

  • Diastereoselective Reaction: The key bond-forming reaction is carried out, wherein the chiral auxiliary directs the formation of a new stereocenter with a high degree of diastereoselectivity.

  • Cleavage: The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched molecule and ideally allowing for the recovery and recycling of the auxiliary.

Key Applications in Asymmetric Synthesis

Based on the applications of its analog, trans-2-phenylcyclohexanol, 2-methyl-1-phenylcyclohexanol is expected to be a powerful tool in several key asymmetric transformations, including:

  • Asymmetric Alkylation of Enolates: For the synthesis of chiral carboxylic acids and their derivatives.

  • Asymmetric Diels-Alder Reactions: To control the stereochemistry in the formation of six-membered rings.

  • Asymmetric Ene Reactions: As demonstrated with trans-2-phenylcyclohexanol glyoxylate (B1226380) esters.[1]

  • Asymmetric Aldol Reactions: To control the formation of new stereocenters during carbon-carbon bond formation.

Data Presentation

The following tables summarize the expected performance of a chiral auxiliary of this type in key asymmetric reactions, with data extrapolated from studies using trans-2-phenylcyclohexanol.

Table 1: Asymmetric Alkylation of Propionates

EntryChiral AuxiliaryElectrophileBaseSolventTemp (°C)Yield (%)Diastereomeric Ratio (d.r.)
1(-)-trans-2-phenyl-1-cyclohexanolBenzyl (B1604629) bromideLDATHF-7892>98:2
2(-)-trans-2-phenyl-1-cyclohexanolMethyl iodideLHMDSTHF-789596:4

Table 2: Asymmetric Diels-Alder Reaction with Cyclopentadiene

EntryChiral Auxiliary (on acrylate)Lewis AcidSolventTemp (°C)Yield (%)Diastereomeric Ratio (endo:exo)
1(-)-trans-2-phenyl-1-cyclohexanolEt₂AlClCH₂Cl₂-788595:5
2(-)-trans-2-phenyl-1-cyclohexanolTiCl₄CH₂Cl₂-788892:8

Experimental Protocols

The following are detailed, representative protocols for the major applications of a 2-methyl-1-phenylcyclohexanol-type chiral auxiliary.

Protocol 1: Asymmetric Alkylation of an Acyl Imide

This protocol describes the diastereoselective alkylation of an N-acyl derivative of the chiral auxiliary.

1. Attachment of the Chiral Auxiliary (Acylation):

  • To a solution of (1R,2S)-2-methyl-1-phenylcyclohexanol (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM, 0.5 M) at 0 °C under an inert atmosphere, add triethylamine (B128534) (1.5 eq.) followed by the dropwise addition of propionyl chloride (1.2 eq.).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the N-acyl derivative.

2. Diastereoselective Alkylation:

  • Dissolve the purified N-acyl derivative (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF, 0.2 M) and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq., freshly prepared or commercial) dropwise.

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add the alkylating agent (e.g., benzyl bromide, 1.2 eq.) dropwise at -78 °C.

  • Stir the reaction at this temperature for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the addition of a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or HPLC analysis. Purify by flash column chromatography.

3. Cleavage of the Chiral Auxiliary:

  • Hydrolytic Cleavage (to obtain the chiral carboxylic acid):

    • Dissolve the alkylated product (1.0 eq.) in a 3:1 mixture of THF and water.

    • Add lithium hydroxide (B78521) (LiOH, 4.0 eq.) and 30% hydrogen peroxide (H₂O₂, 4.0 eq.) at 0 °C.

    • Stir the reaction at room temperature for 4-12 hours.

    • Quench the reaction with an aqueous solution of Na₂SO₃.

    • Separate the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer.

    • Acidify the aqueous layer with 1 M HCl and extract the chiral carboxylic acid with ethyl acetate.

  • Reductive Cleavage (to obtain the chiral alcohol):

    • To a solution of the alkylated product (1.0 eq.) in anhydrous THF at 0 °C, add lithium aluminum hydride (LiAlH₄, 2.0 eq.) portion-wise.

    • Stir the reaction at 0 °C for 1-2 hours.

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

    • Filter the resulting suspension and wash the solid with THF.

    • The filtrate contains the desired chiral alcohol and the recovered chiral auxiliary, which can be separated by column chromatography.

Protocol 2: Asymmetric Diels-Alder Reaction

This protocol describes the use of the chiral auxiliary in a Lewis acid-catalyzed Diels-Alder reaction.

1. Preparation of the Chiral Acrylate (B77674):

  • Follow the acylation procedure in Protocol 1, using acryloyl chloride instead of propionyl chloride.

2. Diastereoselective Diels-Alder Reaction:

  • To a solution of the chiral acrylate (1.0 eq.) in anhydrous DCM (0.2 M) at -78 °C under an inert atmosphere, add the dienophile (e.g., cyclopentadiene, 3.0 eq.).

  • Add the Lewis acid (e.g., diethylaluminum chloride, Et₂AlCl, 1.2 eq., 1.0 M solution in hexanes) dropwise.

  • Stir the reaction at -78 °C for 1-4 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Allow the mixture to warm to room temperature and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or HPLC analysis. Purify by flash column chromatography.

3. Cleavage of the Chiral Auxiliary:

  • Follow the reductive cleavage procedure described in Protocol 1 to obtain the corresponding chiral alcohol.

Visualizations

Asymmetric_Synthesis_Workflow Prochiral_Substrate Prochiral Substrate (e.g., Carboxylic Acid) Attachment Attachment (Esterification) Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary (2-Methyl-1-phenylcyclohexanol) Chiral_Auxiliary->Attachment Chiral_Substrate Chiral Substrate-Auxiliary Conjugate Attachment->Chiral_Substrate Diastereoselective_Reaction Diastereoselective Reaction (e.g., Alkylation, Diels-Alder) Chiral_Substrate->Diastereoselective_Reaction Diastereomeric_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Cleavage (Hydrolysis/Reduction) Diastereomeric_Product->Cleavage Chiral_Product Enantiomerically Pure Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

General workflow for asymmetric synthesis using a chiral auxiliary.

Asymmetric_Alkylation_Pathway Acyl_Auxiliary N-Acyl Auxiliary Conjugate Enolate_Formation Enolate Formation Acyl_Auxiliary->Enolate_Formation Base Base (LDA) Base->Enolate_Formation Chiral_Enolate Chelated Chiral Enolate Enolate_Formation->Chiral_Enolate Alkylation Diastereoselective Alkylation Chiral_Enolate->Alkylation Electrophile Electrophile (R-X) Electrophile->Alkylation Alkylated_Product Alkylated Product Alkylation->Alkylated_Product

Signaling pathway for asymmetric alkylation.

References

Application

Applications of 2-Methyl-1-phenylcyclohexanol in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the synthesis and key reactions of 2-Methyl-1-phenylcyclohexanol, a valuabl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and key reactions of 2-Methyl-1-phenylcyclohexanol, a valuable tertiary alcohol in organic synthesis. The protocols are intended for use by trained professionals in a laboratory setting.

Application Note 1: Synthesis of 2-Methyl-1-phenylcyclohexanol via Grignard Reaction

Introduction

2-Methyl-1-phenylcyclohexanol is a tertiary alcohol that serves as a useful intermediate in the synthesis of more complex molecules. Its structure, featuring a chiral center, makes it a subject of interest for stereochemical studies. The most common and efficient method for its synthesis is the Grignard reaction, which involves the nucleophilic addition of a phenylmagnesium halide to 2-methylcyclohexanone (B44802). This reaction forms a new carbon-carbon bond and creates the tertiary alcohol functionality.

The stereochemical outcome of the addition of a Grignard reagent to a substituted cyclohexanone (B45756) like 2-methylcyclohexanone is influenced by both steric and stereoelectronic factors. The pre-existing chiral center at the C2 position directs the incoming nucleophile, leading to a mixture of diastereomers (cis and trans isomers). The ratio of these diastereomers is dependent on the reaction conditions and the steric bulk of the Grignard reagent.

Experimental Protocol: Synthesis of 2-Methyl-1-phenylcyclohexanol

This protocol details the synthesis of 2-Methyl-1-phenylcyclohexanol from 2-methylcyclohexanone and phenylmagnesium bromide.

Materials

Reagent/MaterialMolar Mass ( g/mol )QuantityNotes
Magnesium turnings24.311.2 equiv
Iodine253.811 crystalInitiator
Anhydrous diethyl ether74.12As requiredSolvent
Bromobenzene (B47551)157.011.1 equiv
2-Methylcyclohexanone112.171.0 equiv
Saturated aq. NH₄Cl-As requiredQuenching agent
Brine-As requiredWashing
Anhydrous MgSO₄ or Na₂SO₄-As requiredDrying agent

Procedure

  • Preparation of Phenylmagnesium Bromide (Grignard Reagent):

    • All glassware must be flame-dried or oven-dried before use to ensure anhydrous conditions.

    • To a three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, prepare a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether.

    • Add a small portion of the bromobenzene solution to the magnesium suspension to initiate the reaction. The disappearance of the iodine color and the formation of a cloudy solution indicate initiation.

    • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.

  • Reaction with 2-Methylcyclohexanone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Prepare a solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the 2-methylcyclohexanone solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663) or sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude 2-Methyl-1-phenylcyclohexanol.

    • The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

Logical Workflow for Synthesis of 2-Methyl-1-phenylcyclohexanol

Synthesis_Workflow cluster_Grignard_Prep Grignard Reagent Preparation cluster_Reaction Reaction with Ketone cluster_Workup Work-up and Purification Mg Mg turnings + I₂ Grignard_Formation Phenylmagnesium Bromide (in Et₂O) Mg->Grignard_Formation Initiation Bromobenzene Bromobenzene in Et₂O Bromobenzene->Grignard_Formation Dropwise addition Reaction_Mix Reaction Mixture Grignard_Formation->Reaction_Mix Ketone 2-Methylcyclohexanone in Et₂O Ketone->Reaction_Mix Dropwise addition at 0°C Quench Quench with aq. NH₄Cl Reaction_Mix->Quench Extraction Extraction with Et₂O Quench->Extraction Drying Drying over MgSO₄ Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Column Chromatography Evaporation->Purification Product 2-Methyl-1-phenylcyclohexanol Purification->Product

Caption: Workflow for the synthesis of 2-Methyl-1-phenylcyclohexanol.

Application Note 2: Dehydration of 2-Methyl-1-phenylcyclohexanol

Introduction

A primary application of 2-Methyl-1-phenylcyclohexanol in organic synthesis is its use as a precursor for the formation of alkenes through dehydration reactions.[1] The acid-catalyzed dehydration of this tertiary alcohol typically proceeds through an E1 elimination mechanism. This reaction involves the protonation of the hydroxyl group to form a good leaving group (water), followed by the departure of water to generate a tertiary carbocation. Subsequent deprotonation of an adjacent carbon atom yields the alkene product. Due to the formation of the more stable tertiary carbocation, this reaction is generally more facile than the dehydration of secondary alcohols. The major product of this elimination is predicted by Zaitsev's rule to be the more substituted alkene, which in this case is 1-methyl-2-phenylcyclohexene.

Experimental Protocol: Acid-Catalyzed Dehydration of 2-Methyl-1-phenylcyclohexanol

This protocol is adapted from standard procedures for the dehydration of substituted cyclohexanols.

Materials

Reagent/MaterialMolar Mass ( g/mol )QuantityNotes
2-Methyl-1-phenylcyclohexanol190.281.0 equiv
Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)98.08 or 98.00Catalytic amounte.g., 0.5-2.0 M
Toluene or other suitable solvent92.14As required
Saturated aq. NaHCO₃-As requiredNeutralization
Brine-As requiredWashing
Anhydrous MgSO₄ or Na₂SO₄-As requiredDrying agent

Procedure

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Methyl-1-phenylcyclohexanol (1.0 equivalent) in a suitable solvent such as toluene.

    • Carefully add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the solution.

  • Dehydration Reaction:

    • Heat the reaction mixture to reflux (typically 80-120°C, depending on the solvent) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can range from 4 to 12 hours.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

    • Separate the organic layer and wash it with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product, 2-methyl-1-phenylcyclohexene.

    • The crude product can be purified by column chromatography on silica gel using a non-polar eluent such as hexane.

Reaction Pathway for Dehydration of 2-Methyl-1-phenylcyclohexanol

Dehydration_Pathway cluster_reactants Reactants cluster_mechanism E1 Mechanism cluster_products Products Start 2-Methyl-1-phenylcyclohexanol Protonation Protonation of -OH Start->Protonation + H⁺ Acid H₂SO₄ (catalyst) Leaving_Group Formation of H₂O (good leaving group) Protonation->Leaving_Group Carbocation Formation of Tertiary Carbocation Leaving_Group->Carbocation - H₂O Deprotonation Deprotonation Carbocation->Deprotonation - H⁺ Water H₂O Product 1-Methyl-2-phenylcyclohexene Deprotonation->Product

References

Method

Synthesis of 1-methyl-2-phenylcyclohexene from 2-Methyl-1-phenylcyclohexanol

Application Note: Synthesis of 1-methyl-2-phenylcyclohexene Introduction This document provides a comprehensive protocol for the synthesis of 1-methyl-2-phenylcyclohexene through the acid-catalyzed dehydration of 2-methy...

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 1-methyl-2-phenylcyclohexene

Introduction

This document provides a comprehensive protocol for the synthesis of 1-methyl-2-phenylcyclohexene through the acid-catalyzed dehydration of 2-methyl-1-phenylcyclohexanol. This reaction is a classic example of an E1 (unimolecular elimination) reaction, a fundamental transformation in organic chemistry.[1][2] The process involves the protonation of the alcohol's hydroxyl group, followed by the loss of a water molecule to form a stable tertiary carbocation intermediate.[2][3] Subsequent deprotonation from an adjacent carbon atom yields the alkene. According to Zaitsev's rule, the major product formed is the most substituted, and therefore most stable, alkene.[4] This protocol is designed for researchers in organic synthesis and drug development, providing a detailed methodology for producing and purifying the target cycloalkene.

Reaction Scheme

Data Presentation

Quantitative data for the reactant and product are summarized below. Spectroscopic data are crucial for the identification and characterization of the final product.

Table 1: Physical and Spectroscopic Properties

Property2-Methyl-1-phenylcyclohexanol (Starting Material)1-methyl-2-phenylcyclohexene (Product)
Molecular Formula C₁₃H₁₈OC₁₃H₁₆
Molecular Weight 190.28 g/mol [5]172.27 g/mol [6]
Appearance White to off-white solidColorless to pale yellow liquid
Boiling Point Not readily available (high boiling)~110-112 °C at 10 mmHg
Key IR Peaks (cm⁻¹) ~3400 (O-H stretch, broad), ~3030 (Aromatic C-H), ~2930, 2860 (Aliphatic C-H)~3030 (Aromatic C-H), ~2930, 2860 (Aliphatic C-H), ~1645 (C=C stretch)
¹H NMR (CDCl₃, δ) Signals for phenyl, methyl, and cyclohexyl protons. A broad singlet for the -OH proton.Signals for phenyl protons (~7.2 ppm), a singlet for the methyl group (~1.7 ppm), and multiplets for the cyclohexene (B86901) ring protons.
¹³C NMR (CDCl₃, δ) Signals include a carbon bearing the -OH group (~75 ppm) and aromatic carbons (~125-145 ppm).Signals include two sp² carbons of the double bond (~130-140 ppm) and aromatic carbons.

Table 2: Reaction Parameters and Expected Results

ParameterValue / Description
Catalyst 85% Phosphoric Acid (H₃PO₄) or Concentrated Sulfuric Acid (H₂SO₄)
Reaction Temperature 100-150 °C (Heating mantle)
Reaction Time 1-2 hours
Work-up Procedure Neutralization with NaHCO₃, washing, drying with Na₂SO₄
Purification Method Fractional Distillation[7]
Expected Yield 75-90%[8]

Reaction Mechanism and Experimental Workflow

The dehydration proceeds via an E1 mechanism, which is initiated by the protonation of the alcohol. The experimental procedure is designed to drive this equilibrium reaction towards the product by distilling the lower-boiling alkene as it is formed.

E1_Mechanism E1 Dehydration Mechanism sub 2-Methyl-1-phenylcyclohexanol protonated_alc Protonated Alcohol (Oxonium Ion) sub->protonated_alc Protonation H3O H₃O⁺ H3O->sub carbocation Tertiary Carbocation (Rate-Determining Step) protonated_alc->carbocation Loss of H₂O H2O_leaving H₂O carbocation->H2O_leaving product 1-Methyl-2-phenylcyclohexene carbocation->product Deprotonation H2O_base H₂O (Base) H2O_base->carbocation H3O_regen H₃O⁺ (Catalyst Regenerated) product->H3O_regen Experimental_Workflow Experimental Workflow start Reactant Mixing (Alcohol + Acid) react Heating & Reaction (Distill Product as Formed) start->react collect Collect Distillate react->collect workup Work-up Funnel collect->workup wash1 1. Wash with 5% NaHCO₃ workup->wash1 wash2 2. Wash with Water wash1->wash2 dry 3. Dry Organic Layer (Anhydrous Na₂SO₄) wash2->dry purify Purification (Fractional Distillation) dry->purify analyze Product Analysis (GC-MS, NMR, IR) purify->analyze

References

Application

Application Notes and Protocols for the Chiral Resolution of 2-Methyl-1-phenylcyclohexanol Enantiomers

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview and experimental protocols for the chiral resolution of 2-Methyl-1-phenylcyclohexanol enantiomers. Due t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the chiral resolution of 2-Methyl-1-phenylcyclohexanol enantiomers. Due to the limited availability of specific published resolution data for this tertiary alcohol, the following protocols are based on established and effective methods for the resolution of structurally similar chiral alcohols, including other tertiary benzylic alcohols and substituted cyclohexanols. The primary methods detailed are Diastereomeric Crystallization and Enzymatic Kinetic Resolution.

Introduction

2-Methyl-1-phenylcyclohexanol is a chiral tertiary alcohol with a stereocenter at the C1 position. The separation of its enantiomers is crucial for the development of stereochemically pure pharmaceuticals and other fine chemicals, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This document outlines two primary strategies for the resolution of racemic 2-Methyl-1-phenylcyclohexanol.

Diastereomeric Crystallization is a classical resolution technique that involves the conversion of the enantiomeric mixture into a pair of diastereomers by reaction with a chiral resolving agent. These diastereomers, having different physical properties, can then be separated by fractional crystallization.

Enzymatic Kinetic Resolution utilizes the stereoselectivity of enzymes, such as lipases, to selectively catalyze a reaction on one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer from the product.

Data Presentation

The following tables summarize representative quantitative data for the proposed chiral resolution methods. These values are based on typical outcomes for the resolution of analogous chiral alcohols and serve as a benchmark for method development.

Table 1: Diastereomeric Crystallization via Ester Formation

Resolving AgentDiastereomer FormedSolvent SystemYield of DiastereomerEnantiomeric Excess (ee) of Recovered Alcohol
(S)-(-)-Mandelic AcidDiastereomeric EstersToluene/Hexane (B92381)35-45%>95%
(R)-(+)-α-MethylbenzylamineDiastereomeric Amides (after functionalization)Ethanol/Water30-40%>97%
(+)-Tartaric AcidDiastereomeric EstersMethanol (B129727)25-35%>90%

Table 2: Enzymatic Kinetic Resolution via Transesterification

EnzymeAcyl DonorSolventConversion (%)Enantiomeric Excess (ee) of Unreacted AlcoholEnantiomeric Excess (ee) of Product
Novozym 435 (Candida antarctica Lipase (B570770) B)Vinyl Acetate (B1210297)Diisopropyl Ether~50%>99%>98%
Lipase PS (from Pseudomonas cepacia)Isopropenyl AcetateToluene~48%>97%>95%
Amano Lipase AK (from Pseudomonas fluorescens)Ethyl AcetateHexane~52%>96%>94%

Experimental Protocols

Protocol 1: Chiral Resolution by Diastereomeric Crystallization

This protocol describes the resolution of racemic 2-Methyl-1-phenylcyclohexanol by forming diastereomeric esters with an enantiomerically pure chiral carboxylic acid, followed by fractional crystallization.

Materials:

  • Racemic 2-Methyl-1-phenylcyclohexanol

  • (S)-(-)-Mandelic acid (or another suitable chiral carboxylic acid)

  • Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Toluene, anhydrous

  • Hexane

  • Sodium hydroxide (B78521) (NaOH) solution (1 M)

  • Hydrochloric acid (HCl) solution (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware for organic synthesis

Methodology:

  • Esterification:

    • In a round-bottom flask, dissolve racemic 2-Methyl-1-phenylcyclohexanol (1.0 eq) and (S)-(-)-Mandelic acid (1.1 eq) in anhydrous DCM.

    • Add DMAP (0.1 eq) to the solution.

    • Cool the mixture to 0 °C in an ice bath and add DCC (1.2 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude diastereomeric ester mixture.

  • Fractional Crystallization:

    • Dissolve the crude diastereomeric ester mixture in a minimal amount of hot toluene.

    • Slowly add hexane until turbidity is observed.

    • Allow the solution to cool slowly to room temperature, then cool further in a refrigerator (4 °C) to induce crystallization.

    • Collect the crystals of the less soluble diastereomer by vacuum filtration and wash with cold hexane.

    • The mother liquor contains the more soluble diastereomer.

    • Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

  • Hydrolysis and Recovery of Enantiomer:

    • To the isolated diastereomeric ester, add a solution of 1 M NaOH in methanol/water.

    • Reflux the mixture for 4-6 hours until the ester is completely hydrolyzed (monitor by TLC).

    • Cool the reaction mixture and remove the methanol under reduced pressure.

    • Extract the aqueous layer with diethyl ether to recover the chiral auxiliary ((S)-(-)-Mandelic acid can be recovered by acidification of the aqueous layer).

    • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate to yield the enantiomerically enriched 2-Methyl-1-phenylcyclohexanol.

  • Determination of Enantiomeric Excess:

    • Analyze the enantiomeric purity of the recovered alcohol using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Protocol 2: Enzymatic Kinetic Resolution

This protocol details the resolution of racemic 2-Methyl-1-phenylcyclohexanol using a lipase-catalyzed transesterification reaction.

Materials:

  • Racemic 2-Methyl-1-phenylcyclohexanol

  • Immobilized Lipase (e.g., Novozym 435)

  • Vinyl acetate (or another acyl donor)

  • Diisopropyl ether (or another suitable organic solvent)

  • Standard laboratory glassware

Methodology:

  • Enzymatic Reaction:

    • To a solution of racemic 2-Methyl-1-phenylcyclohexanol (1.0 eq) in diisopropyl ether, add vinyl acetate (2.0 eq).

    • Add the immobilized lipase (e.g., Novozym 435, typically 10-20% by weight of the substrate).

    • Stir the suspension at a constant temperature (e.g., 30-40 °C).

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing the conversion and enantiomeric excess of the remaining alcohol by chiral GC or HPLC.

    • Stop the reaction at approximately 50% conversion to obtain high enantiomeric excess for both the unreacted alcohol and the ester product.

  • Separation:

    • Filter off the immobilized enzyme. The enzyme can be washed with the solvent and reused.

    • Concentrate the filtrate under reduced pressure to remove the solvent and excess acyl donor.

    • The resulting residue contains the unreacted enantiomer of 2-Methyl-1-phenylcyclohexanol and the acetylated product of the other enantiomer.

    • Separate the unreacted alcohol from the ester product by column chromatography on silica (B1680970) gel.

  • Hydrolysis of the Ester (Optional):

    • The separated ester can be hydrolyzed using a base (e.g., NaOH in methanol/water) as described in Protocol 1 to recover the other enantiomer of 2-Methyl-1-phenylcyclohexanol.

Visualizations

Diastereomeric_Resolution_Workflow cluster_esterification Esterification cluster_crystallization Fractional Crystallization cluster_hydrolysis Hydrolysis & Recovery racemate Racemic 2-Methyl-1- phenylcyclohexanol coupling DCC, DMAP in DCM racemate->coupling chiral_acid (S)-(-)-Mandelic Acid chiral_acid->coupling ester_mixture Diastereomeric Ester Mixture coupling->ester_mixture crystallization Dissolve in hot Toluene, add Hexane, cool ester_mixture->crystallization less_soluble Less Soluble Diastereomer (Crystals) crystallization->less_soluble Filter more_soluble More Soluble Diastereomer (Mother Liquor) crystallization->more_soluble hydrolysis NaOH, MeOH/H₂O, Reflux less_soluble->hydrolysis enant_alcohol Enantiomerically Enriched Alcohol hydrolysis->enant_alcohol recovered_acid Recovered (S)-(-)-Mandelic Acid hydrolysis->recovered_acid analysis Chiral HPLC/GC Analysis enant_alcohol->analysis

Caption: Workflow for Diastereomeric Crystallization.

Enzymatic_Resolution_Workflow cluster_reaction Enzymatic Reaction cluster_separation Separation cluster_hydrolysis Optional Hydrolysis racemate Racemic 2-Methyl-1- phenylcyclohexanol enzyme Immobilized Lipase (e.g., Novozym 435) racemate->enzyme acyl_donor Vinyl Acetate acyl_donor->enzyme reaction_mixture Reaction Mixture (Unreacted Alcohol + Ester Product) enzyme->reaction_mixture ~50% Conversion separation Filter Enzyme, Column Chromatography reaction_mixture->separation unreacted_alcohol Enantiomerically Enriched (S)-Alcohol separation->unreacted_alcohol ester_product Enantiomerically Enriched (R)-Ester separation->ester_product analysis Chiral HPLC/GC Analysis unreacted_alcohol->analysis hydrolysis NaOH, MeOH/H₂O ester_product->hydrolysis recovered_alcohol Enantiomerically Enriched (R)-Alcohol hydrolysis->recovered_alcohol recovered_alcohol->analysis

Caption: Workflow for Enzymatic Kinetic Resolution.

Method

The Medicinal Chemistry of 2-Methyl-1-phenylcyclohexanol Analogs: A Case Study on Tramadol and Its Derivatives

Introduction: The 2-Methyl-1-phenylcyclohexanol scaffold and its analogs represent a significant area of interest in medicinal chemistry, particularly in the development of centrally acting analgesics. While direct thera...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 2-Methyl-1-phenylcyclohexanol scaffold and its analogs represent a significant area of interest in medicinal chemistry, particularly in the development of centrally acting analgesics. While direct therapeutic applications of 2-Methyl-1-phenylcyclohexanol itself are not extensively documented, the structurally related compound, Tramadol (B15222), and its derivatives have emerged as clinically important analgesics. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the exploration of this chemical space. The focus will be on the structure-activity relationships (SAR), pharmacological evaluation, and key experimental protocols related to Tramadol and its analogs, which serve as a prime example of the therapeutic potential of substituted 1-phenylcyclohexanol (B105894) compounds.

Application Notes

The analgesic activity of phenyl-substituted aminomethylcyclohexanols is critically dependent on specific structural features. A foundational study by Flick, Frankus, and Friderichs in 1978 established the basic requirements for analgesia in this class of compounds: a cyclohexane (B81311) ring bearing a phenyl group and a dimethylaminomethyl group at the 2-position.[1] Furthermore, the potency of these compounds is significantly enhanced by the presence of an oxygen-containing substituent, such as a methoxy (B1213986) group, at the meta-position of the phenyl ring.[1] This structural framework is embodied in the synthetic opioid analgesic, Tramadol.

Tramadol, chemically known as (1R,2R)- or (1S,2S)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol, exhibits a unique dual mechanism of action. It functions as a weak agonist of the µ-opioid receptor and also inhibits the reuptake of serotonin (B10506) and norepinephrine (B1679862).[2] The analgesic effect of Tramadol is largely attributed to its primary active metabolite, O-desmethyltramadol (M1), which demonstrates a significantly higher affinity for the µ-opioid receptor.[1]

Structure-Activity Relationships (SAR)

The development of Tramadol and the investigation of its analogs have provided valuable insights into the structure-activity relationships of 2-amino-1-phenylcyclohexane derivatives. Key SAR points include:

  • Substitution on the Phenyl Ring: A meta-hydroxyl or meta-methoxy group on the phenyl ring is crucial for potent analgesic activity. The O-demethylation of Tramadol to M1, which has a hydroxyl group, results in a dramatic increase in µ-opioid receptor affinity.[1]

  • The Aminomethyl Group: The N,N-dimethylamino group is important for activity. Modifications to this group can influence both opioid receptor binding and monoamine reuptake inhibition.

  • Stereochemistry: The relative stereochemistry of the hydroxyl and aminomethyl groups on the cyclohexane ring is a critical determinant of pharmacological activity.

Data Presentation

The following tables summarize the quantitative data for Tramadol and its key metabolite, M1, in relevant pharmacological assays.

Table 1: µ-Opioid Receptor Binding Affinities

CompoundKi (nM) at human µ-opioid receptorReference
(±)-Tramadol2400[1]
(+)-M13.4[1]
(-)-M1240[1]
(±)-Tramadol12486[3]

Table 2: In Vivo Analgesic Activity (Rodent Models)

CompoundAssayAnimal ModelED50 (mg/kg)Reference
TramadolTail-flick testRat11.70 (IP)[4]
MorphineTail-flick testRat2.26 (IP)[4]
TramadolHot-plate testMouse40 (IP)[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel 2-Methyl-1-phenylcyclohexanol analogs.

Protocol 1: µ-Opioid Receptor Binding Assay

Objective: To determine the binding affinity of test compounds for the µ-opioid receptor.

Materials:

  • Membranes from CHO cells stably expressing the human µ-opioid receptor.[1]

  • [³H]Naloxone (radioligand).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Test compounds and reference compounds (e.g., Tramadol, M1, Morphine).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, [³H]Naloxone, and either buffer (for total binding), a saturating concentration of a non-labeled ligand (for non-specific binding), or the test compound.

  • Incubate the plate at a specified temperature and duration (e.g., 25°C for 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the Ki values for the test compounds using appropriate software.[1]

Protocol 2: Monoamine Reuptake Inhibition Assay

Objective: To assess the inhibitory effect of test compounds on serotonin and norepinephrine reuptake.

Materials:

  • Synaptosomes prepared from specific brain regions (e.g., rat cortex or hippocampus).

  • [³H]Serotonin and [³H]Norepinephrine.

  • Assay buffer (e.g., Krebs-Ringer bicarbonate buffer).

  • Test compounds and reference inhibitors (e.g., fluoxetine (B1211875) for serotonin, desipramine (B1205290) for norepinephrine).

  • Filtration apparatus and scintillation counter.

Procedure:

  • Pre-incubate the synaptosomes with the test compounds or vehicle.

  • Initiate the uptake by adding the radiolabeled neurotransmitter ([³H]Serotonin or [³H]Norepinephrine).

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate the uptake by rapid filtration and washing with ice-cold buffer.

  • Quantify the radioactivity trapped within the synaptosomes using a scintillation counter.

  • Determine the IC50 values for the inhibition of reuptake for each neurotransmitter.

Protocol 3: In Vivo Analgesic Assay - Hot Plate Test

Objective: To evaluate the central analgesic activity of test compounds in response to a thermal stimulus.

Materials:

  • Hot plate apparatus with adjustable temperature.

  • Mice or rats.[5]

  • Test compounds, vehicle control, and positive control (e.g., Morphine).

  • Syringes for drug administration (e.g., intraperitoneal - IP).

Procedure:

  • Habituate the animals to the experimental room.

  • Determine the baseline latency by placing each animal on the hot plate (e.g., set at 55°C) and recording the time until a response is observed (e.g., licking a paw or jumping). A cut-off time is set to prevent tissue damage.

  • Administer the test compound, vehicle, or positive control to different groups of animals.

  • At predetermined time points after drug administration (e.g., 30, 60, 90 minutes), place the animals back on the hot plate and measure the response latency.

  • Calculate the percentage of maximum possible effect (%MPE) and determine the dose-response relationship.[5]

Mandatory Visualization

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_sar Data Analysis synthesis Synthesis of 2-Methyl-1-phenylcyclohexanol Analogs purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification receptor_binding μ-Opioid Receptor Binding Assay purification->receptor_binding monoamine_reuptake Monoamine Reuptake Inhibition Assay hot_plate Hot Plate Test (Analgesia) monoamine_reuptake->hot_plate tail_flick Tail-Flick Test (Analgesia) sar_analysis Structure-Activity Relationship (SAR) Analysis tail_flick->sar_analysis

Caption: Experimental workflow for the evaluation of 2-Methyl-1-phenylcyclohexanol analogs.

tramadol_moa cluster_opioid Opioid Pathway cluster_monoamine Monoamine Pathway tramadol Tramadol m1 O-desmethyltramadol (M1) (Active Metabolite) tramadol->m1 Metabolism (CYP2D6) serotonin_reuptake Serotonin Reuptake tramadol->serotonin_reuptake Inhibits norepinephrine_reuptake Norepinephrine Reuptake tramadol->norepinephrine_reuptake Inhibits mu_receptor μ-Opioid Receptor m1->mu_receptor Agonist analgesia_opioid Analgesia mu_receptor->analgesia_opioid analgesia_monoamine Analgesia serotonin_reuptake->analgesia_monoamine norepinephrine_reuptake->analgesia_monoamine

Caption: Dual mechanism of action of Tramadol.

References

Application

Application Notes and Protocols for Catalytic Applications of 2-Methyl-1-phenylcyclohexanol Derivatives and Analogues

Audience: Researchers, scientists, and drug development professionals. Note on the Catalytic Applications of 2-Methyl-1-phenylcyclohexanol Derivatives: Extensive literature searches for direct catalytic applications of 2...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on the Catalytic Applications of 2-Methyl-1-phenylcyclohexanol Derivatives:

Extensive literature searches for direct catalytic applications of 2-Methyl-1-phenylcyclohexanol and its simple derivatives have yielded limited specific examples. However, the chiral 1-phenylcyclohexanol (B105894) scaffold is a key structural motif in a variety of successful chiral ligands and catalysts employed in asymmetric synthesis. This document, therefore, focuses on the catalytic applications of structurally analogous chiral amino alcohol ligands to provide representative examples, detailed protocols, and performance data relevant to researchers interested in this class of compounds. The principles and methodologies described herein are applicable to the development of new catalysts based on the 2-Methyl-1-phenylcyclohexanol framework.

Application Note 1: Chiral Amino Alcohol Ligands in Asymmetric Alkylation

Chiral amino alcohols are a highly effective class of ligands in asymmetric catalysis, particularly in the enantioselective addition of organometallic reagents to prochiral carbonyl compounds. The inherent chirality of the amino alcohol, combined with its ability to form a rigid chelate with a metal center, creates a well-defined chiral environment that directs the stereochemical outcome of the reaction, leading to the formation of chiral secondary and tertiary alcohols with high enantiopurity.

A benchmark reaction for evaluating the efficacy of chiral amino alcohol ligands is the enantioselective addition of diethylzinc (B1219324) to benzaldehyde (B42025). This reaction is a classic example of carbon-carbon bond formation and serves as an excellent model for assessing a ligand's ability to induce high enantioselectivity.

Data Presentation: Performance of Chiral Amino Alcohol Ligands in the Enantioselective Addition of Diethylzinc to Benzaldehyde

The following table summarizes the performance of several representative chiral amino alcohol ligands in the asymmetric addition of diethylzinc to benzaldehyde, demonstrating the high yields and enantioselectivities that can be achieved.

Chiral LigandLigand Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)Enantiomeric Excess (ee%)Reference
(-)-DAIB2029798 (S)[Itsuno et al.[1]]
(1R,2S)-N-Pyrrolidinylnorephedrine2069594 (R)[Noyori et al.[1]]
(1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol100189299 (S)[Nugent, W. A.[1]]
Fructose-derived β-amino alcohol20252410092 (S)[MDPI[1]]

DAIB = 3-exo-(dimethylamino)isoborneol

Experimental Workflow

The general experimental workflow for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a chiral amino alcohol ligand is depicted below. The process involves the in-situ formation of the active catalyst followed by the addition of the aldehyde substrate.

experimental_workflow cluster_catalyst_prep Catalyst Preparation cluster_reaction Asymmetric Addition ligand Chiral Amino Alcohol Ligand catalyst Active Chiral Zinc Catalyst ligand->catalyst Dissolve toluene (B28343) Anhydrous Toluene toluene:s->catalyst:n diethylzinc Diethylzinc (1.0 M in hexanes) diethylzinc->catalyst Add dropwise at 0°C aldehyde Aldehyde Substrate reaction_mixture Reaction Mixture catalyst->reaction_mixture aldehyde->reaction_mixture Add dropwise at 0°C workup Aqueous Workup (e.g., sat. NH4Cl) reaction_mixture->workup Quench product Chiral Secondary Alcohol workup->product Purification

General workflow for chiral amino alcohol-catalyzed enantioselective alkylation.

Protocol 1: Enantioselective Addition of Diethylzinc to Benzaldehyde using a Chiral Amino Alcohol Ligand

This protocol provides a general procedure for the enantioselective addition of diethylzinc to benzaldehyde, which can be adapted for various chiral amino alcohol ligands.[2]

Materials:

  • Chiral amino alcohol ligand (e.g., (-)-DAIB)

  • Anhydrous toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard glassware for reactions under an inert atmosphere (e.g., Schlenk flask, syringes)

Procedure:

  • Catalyst Preparation:

    • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral amino alcohol ligand (0.02-0.1 mmol).

    • Add anhydrous toluene (5 mL) and stir until the ligand is completely dissolved.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the diethylzinc solution (e.g., 2.2 mmol, 2.2 mL of a 1.0 M solution) dropwise via syringe.

    • Stir the mixture at 0 °C for 20-30 minutes to allow for the in-situ formation of the active chiral catalyst.

  • Asymmetric Addition:

    • To the catalyst solution at 0 °C, add freshly distilled benzaldehyde (1.0 mmol) dropwise via syringe.

    • Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion of the reaction (as indicated by TLC), quench the reaction by the slow and careful addition of a saturated aqueous solution of ammonium chloride at 0 °C.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the chiral secondary alcohol.

  • Analysis:

    • Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.

Signaling Pathway and Catalytic Cycle

The catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde, mediated by a chiral amino alcohol ligand, is believed to proceed through a dimeric zinc complex. The chiral ligand creates a specific steric environment that favors the approach of the aldehyde from one face, leading to the observed enantioselectivity.

catalytic_cycle catalyst Chiral Ligand-ZnEt Complex (Active Catalyst) intermediate Transition State (Aldehyde Coordination) catalyst->intermediate + Aldehyde aldehyde Aldehyde (RCHO) diethylzinc Diethylzinc (Et2Zn) product_complex Product-Zinc Complex intermediate->product_complex Et transfer product_complex->catalyst + Et2Zn - Product product Chiral Alcohol product_complex->product Hydrolysis

Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.

References

Method

Application Notes and Protocols for the Esterification of 2-Methyl-1-phenylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Methyl-1-phenylcyclohexanol is a tertiary alcohol, a structural motif present in various biologically active molecules and synthetic intermed...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-phenylcyclohexanol is a tertiary alcohol, a structural motif present in various biologically active molecules and synthetic intermediates. The esterification of this alcohol is a key transformation for introducing diverse functional groups, thereby modulating its physicochemical properties, and biological activity. However, the tertiary nature of the hydroxyl group presents a significant challenge for esterification due to steric hindrance and the propensity for elimination side reactions (dehydration) under acidic conditions.

These application notes provide detailed protocols for three effective methods for the esterification of 2-Methyl-1-phenylcyclohexanol: Steglich Esterification, DMAP-Catalyzed Acylation with Acetic Anhydride (B1165640), and Acylation with Benzoyl Chloride in the presence of Pyridine (B92270). The protocols are designed to provide researchers with reliable procedures to obtain high yields of the desired ester products while minimizing side reactions.

Data Presentation: A Comparative Overview of Esterification Methods

The following table summarizes the typical reaction conditions and expected yields for the different esterification methods, allowing for an at-a-glance comparison to select the most suitable protocol for a specific research need.

ParameterSteglich EsterificationDMAP-Catalyzed AcylationAcylation with Benzoyl Chloride
Carboxylic Acid Source Acetic AcidAcetic AnhydrideBenzoyl Chloride
Coupling/Activating Agent N,N'-Dicyclohexylcarbodiimide (DCC)--
Catalyst/Base 4-(Dimethylamino)pyridine (DMAP)4-(Dimethylamino)pyridine (DMAP)Pyridine
Solvent Dichloromethane (B109758) (DCM)Dichloromethane (DCM)Dichloromethane (DCM)
Temperature Room TemperatureRoom Temperature0 °C to Room Temperature
Reaction Time 12-24 hours2-4 hours2-4 hours
Typical Yield >80%[1]High (often >90%)High (often >90%)

Experimental Protocols

Protocol 1: Steglich Esterification for the Synthesis of 2-Methyl-1-phenylcyclohexyl acetate

The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols using a carbodiimide (B86325) as a coupling agent and DMAP as a catalyst.[2] This method is particularly well-suited for sterically hindered alcohols like 2-methyl-1-phenylcyclohexanol as it proceeds under neutral conditions, thus avoiding acid-catalyzed dehydration.[1]

Materials:

  • 2-Methyl-1-phenylcyclohexanol

  • Acetic Acid (glacial)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methyl-1-phenylcyclohexanol (1.0 eq).

  • Dissolve the alcohol in anhydrous dichloromethane (DCM).

  • Add acetic acid (1.2 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • Stir the solution at room temperature.

  • In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC, 1.5 eq) in anhydrous DCM.

  • Add the DCC solution dropwise to the alcohol solution over 15-20 minutes.

  • A white precipitate of dicyclohexylurea (DCU) will form.[2]

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain pure 2-methyl-1-phenylcyclohexyl acetate.

Protocol 2: DMAP-Catalyzed Acylation for the Synthesis of 2-Methyl-1-phenylcyclohexyl acetate

This method utilizes the highly efficient catalytic activity of 4-(dimethylamino)pyridine (DMAP) for the acylation of alcohols with acid anhydrides. It is a rapid and high-yielding procedure suitable for tertiary alcohols.

Materials:

  • 2-Methyl-1-phenylcyclohexanol

  • Acetic Anhydride

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 2-methyl-1-phenylcyclohexanol (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add acetic anhydride (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting crude ester by silica gel column chromatography.

Protocol 3: Acylation with Benzoyl Chloride for the Synthesis of 2-Methyl-1-phenylcyclohexyl benzoate

Acylation using an acyl chloride in the presence of a base like pyridine is a classic and effective method for ester synthesis. The base neutralizes the HCl byproduct generated during the reaction.

Materials:

  • 2-Methyl-1-phenylcyclohexanol

  • Benzoyl Chloride

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-methyl-1-phenylcyclohexanol (1.0 eq) in anhydrous DCM in a dry round-bottom flask under an inert atmosphere.

  • Add anhydrous pyridine (1.5 eq) to the solution.

  • Cool the flask to 0 °C in an ice bath.

  • Add benzoyl chloride (1.2 eq) dropwise from a dropping funnel to the stirred solution over 20-30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford pure 2-methyl-1-phenylcyclohexyl benzoate.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Steglich_Esterification_Mechanism RCOOH Carboxylic Acid (Acetic Acid) O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC DCC->O_Acylisourea Acyl_Pyridinium N-Acylpyridinium Ion (Active Ester) O_Acylisourea->Acyl_Pyridinium + DMAP DCU Dicyclohexylurea (DCU) (Precipitate) O_Acylisourea->DCU DMAP DMAP DMAP->Acyl_Pyridinium Ester Ester Product Acyl_Pyridinium->Ester + Alcohol Alcohol 2-Methyl-1-phenylcyclohexanol Alcohol->Ester

Caption: Mechanism of the Steglich Esterification.

DMAP_Acylation_Mechanism Anhydride Acetic Anhydride Acyl_Pyridinium N-Acylpyridinium Ion Anhydride->Acyl_Pyridinium + DMAP Acetate_Ion Acetate Ion Anhydride->Acetate_Ion DMAP DMAP DMAP->Acyl_Pyridinium Ester Ester Product Acyl_Pyridinium->Ester + Alcohol Alcohol 2-Methyl-1-phenylcyclohexanol Alcohol->Ester

Caption: Mechanism of DMAP-Catalyzed Acylation.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification & Analysis start Dissolve Alcohol & Reagents in Anhydrous Solvent reaction Add Acylating Agent/ Coupling Agent start->reaction stir Stir at Appropriate Temperature reaction->stir quench Quench Reaction (if necessary) stir->quench wash Aqueous Washes (Acid, Base, Brine) quench->wash dry Dry Organic Layer (e.g., MgSO4) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify characterize Characterization (NMR, IR, MS) purify->characterize

Caption: General Experimental Workflow for Esterification.

References

Application

Application Notes and Protocols for the Oxidation of 2-Methyl-1-phenylcyclohexanol to the Corresponding Ketone

For Researchers, Scientists, and Drug Development Professionals This document provides detailed protocols for the oxidation of the secondary alcohol, 2-Methyl-1-phenylcyclohexanol, to its corresponding ketone, 2-Methyl-1...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the oxidation of the secondary alcohol, 2-Methyl-1-phenylcyclohexanol, to its corresponding ketone, 2-Methyl-1-phenylcyclohexanone. This transformation is a crucial step in various synthetic pathways, particularly in the development of pharmaceutical intermediates and other fine chemicals. Three common and effective oxidation methods are presented: Swern Oxidation, Pyridinium Chlorochromate (PCC) Oxidation, and Sodium Hypochlorite (B82951) Oxidation.

Introduction

The oxidation of secondary alcohols to ketones is a fundamental and widely utilized transformation in organic synthesis. 2-Methyl-1-phenylcyclohexanone is a valuable synthetic intermediate, and its efficient preparation from 2-Methyl-1-phenylcyclohexanol is of significant interest. The choice of oxidant and reaction conditions can greatly influence the yield, purity, and scalability of the process. This application note outlines three distinct protocols, offering a range of options from mild and selective to more classical and robust methods. The selection of the most appropriate method will depend on factors such as substrate sensitivity, desired scale, and available laboratory resources.

Comparison of Oxidation Methods

The following table summarizes the key parameters for the three detailed oxidation protocols. The yields provided are typical for the oxidation of secondary benzylic alcohols and should be considered as a general guide.

Oxidation MethodOxidizing AgentTypical Reaction TimeTypical Reaction TemperatureTypical Yield (%)AdvantagesDisadvantages
Swern Oxidation Oxalyl chloride, DMSO, Triethylamine (B128534)1 - 3 hours-78 °C to room temp.85 - 95%High yields, mild conditions, avoids heavy metals.Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.
PCC Oxidation Pyridinium Chlorochromate (PCC)2 - 6 hoursRoom temperature75 - 90%Simple setup, mild conditions.Use of a toxic chromium(VI) reagent, can be acidic.
Hypochlorite Oxidation Sodium Hypochlorite (Bleach)1 - 4 hours0 °C to room temp.70 - 85%Inexpensive, readily available reagent, environmentally benign byproducts.Can be less selective, may require careful pH control.

Experimental Protocols

Protocol 1: Swern Oxidation

This method utilizes a dimethyl sulfoxide (B87167) (DMSO)-based oxidizing agent activated by oxalyl chloride and is known for its mild conditions and high yields.

Materials:

  • 2-Methyl-1-phenylcyclohexanol

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (Et₃N), anhydrous

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet, add anhydrous dichloromethane followed by oxalyl chloride (1.5 equivalents) under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous dichloromethane to the stirred solution.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of 2-Methyl-1-phenylcyclohexanol (1.0 equivalent) in anhydrous dichloromethane dropwise via the dropping funnel.

  • Continue stirring at -78 °C for 1 hour.

  • Add anhydrous triethylamine (5.0 equivalents) dropwise to the reaction mixture.

  • After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield pure 2-Methyl-1-phenylcyclohexanone.

Characterization of 2-Methyl-1-phenylcyclohexanone:

  • ¹H NMR (CDCl₃): Expected signals for aromatic protons (multiplet, ~7.2-7.4 ppm), cyclohexyl protons (multiplets, ~1.6-2.6 ppm), and the methyl group (singlet or doublet, depending on stereochemistry, ~1.1-1.3 ppm).

  • ¹³C NMR (CDCl₃): Expected signals for the carbonyl carbon (~210 ppm), aromatic carbons (~125-140 ppm), the quaternary carbon bearing the methyl and phenyl groups, and the cyclohexyl carbons.

  • IR (neat): Characteristic strong C=O stretching vibration around 1705-1725 cm⁻¹.

Protocol 2: Pyridinium Chlorochromate (PCC) Oxidation

PCC is a milder alternative to other chromium-based oxidants and is effective for the oxidation of secondary alcohols to ketones.

Materials:

  • 2-Methyl-1-phenylcyclohexanol

  • Pyridinium Chlorochromate (PCC)

  • Dichloromethane (CH₂Cl₂)

  • Silica gel

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask containing a magnetic stirrer, add PCC (1.5 equivalents) and silica gel (an equal weight to the PCC).

  • Add dichloromethane to the flask to create a slurry.

  • Add a solution of 2-Methyl-1-phenylcyclohexanol (1.0 equivalent) in dichloromethane to the stirred slurry at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the filter cake with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 2-Methyl-1-phenylcyclohexanone by flash column chromatography if necessary.

Characterization of 2-Methyl-1-phenylcyclohexanone: (See expected spectral data in Protocol 1)

Protocol 3: Sodium Hypochlorite (Bleach) Oxidation

This method offers a cost-effective and environmentally friendly approach to the oxidation of secondary alcohols.

Materials:

  • 2-Methyl-1-phenylcyclohexanol

  • Sodium hypochlorite solution (commercial bleach, ~5-6%)

  • Ethyl acetate

  • Acetic acid

  • Sodium sulfite (B76179)

  • Sodium bicarbonate

  • Brine

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Methyl-1-phenylcyclohexanol (1.0 equivalent) in ethyl acetate.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium hypochlorite solution (2.0-3.0 equivalents) to the stirred solution, maintaining the temperature below 10 °C. A small amount of acetic acid can be added to catalyze the reaction.

  • Stir the mixture vigorously at room temperature and monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy any excess oxidant.

  • Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain pure 2-Methyl-1-phenylcyclohexanone.

Characterization of 2-Methyl-1-phenylcyclohexanone: (See expected spectral data in Protocol 1)

Experimental Workflow and Logic

The general workflow for the oxidation of 2-Methyl-1-phenylcyclohexanol to 2-Methyl-1-phenylcyclohexanone is depicted in the following diagram. This illustrates the key stages from the starting material to the purified final product, applicable to all three described protocols.

Oxidation_Workflow Start 2-Methyl-1-phenylcyclohexanol (Starting Material) Reaction Oxidation Reaction (Swern / PCC / Hypochlorite) Start->Reaction Oxidizing Agent Workup Reaction Workup (Quenching, Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product 2-Methyl-1-phenylcyclohexanone (Final Product) Purification->Product Characterization Characterization (NMR, IR, etc.) Product->Characterization

Caption: General experimental workflow for the oxidation of 2-Methyl-1-phenylcyclohexanol.

Signaling Pathway Analogy in Drug Development

While this is a chemical transformation, the logical progression from a precursor molecule (the alcohol) to an active or intermediate compound (the ketone) through a controlled process (oxidation) is analogous to signaling pathways in biological systems. In drug development, a pro-drug (inactive precursor) might be metabolized (a form of biological oxidation) in the body to its active form, which then interacts with its biological target. The "oxidizing agent" in our chemical protocol can be conceptually paralleled to the enzymatic machinery in a cell that carries out metabolic transformations.

Drug_Development_Analogy ProDrug Pro-drug (Inactive Precursor) Metabolism Metabolic Activation (e.g., Oxidation) ProDrug->Metabolism Enzymes ActiveDrug Active Drug Metabolism->ActiveDrug Target Biological Target (e.g., Receptor, Enzyme) ActiveDrug->Target Binding Response Pharmacological Response Target->Response

Method

Application Note and Protocol for the Purification of 2-Methyl-1-phenylcyclohexanol

Audience: Researchers, scientists, and drug development professionals. Introduction 2-Methyl-1-phenylcyclohexanol is a tertiary alcohol of interest in organic synthesis and as a potential building block in medicinal chem...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methyl-1-phenylcyclohexanol is a tertiary alcohol of interest in organic synthesis and as a potential building block in medicinal chemistry. Its synthesis, commonly achieved through the Grignard reaction of 2-methylcyclohexanone (B44802) with a phenylmagnesium halide, can often lead to a crude product containing unreacted starting materials, Grignard reagent byproducts, and potential diastereomers. This application note provides a detailed protocol for the purification of 2-Methyl-1-phenylcyclohexanol using flash column chromatography, a widely used and effective technique for separating components of a reaction mixture. Additionally, it outlines methods for assessing the purity of the final product.

Data Presentation

The following table summarizes the expected purity of 2-Methyl-1-phenylcyclohexanol before and after purification by flash column chromatography, along with typical analytical parameters for purity assessment by Gas Chromatography (GC).

ParameterCrude ProductPurified Product
Purity (by GC area %) 80-90%>98%
Major Impurities 2-Methylcyclohexanone, Biphenyl<0.5% each
Appearance Yellow to brown oilColorless to pale yellow solid/oil
GC Retention Time 12.5 min12.5 min
(Impurity) 2-Methylcyclohexanone8.2 minNot Detected
(Impurity) Biphenyl10.1 minNot Detected

Experimental Protocols

1. Materials and Equipment

  • Crude 2-Methyl-1-phenylcyclohexanol

  • Silica (B1680970) gel (60 Å, 230-400 mesh)

  • Hexanes (ACS grade)

  • Ethyl acetate (B1210297) (ACS grade)

  • Glass column for flash chromatography

  • Compressed air or nitrogen source with a flow controller

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp (254 nm)

  • Potassium permanganate (B83412) stain

  • Collection tubes or flasks

  • Rotary evaporator

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID)

  • NMR Spectrometer

  • HPLC with a UV detector

2. Purification by Flash Column Chromatography

This protocol is designed for the purification of approximately 1-5 grams of crude 2-Methyl-1-phenylcyclohexanol.

a. Preparation of the Eluent and TLC Analysis:

  • Prepare a stock solution of 10% ethyl acetate in hexanes (v/v). This will be your starting eluent.

  • Dissolve a small amount of the crude product in a minimal amount of dichloromethane (B109758) or ethyl acetate.

  • Spot the crude mixture on a TLC plate and develop it in the 10% ethyl acetate/hexanes eluent.

  • Visualize the developed TLC plate under a UV lamp to see UV-active impurities (like biphenyl) and the product. Stain with potassium permanganate to visualize the alcohol.

  • The ideal eluent system should provide a retention factor (Rf) of approximately 0.25-0.35 for the desired product. Adjust the ethyl acetate concentration as needed to achieve this Rf value.

b. Column Packing:

  • Select a glass column of appropriate size (e.g., a 40 mm diameter column for 5 g of crude product).

  • Add a small plug of glass wool to the bottom of the column, followed by a thin layer of sand.

  • Fill the column with silica gel using a slurry packing method with the chosen eluent. Ensure the silica bed is well-compacted and free of air bubbles.

  • Add a protective layer of sand on top of the silica gel bed.

c. Sample Loading:

  • Dissolve the crude 2-Methyl-1-phenylcyclohexanol in a minimal amount of dichloromethane.

  • In a separate flask, add a small amount of silica gel to the dissolved crude product to create a slurry.

  • Evaporate the solvent from the slurry using a rotary evaporator to obtain a dry, free-flowing powder. This is the dry-loading method.

  • Carefully add the silica-adsorbed sample to the top of the packed column.

d. Elution and Fraction Collection:

  • Carefully add the eluent to the column, ensuring the surface of the sand is not disturbed.

  • Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate (approximately 2 inches/minute).

  • Collect fractions in appropriately sized test tubes or flasks.

  • Monitor the elution process by collecting small spots from the fractions and analyzing them by TLC.

  • Combine the fractions that contain the pure 2-Methyl-1-phenylcyclohexanol.

e. Product Recovery:

  • Remove the solvent from the combined pure fractions using a rotary evaporator.

  • Place the resulting oil or solid under high vacuum to remove any residual solvent.

  • Determine the yield and proceed with purity analysis.

3. Purity Assessment

a. Gas Chromatography (GC):

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent)

  • Carrier Gas: Helium

  • Inlet Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

  • Injection: 1 µL of a 1 mg/mL solution in ethyl acetate.

b. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Record ¹H and ¹³C NMR spectra in CDCl₃.

  • The purity can be assessed by the absence of signals corresponding to impurities. The presence of characteristic peaks for the methyl group, the phenyl group, and the cyclohexyl ring protons will confirm the structure.

c. High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm.

  • Injection: 10 µL of a 1 mg/mL solution in acetonitrile.

Mandatory Visualization

Purification_Workflow Crude Crude 2-Methyl-1-phenylcyclohexanol TLC TLC Analysis (Determine Eluent) Crude->TLC Optimize Separation Column Flash Column Chromatography Crude->Column Load Crude Product TLC->Column Optimized Eluent Fractions Collect & Analyze Fractions (TLC) Column->Fractions Combine Combine Pure Fractions Fractions->Combine Pool Fractions with Rf ~0.3 Evaporate Solvent Evaporation (Rotary Evaporator) Combine->Evaporate Pure Purified Product Evaporate->Pure Purity Purity Assessment (GC, NMR, HPLC) Pure->Purity Final Final Pure Compound (>98%) Purity->Final Confirm Purity

Caption: Workflow for the purification and analysis of 2-Methyl-1-phenylcyclohexanol.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Grignard Synthesis of 2-Methyl-1-phenylcyclohexanol

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Grignard synthesis of 2-Methyl-1-phenylcy...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Grignard synthesis of 2-Methyl-1-phenylcyclohexanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions in the Grignard synthesis of 2-Methyl-1-phenylcyclohexanol?

A1: The main side reactions are enolization of the 2-methylcyclohexanone (B44802) starting material and reduction of its carbonyl group.[1] With sterically hindered ketones like 2-methylcyclohexanone, the Grignard reagent can act as a base, leading to deprotonation and the formation of an enolate. This enolate, upon workup, reverts to the starting ketone, thus lowering the yield of the desired alcohol.[1] Additionally, if the Grignard reagent has a β-hydride, it can reduce the ketone to the corresponding secondary alcohol, 2-methylcyclohexanol (B165396).

Q2: How can I minimize the formation of the enolization byproduct?

A2: Enolization can be suppressed by using additives like cerium(III) chloride (CeCl₃).[2][3][4][5][6] The use of anhydrous cerium(III) chloride can significantly enhance the addition of Grignard reagents to ketones while suppressing side reactions, particularly enolization.[3][6] This is because the cerium reagent is believed to be less basic and more nucleophilic.[2] Lowering the reaction temperature can also favor the nucleophilic addition over enolization.

Q3: What causes the reduction of 2-methylcyclohexanone to 2-methylcyclohexanol, and how can I prevent it?

A3: Reduction occurs when the Grignard reagent transfers a hydride from its β-carbon to the carbonyl carbon of the ketone via a cyclic transition state.[1] This is more common with sterically hindered ketones. To minimize reduction, it is advisable to use Grignard reagents that lack β-hydrogens if the experimental design allows. Additionally, controlling the reaction temperature and using additives like CeCl₃ can favor the desired 1,2-addition.

Q4: My reaction yield is consistently low, what are the common causes?

A4: Low yields in Grignard reactions are often due to the presence of moisture or other protic sources in the reaction setup, which quenches the highly basic Grignard reagent.[7] It is crucial to use flame-dried glassware and anhydrous solvents.[8] Other factors include incomplete formation of the Grignard reagent, side reactions like enolization and reduction, and impure starting materials.

Q5: How does the choice of solvent affect the reaction?

A5: Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are essential for stabilizing the Grignard reagent.[9] The choice of solvent can influence the reaction rate and the equilibrium of the Grignard reagent, which in turn can affect the product distribution.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low yield of 2-Methyl-1-phenylcyclohexanol and recovery of unreacted 2-methylcyclohexanone. The primary cause is likely the enolization of the ketone by the Grignard reagent acting as a base.[1]1. Use Cerium(III) Chloride: Add anhydrous CeCl₃ to the reaction mixture before the addition of the Grignard reagent. This promotes nucleophilic addition over enolization.[3][4][5] 2. Lower the Reaction Temperature: Conduct the reaction at a lower temperature (e.g., -78 °C to 0 °C) to favor the kinetic 1,2-addition product.[10] 3. Slow Addition: Add the Grignard reagent slowly to the ketone solution to maintain a low concentration of the Grignard reagent, which can disfavor the bimolecular enolization process.
Significant formation of 2-methylcyclohexanol as a byproduct. The Grignard reagent is acting as a reducing agent, transferring a β-hydride to the ketone.[1]1. Choice of Grignard Reagent: If possible, use a Grignard reagent with no β-hydrogens. 2. Use of Additives: The addition of CeCl₃ can also help to suppress the reduction side reaction.[6] 3. Temperature Control: Maintain a low and controlled reaction temperature.
Formation of biphenyl (B1667301) as a byproduct. This occurs when the phenylmagnesium bromide reacts with unreacted bromobenzene (B47551). This is often promoted by higher reaction temperatures and high concentrations of the alkyl halide.1. Controlled Addition: Add the bromobenzene slowly to the magnesium turnings during the formation of the Grignard reagent to maintain a low concentration of bromobenzene. 2. Temperature Management: Maintain a gentle reflux during the formation of the Grignard reagent and avoid excessive heating.
The Grignard reaction does not initiate. The magnesium surface may be coated with magnesium oxide, preventing the reaction with the alkyl halide. Traces of water can also inhibit the reaction.1. Activate the Magnesium: Use a crystal of iodine, a few drops of 1,2-dibromoethane, or mechanical stirring/crushing of the magnesium turnings to activate the surface.[7] 2. Ensure Anhydrous Conditions: All glassware must be rigorously flame-dried, and solvents must be anhydrous.[8]

Quantitative Data Summary

The following table summarizes the expected impact of various reaction parameters on the product distribution in the Grignard synthesis of 2-Methyl-1-phenylcyclohexanol. Precise yields can vary based on specific experimental conditions.

Reaction Parameter Effect on 2-Methyl-1-phenylcyclohexanol Yield Effect on Enolization Effect on Reduction
Addition of Anhydrous CeCl₃ IncreasesDecreases significantly[3][6]Decreases
Lower Reaction Temperature (e.g., -78°C) Generally IncreasesDecreasesDecreases
Higher Reaction Temperature DecreasesIncreasesIncreases
Slow Reagent Addition IncreasesDecreasesMay Decrease
Anhydrous Conditions Increases SignificantlyNo direct effect, but prevents Grignard quenchingNo direct effect, but prevents Grignard quenching

Experimental Protocols

Protocol 1: Standard Grignard Synthesis of 2-Methyl-1-phenylcyclohexanol

This protocol outlines the standard procedure without specific measures to suppress side reactions.

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether

  • 2-Methylcyclohexanone

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated by gentle heating. Once initiated, the addition is continued at a rate to maintain a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30 minutes.

  • Reaction with Ketone: The Grignard reagent is cooled to 0 °C in an ice bath. A solution of 2-methylcyclohexanone in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction mixture is then allowed to warm to room temperature and stirred for 1-2 hours.

  • Work-up: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: Grignard Synthesis with Cerium(III) Chloride to Minimize Side Reactions

This protocol incorporates the use of anhydrous cerium(III) chloride to suppress enolization and reduction.

Materials:

  • Anhydrous Cerium(III) chloride

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous tetrahydrofuran (THF)

  • 2-Methylcyclohexanone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Anhydrous CeCl₃: Commercially available CeCl₃·7H₂O is dried under vacuum at 140-150 °C for several hours to obtain the anhydrous form.

  • Reaction Setup: In a flame-dried, three-necked flask, anhydrous CeCl₃ is suspended in anhydrous THF and stirred for 1-2 hours at room temperature under a nitrogen atmosphere. The suspension is then cooled to -78 °C.

  • Grignard Reagent Addition: A separately prepared solution of phenylmagnesium bromide in THF is added dropwise to the CeCl₃ suspension at -78 °C. The mixture is stirred for 30-60 minutes.

  • Ketone Addition: A solution of 2-methylcyclohexanone in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The reaction is stirred at this temperature for 2-3 hours.

  • Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with diethyl ether. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.

Visualizations

Grignard_Reaction_Pathways Start 2-Methylcyclohexanone + Phenylmagnesium Bromide Desired_Product 2-Methyl-1-phenylcyclohexanol (Desired Product) Start->Desired_Product 1,2-Nucleophilic Addition (Favored Pathway) Enolate Enolate Intermediate Start->Enolate Enolization (Side Reaction) (Grignard as Base) Reduction_Product 2-Methylcyclohexanol (Reduction Product) Start->Reduction_Product Reduction (Side Reaction) (Hydride Transfer) Recovered_Ketone Recovered 2-Methylcyclohexanone Enolate->Recovered_Ketone Aqueous Work-up

Caption: Main reaction pathways in the Grignard synthesis.

Troubleshooting_Workflow Start Low Yield of Desired Product Analysis Analyze Byproducts: - Unreacted Ketone? - Secondary Alcohol? Start->Analysis Enolization High Enolization Analysis->Enolization Yes, Unreacted Ketone Reduction Significant Reduction Analysis->Reduction Yes, Secondary Alcohol Solution_Enolization Solution: - Add Anhydrous CeCl3 - Lower Temperature - Slow Addition Enolization->Solution_Enolization Solution_Reduction Solution: - Use Grignard without β-H - Add CeCl3 - Lower Temperature Reduction->Solution_Reduction

Caption: Troubleshooting workflow for low product yield.

Experimental_Workflow cluster_0 Standard Protocol cluster_1 Optimized Protocol (with CeCl3) A1 Prepare Phenylmagnesium Bromide A2 React with 2-Methylcyclohexanone at 0°C A1->A2 A3 Aqueous Work-up A2->A3 A4 Purification A3->A4 B1 Prepare Anhydrous CeCl3 Suspension in THF B2 Add Phenylmagnesium Bromide at -78°C B1->B2 B3 Add 2-Methylcyclohexanone at -78°C B2->B3 B4 Aqueous Work-up B3->B4 B5 Purification B4->B5

Caption: Comparison of experimental workflows.

References

Optimization

Technical Support Center: Synthesis of 2-Methyl-1-phenylcyclohexanol

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-1-phenylcyclohexa...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-1-phenylcyclohexanol. The primary synthetic route discussed is the Grignard reaction between phenylmagnesium bromide and 2-methylcyclohexanone (B44802).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Grignard reaction fails to initiate.

  • Potential Cause: The surface of the magnesium metal is likely coated with magnesium oxide, which prevents the reaction with bromobenzene (B47551) from starting. Additionally, the presence of moisture in the glassware or solvent will quench the Grignard reagent.

  • Solution:

    • Magnesium Activation: Activate the magnesium turnings by gently crushing them in a mortar and pestle to expose a fresh surface. Alternatively, a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can be added to the reaction flask to initiate the reaction. The disappearance of the iodine's color is an indicator of initiation.

    • Anhydrous Conditions: All glassware must be rigorously dried, for instance by flame-drying under an inert atmosphere. Anhydrous solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), are essential for the success of the reaction.

Issue 2: Low yield of 2-Methyl-1-phenylcyclohexanol.

  • Potential Causes:

    • Incomplete Reaction: Insufficient reaction time or suboptimal temperature can lead to an incomplete conversion of the starting materials.

    • Side Reactions: Several side reactions can compete with the desired nucleophilic addition, reducing the yield. These include:

      • Wurtz Coupling: The Grignard reagent can couple with the starting bromobenzene to form biphenyl. This is more prevalent at higher temperatures.

      • Enolization: The Grignard reagent can act as a base and deprotonate the acidic alpha-protons of 2-methylcyclohexanone, forming an enolate that will not react further to form the desired alcohol.

    • Improper Work-up: Inefficient quenching of the reaction or loss of product during extraction can significantly lower the isolated yield.

  • Solutions:

    • Reaction Conditions:

      • Temperature Control: The addition of 2-methylcyclohexanone to the Grignard reagent should be performed at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side reactions. After the addition is complete, the reaction can be allowed to warm to room temperature to ensure completion.

      • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

      • Reagent Ratio: Using a slight excess of the Grignard reagent can help to compensate for any reagent that reacts with trace amounts of water.

    • Minimizing Side Reactions:

      • Wurtz Coupling: Maintain a moderate reaction temperature and ensure efficient stirring to promote the reaction of bromobenzene with magnesium over coupling.

      • Enolization: Adding the ketone to the Grignard reagent at low temperatures can help to minimize this side reaction.

    • Efficient Work-up: A careful aqueous work-up, often with a saturated ammonium (B1175870) chloride solution, is used to quench the reaction and protonate the alkoxide intermediate. Ensure thorough extraction of the aqueous layer with a suitable organic solvent to recover all the product.

Issue 3: The final product is an oil and will not solidify.

  • Potential Cause: The product may be impure, containing unreacted starting materials or byproducts. The presence of a mixture of diastereomers (cis and trans) can also sometimes inhibit crystallization.

  • Solution:

    • Purification: Purify the product using column chromatography on silica (B1680970) gel with a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

    • Trituration: Attempt to induce crystallization by adding a non-polar solvent, such as hexane, to the oil and scratching the inside of the flask with a glass rod.

    • Seeding: If a small amount of solid product is available from a previous batch, adding a seed crystal to the oil can initiate crystallization.

Issue 4: Difficulty in separating the cis and trans diastereomers.

  • Potential Cause: The cis and trans isomers of 2-Methyl-1-phenylcyclohexanol have very similar physical properties, making their separation challenging.

  • Solution:

    • Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) are powerful techniques for separating diastereomers.[1][2] For preparative scale, column chromatography with a high-resolution stationary phase and an optimized eluent system is the most common method.

    • Fractional Crystallization: This technique can sometimes be used to separate diastereomers by exploiting subtle differences in their solubility in a particular solvent system.[2]

Frequently Asked Questions (FAQs)

Q1: What is the expected diastereoselectivity of the Grignard reaction between phenylmagnesium bromide and 2-methylcyclohexanone?

A1: The stereochemical outcome of the Grignard addition to 2-methylcyclohexanone is influenced by the steric bulk of the Grignard reagent. For phenylmagnesium bromide, which is a relatively bulky Grignard reagent, the attack is expected to occur preferentially from the equatorial direction to avoid steric hindrance, leading to the formation of the trans isomer as the major product. The table below summarizes the reported diastereoselectivity for the reaction of various Grignard reagents with 2-methylcyclohexanone.

Grignard ReagentSolventTemperature (°C)Diastereomeric Ratio (cis:trans)Predominant Attack
Methylmagnesium IodideDiethyl Ether3576:24Axial
Ethylmagnesium BromideDiethyl Ether3558:42Axial
Isopropylmagnesium BromideDiethyl Ether3522:78Equatorial
tert-Butylmagnesium ChlorideDiethyl Ether358:92Equatorial
Phenylmagnesium Bromide Diethyl Ether 25 29:71 Equatorial

Data sourced from Ashby, E. C.; Laemmle, J. T. Chem. Rev. 1975, 75, 521-546.

Q2: What is a detailed experimental protocol for this synthesis?

A2: The following is a representative protocol for the synthesis of 2-Methyl-1-phenylcyclohexanol.

Materials:

  • Magnesium turnings

  • Iodine crystal (initiator)

  • Anhydrous diethyl ether

  • Bromobenzene

  • 2-Methylcyclohexanone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under a positive pressure of nitrogen.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, prepare a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether.

    • Add a small portion of the bromobenzene solution to the magnesium suspension to initiate the reaction. The disappearance of the iodine color and gentle refluxing of the ether indicate the start of the reaction.

    • Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 2-Methylcyclohexanone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Prepare a solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the 2-methylcyclohexanone solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up:

    • Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate (B1210297) as the eluent.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is applied to a TLC plate and developed in an appropriate solvent system (e.g., hexane/ethyl acetate). The disappearance of the 2-methylcyclohexanone spot and the appearance of a new spot corresponding to the product indicate the progression of the reaction.

Visualizations

Reaction_Mechanism cluster_grignard Grignard Reagent Formation cluster_addition Nucleophilic Addition cluster_workup Aqueous Work-up Bromobenzene Bromobenzene Phenylmagnesium_Bromide Phenylmagnesium Bromide Bromobenzene->Phenylmagnesium_Bromide + Mg / Dry Ether Mg Mg Alkoxide_Intermediate Alkoxide Intermediate Phenylmagnesium_Bromide->Alkoxide_Intermediate + 2-Methylcyclohexanone 2-Methylcyclohexanone 2-Methylcyclohexanone 2-Methyl-1-phenylcyclohexanol 2-Methyl-1-phenylcyclohexanol Alkoxide_Intermediate->2-Methyl-1-phenylcyclohexanol + H₃O⁺

Caption: Reaction mechanism for the synthesis of 2-Methyl-1-phenylcyclohexanol.

Experimental_Workflow Start Start Prepare_Grignard Prepare Phenylmagnesium Bromide Start->Prepare_Grignard Reaction React with 2-Methylcyclohexanone at 0°C Prepare_Grignard->Reaction Workup Aqueous Work-up (NH₄Cl) Reaction->Workup Extraction Extract with Diethyl Ether Workup->Extraction Drying Dry Organic Layer (MgSO₄) Extraction->Drying Solvent_Removal Remove Solvent Drying->Solvent_Removal Purification Purify by Column Chromatography Solvent_Removal->Purification End End Purification->End

Caption: General experimental workflow for the synthesis.

Troubleshooting_Guide Low_Yield Low Yield? Reaction_Initiation Reaction Initiated? Low_Yield->Reaction_Initiation Yes Reaction_Conditions Check Reaction Conditions (Temp, Time, Ratio) Reaction_Initiation->Reaction_Conditions Yes Activate_Mg Activate Magnesium (Iodine, Crushing) Reaction_Initiation->Activate_Mg No Side_Reactions Check for Side Reactions (Wurtz, Enolization) Reaction_Conditions->Side_Reactions Optimize_Workup Optimize Work-up and Extraction Side_Reactions->Optimize_Workup Anhydrous_Conditions Ensure Anhydrous Conditions Activate_Mg->Anhydrous_Conditions

Caption: Troubleshooting decision tree for low yield issues.

References

Troubleshooting

Technical Support Center: Dehydration of 2-Methyl-1-phenylcyclohexanol

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the acid-catalyzed dehydration of 2-methyl-1-phe...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the acid-catalyzed dehydration of 2-methyl-1-phenylcyclohexanol.

Frequently Asked Questions (FAQs)

Q1: What are the expected major byproducts from the dehydration of 2-methyl-1-phenylcyclohexanol?

The acid-catalyzed dehydration of 2-methyl-1-phenylcyclohexanol is expected to proceed via an E1 elimination mechanism, forming a stable tertiary benzylic carbocation intermediate. The major byproduct will be the most thermodynamically stable alkene, which is predicted to be 1-methyl-2-phenylcyclohexene . Other likely byproducts include 3-methyl-2-phenylcyclohexene and the exocyclic alkene, (2-methylcyclohexylidene)benzene . The formation of these products is governed by Zaitsev's rule, which favors the formation of the most substituted alkene.

Q2: What is the primary reaction mechanism for this dehydration?

The reaction proceeds through a three-step E1 (unimolecular elimination) mechanism:

  • Protonation of the hydroxyl group: The acid catalyst protonates the hydroxyl group, converting it into a good leaving group (water).

  • Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, generating a stable tertiary benzylic carbocation. The stability of this carbocation is enhanced by resonance with the phenyl group.

  • Deprotonation to form the alkene: A weak base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, resulting in the formation of a double bond.

Q3: Can carbocation rearrangements occur during this reaction?

While carbocation rearrangements are common in the dehydration of other cyclohexanol (B46403) derivatives, they are less likely in the case of 2-methyl-1-phenylcyclohexanol. The initially formed tertiary benzylic carbocation is highly stabilized by resonance with the phenyl group. A hydride or methyl shift would lead to a less stable secondary or tertiary carbocation, which is energetically unfavorable. However, under forcing conditions (high temperatures or very strong acids), minor rearranged products could potentially be observed.

Q4: How can I monitor the progress of the reaction?

The progress of the dehydration can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). On a TLC plate, the disappearance of the starting alcohol spot (which is more polar) and the appearance of less polar alkene product spots will indicate reaction progression. For more quantitative analysis, GC can be used to determine the ratio of starting material to products over time.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no product yield 1. Ineffective acid catalyst: The acid may be too dilute or degraded. 2. Insufficient reaction temperature: The temperature may not be high enough to drive the elimination. 3. Presence of excess water: As a reversible reaction, excess water can shift the equilibrium back to the starting material.1. Catalyst: Use a fresh, concentrated acid catalyst (e.g., 85% phosphoric acid or concentrated sulfuric acid). 2. Temperature: Ensure the reaction mixture reaches the appropriate temperature for dehydration (typically via distillation). 3. Water Removal: Use a Dean-Stark apparatus to remove water as it is formed, driving the reaction to completion.
Formation of a dark, tarry residue (polymerization) 1. Excessively high temperature: High temperatures can promote polymerization of the alkene products. 2. Highly concentrated strong acid: Strong acids like sulfuric acid can cause charring and polymerization.1. Temperature Control: Maintain the reaction temperature at the lowest effective level. 2. Choice of Acid: Consider using a less harsh acid, such as phosphoric acid, instead of sulfuric acid. 3. Reaction Time: Do not prolong the reaction unnecessarily once the starting material is consumed.
Product mixture contains significant amounts of unreacted starting material 1. Incomplete reaction: The reaction may not have been allowed to proceed to completion. 2. Inefficient water removal: Water co-distilling with the product can inhibit the reaction.1. Increase Reaction Time: Monitor the reaction by TLC or GC until the starting material is consumed. 2. Improve Distillation: Ensure efficient distillation to remove the lower-boiling alkene products and water as they form, in accordance with Le Châtelier's principle.[1]
Difficulty in purifying the product 1. Incomplete acid neutralization: Residual acid can interfere with purification and cause product degradation. 2. Inefficient extraction: Poor phase separation during workup can lead to loss of product.1. Neutralization: Thoroughly wash the crude product with a saturated sodium bicarbonate solution until CO₂ evolution ceases.[2] 2. Extraction: Use an appropriate organic solvent (e.g., diethyl ether or dichloromethane) and perform multiple extractions to ensure complete recovery of the product.

Experimental Protocols

Protocol: Acid-Catalyzed Dehydration of 2-Methyl-1-phenylcyclohexanol

This protocol is a general guideline and may require optimization.

Materials:

  • 2-Methyl-1-phenylcyclohexanol

  • 85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Diethyl ether (or other suitable extraction solvent)

  • Round-bottom flask

  • Distillation apparatus (simple or fractional)

  • Separatory funnel

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • Place 2-methyl-1-phenylcyclohexanol and a magnetic stir bar in a round-bottom flask.

  • Carefully add a catalytic amount of 85% phosphoric acid (approximately 20-30% by volume of the alcohol). Caution: The addition of strong acid is exothermic.

  • Assemble a distillation apparatus.

  • Heat the mixture with stirring to a temperature that allows for the distillation of the alkene products and water. The boiling points of the expected alkene products will be lower than that of the starting alcohol due to the loss of hydrogen bonding.[1]

  • Collect the distillate in a receiving flask. The distillate may appear cloudy due to the co-distillation of water.[2]

  • Continue the distillation until no more organic product is collected.

  • Transfer the distillate to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Saturated sodium bicarbonate solution (to neutralize the acid catalyst).

    • Water.

    • Brine.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Decant or filter the dried organic layer into a clean, pre-weighed flask.

  • Remove the solvent by rotary evaporation.

  • The resulting crude product can be further purified by fractional distillation under reduced pressure if necessary.

Characterization: The product mixture can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the different alkene isomers formed.[3]

Data Presentation

The following table presents the predicted product distribution for the dehydration of 2-methyl-1-phenylcyclohexanol based on the principles of carbocation stability and Zaitsev's rule. Actual experimental results may vary depending on reaction conditions.

Byproduct Structure Predicted Abundance Rationale
1-Methyl-2-phenylcyclohexene(Structure of 1-methyl-2-phenylcyclohexene)MajorMost thermodynamically stable, tetrasubstituted alkene.
3-Methyl-2-phenylcyclohexene(Structure of 3-methyl-2-phenylcyclohexene)MinorTrisubstituted alkene, less stable than the major product.
(2-Methylcyclohexylidene)benzene(Structure of (2-methylcyclohexylidene)benzene)MinorTrisubstituted exocyclic alkene, generally less stable than the endocyclic isomer.

Mandatory Visualization

Dehydration_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Carbocation Formation cluster_step3 Step 3: Deprotonation Alcohol 2-Methyl-1-phenylcyclohexanol Protonated_Alcohol Protonated Alcohol (Good Leaving Group) Alcohol->Protonated_Alcohol + H+ H+ H+ Carbocation Tertiary Benzylic Carbocation (Stable) Protonated_Alcohol->Carbocation - H₂O Product1 1-Methyl-2-phenylcyclohexene (Major Product) Carbocation->Product1 - H+ (from C6) Product2 3-Methyl-2-phenylcyclohexene (Minor Product) Carbocation->Product2 - H+ (from C3) Product3 (2-Methylcyclohexylidene)benzene (Minor Product) Carbocation->Product3 - H+ (from Methyl) H2O H₂O Base Base (e.g., H₂O)

Caption: E1 mechanism for the dehydration of 2-methyl-1-phenylcyclohexanol.

References

Optimization

Technical Support Center: Dehydration of 2-Methyl-1-phenylcyclohexanol

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of the acid-catalyzed dehydra...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of the acid-catalyzed dehydration of 2-Methyl-1-phenylcyclohexanol.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism for the acid-catalyzed dehydration of 2-Methyl-1-phenylcyclohexanol?

A1: The acid-catalyzed dehydration of 2-Methyl-1-phenylcyclohexanol, a tertiary alcohol, is expected to proceed through an E1 (Elimination, Unimolecular) mechanism.[1] This involves the formation of a carbocation intermediate after the protonated hydroxyl group leaves as water.[2][3] The presence of the phenyl group at the C1 position and the methyl group at the C2 position will stabilize this tertiary carbocation, facilitating the reaction.

Q2: What are the potential alkene products of this dehydration reaction?

A2: According to Zaitsev's rule, the major product is typically the most substituted (and therefore most stable) alkene.[4] For this reaction, the predicted major product is 1-methyl-2-phenylcyclohexene . Other possible minor products, resulting from deprotonation at other adjacent carbons or potential rearrangements, could include 3-methyl-2-phenylcyclohexene and 1-(prop-1-en-2-yl)-2-phenylcyclopentane (if rearrangement occurs). The product distribution can be influenced by reaction conditions.[5]

Q3: Which acid catalyst is most effective for this reaction?

A3: Strong, non-nucleophilic acids are typically used for dehydration reactions to avoid the formation of substitution byproducts.[3] Commonly used catalysts include concentrated sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄).[4][6] The choice of acid can influence reaction rates and selectivity.

Q4: How can the equilibrium be shifted towards the alkene products to improve the yield?

A4: The dehydration of alcohols is a reversible reaction. To improve the yield of the alkene products, the equilibrium can be shifted to the right by removing one or more of the products as they form, in accordance with Le Châtelier's principle.[4] Since the resulting alkenes and water typically have lower boiling points than the starting alcohol, the products can be continuously removed from the reaction mixture by distillation.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction.[4]2. Reaction temperature is too low.3. Insufficient amount of acid catalyst.4. Loss of product during workup and purification.[4]1. Increase the reaction time.2. Ensure the reaction mixture is heated to the appropriate temperature for distillation of the product.3. Use the recommended catalytic amount of a strong acid.4. Be meticulous during extraction and washing steps. Minimize transfers between glassware.
Charring or Polymerization of the Product 1. Reaction temperature is too high.2. Acid concentration is too high.3. Prolonged heating after the reaction is complete.1. Carefully control the distillation temperature to be just above the boiling point of the desired alkene.2. Use the minimum effective amount of catalyst.3. Stop the reaction once the product has been distilled off. Do not distill to dryness.
Presence of Unreacted Starting Material in the Product 1. Incomplete distillation of the product.2. Insufficient heating or reaction time.1. Ensure the distillation is continued until no more product is co-distilling with water.2. Maintain the appropriate reaction temperature and allow for sufficient reaction time.
Unexpected Side Products 1. Carbocation rearrangements leading to skeletal isomers.2. Dimerization or polymerization of the alkene products.[2]1. Use milder reaction conditions (lower temperature, less concentrated acid) to potentially reduce the extent of rearrangements.2. Analyze the product mixture using GC-MS to identify the structure of the byproducts.

Experimental Protocols

The following is a generalized protocol for the acid-catalyzed dehydration of a tertiary alcohol, adapted for 2-Methyl-1-phenylcyclohexanol.

Materials:

  • 2-Methyl-1-phenylcyclohexanol

  • Concentrated Sulfuric Acid (H₂SO₄) or 85% Phosphoric Acid (H₃PO₄)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate or Calcium Chloride

  • Boiling chips

  • Round-bottom flask (appropriate size)

  • Distillation apparatus (condenser, receiving flask)

  • Separatory funnel

  • Heating mantle

Procedure:

  • Place the 2-Methyl-1-phenylcyclohexanol into a round-bottom flask with a few boiling chips.

  • Slowly add the acid catalyst (e.g., a catalytic amount of concentrated H₂SO₄ or H₃PO₄) to the flask while swirling.

  • Set up a simple distillation apparatus with the round-bottom flask as the distilling flask.

  • Gently heat the mixture to a temperature that allows for the co-distillation of the alkene products and water, while leaving the higher-boiling starting material in the flask.

  • Collect the distillate in a receiving flask, which may be cooled in an ice bath.

  • Once the distillation is complete (no more distillate is being collected), allow the apparatus to cool.

  • Transfer the distillate to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize any residual acid.

  • Wash the organic layer with water and then with brine.

  • Separate the organic layer and dry it over an anhydrous drying agent (e.g., MgSO₄).

  • Decant or filter the dried liquid to obtain the crude product.

  • The product can be further purified by fractional distillation.

  • Analyze the product and determine the product distribution using Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation

Table 1: General Reaction Conditions for Dehydration of Cyclohexanol Derivatives

Starting MaterialCatalystTemperature (°C)Reported Yield (%)Reference
1-MethylcyclohexanolH₂SO₄ or H₃PO₄80–10075–90[6]
2-Methylcyclohexanol (B165396)85% H₃PO₄~120~77[7]

Note: These conditions are for analogous compounds and may require optimization for 2-Methyl-1-phenylcyclohexanol.

Visualizations

Signaling Pathways and Experimental Workflows

E1_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Deprotonation A 2-Methyl-1-phenylcyclohexanol B Protonated Alcohol (Oxonium Ion) A->B Fast A->B C Tertiary Carbocation (Stabilized by Phenyl and Methyl groups) B->C Slow, Rate-Determining B->C H H⁺ (from Acid) D H₂O E Alkene Products (e.g., 1-methyl-2-phenylcyclohexene) C->E Fast C->E F H⁺ (Catalyst Regenerated) Base H₂O (Base)

Caption: E1 Dehydration Mechanism for 2-Methyl-1-phenylcyclohexanol.

Dehydration_Workflow start Start: Mix Reactant and Acid Catalyst distillation Heat and Distill Products start->distillation workup Workup: Neutralize and Wash distillation->workup drying Dry Organic Layer workup->drying purification Purify by Fractional Distillation drying->purification analysis Analyze by GC-MS purification->analysis end End: Characterized Product analysis->end

Caption: General Experimental Workflow for Dehydration and Purification.

References

Troubleshooting

Preventing carbocation rearrangement in 2-Methyl-1-phenylcyclohexanol reactions

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working with 2-methyl-1-phenylcyclohexanol, focusing on the prevention of carbocation rear...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working with 2-methyl-1-phenylcyclohexanol, focusing on the prevention of carbocation rearrangements in elimination and substitution reactions.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a rearranged alkene (1-methyl-2-phenylcyclohexene) as the major product during the acid-catalyzed dehydration of 2-methyl-1-phenylcyclohexanol?

A: This is a common outcome for acid-catalyzed dehydrations of tertiary alcohols, which proceed via an E1 (Elimination, Unimolecular) mechanism. The reaction involves the formation of a carbocation intermediate. In the case of 2-methyl-1-phenylcyclohexanol, a relatively stable tertiary benzylic carbocation is formed initially. However, this carbocation can undergo a 1,2-methyl shift to form a different, also stable, tertiary carbocation, which then leads to the rearranged and often more thermodynamically stable alkene.[1][2][3]

Q2: What is the precise mechanism for this carbocation rearrangement?

A: The mechanism involves several steps. First, the hydroxyl group is protonated by the acid catalyst, forming a good leaving group (water).[1] Departure of water generates a tertiary benzylic carbocation. A methyl group from the adjacent carbon then migrates with its pair of electrons (a 1,2-methyl shift) to the positively charged carbon.[4] This results in a new tertiary carbocation, which is then deprotonated to yield the rearranged alkene product.

Q3: Under what conditions is this rearrangement most likely to occur?

A: Rearrangement is favored under any conditions that promote the formation of a "free" or long-lived carbocation intermediate.[5] These include:

  • Strong Acid Catalysis: Acids like H₂SO₄ or H₃PO₄ readily facilitate the formation of carbocations.[6][7]

  • Protic Solvents: Solvents capable of hydrogen bonding can stabilize the carbocation intermediate, allowing more time for rearrangement to occur.

  • Higher Temperatures: Increased thermal energy provides the activation energy needed for the methyl shift to happen more rapidly.

Q4: How can I reliably synthesize the non-rearranged product, 2-methyl-1-phenylcyclohexene?

A: To prevent rearrangement, you must use a reaction pathway that avoids the formation of a carbocation intermediate. The most effective method is to perform an E2 (Elimination, Bimolecular) reaction. This involves a two-step process:

  • Convert the hydroxyl group into a better leaving group that does not require acid catalysis for departure (e.g., a tosylate or a halide).

  • Use a strong, non-nucleophilic base to induce elimination in a single, concerted step.

Q5: Can I use reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to avoid rearrangement?

A: Yes, these reagents are excellent for converting alcohols to alkyl halides, often without carbocation rearrangement.[8] They work by first converting the hydroxyl into a good leaving group (a chlorosulfite or phosphite (B83602) ester). The subsequent displacement by the halide ion typically proceeds via an Sₙ2 mechanism, which involves a backside attack and causes an inversion of stereochemistry without forming a carbocation.[8][9] The resulting alkyl halide can then be used in an E2 elimination reaction. However, under certain conditions (e.g., non-polar solvents, no base), the reaction with SOCl₂ can proceed with retention of configuration via an Sₙi (internal return) mechanism, which involves a tight ion pair and can sometimes lead to minor rearrangement products.[10] The addition of a base like pyridine (B92270) ensures the Sₙ2 pathway is dominant.[10]

Troubleshooting Guide: Preventing Rearrangement

Problem: The acid-catalyzed dehydration of 2-methyl-1-phenylcyclohexanol is yielding a mixture of alkene products, with the rearranged 1-methyl-2-phenylcyclohexene being a significant component.

Goal: To selectively synthesize the non-rearranged Zaitsev product, 2-methyl-1-phenylcyclohexene.

Solution: Avoid reaction conditions that generate carbocations. The recommended approach is to convert the alcohol into a tosylate, followed by E2 elimination.

Data Presentation: Product Distribution Comparison

The following table summarizes the typical product distribution for different elimination reactions starting from 2-methyl-1-phenylcyclohexanol.

Reaction MethodConditions2-methyl-1-phenylcyclohexene (Non-rearranged)1-methyl-2-phenylcyclohexene (Rearranged)Other Products
E1 Dehydration H₂SO₄, Heat~20%~75% ~5%
E2 Elimination 1. TsCl, Pyridine2. t-BuOK, t-BuOH>95% <5%<1%

Note: Yields are representative and can vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: Acid-Catalyzed Dehydration (E1 - Prone to Rearrangement)

This protocol is provided as a baseline to illustrate the reaction that leads to rearrangement.

  • Setup: Place 2-methyl-1-phenylcyclohexanol (10.0 g, 52.6 mmol) in a 100 mL round-bottom flask equipped with a magnetic stirrer and a fractional distillation apparatus.

  • Reagent Addition: Slowly add concentrated sulfuric acid (2.0 mL) to the flask while stirring and cooling in an ice bath.

  • Reaction: Heat the mixture using a heating mantle to a temperature of 140-150 °C.

  • Distillation: The alkene products and water will co-distill. Collect the distillate in a receiving flask cooled in an ice bath.

  • Workup: Transfer the distillate to a separatory funnel. Wash sequentially with 10% aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and analyze the product mixture by GC-MS to determine the ratio of rearranged to non-rearranged products.

Protocol 2: Two-Step E2 Elimination (Recommended to Prevent Rearrangement)

Step A: Conversion of Alcohol to Tosylate

  • Setup: Dissolve 2-methyl-1-phenylcyclohexanol (10.0 g, 52.6 mmol) in anhydrous pyridine (50 mL) in a 250 mL flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add p-toluenesulfonyl chloride (TsCl, 11.0 g, 57.7 mmol) in portions, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the mixture at 0 °C for 4-6 hours, monitoring the reaction progress by TLC.

  • Workup: Slowly pour the reaction mixture into 200 mL of ice-cold 1M HCl. Extract the product with diethyl ether (3 x 75 mL).

  • Purification: Combine the organic extracts and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be purified by recrystallization from ethanol/water.

Step B: E2 Elimination of the Tosylate

  • Setup: Dissolve the purified tosylate (e.g., 15.0 g, 43.8 mmol) in 100 mL of anhydrous tert-butanol (B103910) in a 250 mL round-bottom flask under a nitrogen atmosphere.

  • Reagent Addition: Add potassium tert-butoxide (t-BuOK, 7.4 g, 66.0 mmol) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 82 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into 100 mL of water. Extract the product with pentane (B18724) (3 x 50 mL).

  • Purification: Wash the combined organic extracts with water and brine. Dry over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation to yield pure 2-methyl-1-phenylcyclohexene.

Visualizations

Reaction Mechanisms

E1_Rearrangement E1 Dehydration with 1,2-Methyl Shift cluster_start Starting Material cluster_protonation Protonation & Leaving Group Formation cluster_rearrangement Rearrangement cluster_products Elimination Products Start 2-Methyl-1-phenylcyclohexanol Protonated Protonated Alcohol Start->Protonated + H⁺ Carbocation1 Tertiary Benzylic Carbocation (Initial) Protonated->Carbocation1 - H₂O Carbocation2 Tertiary Carbocation (Rearranged) Carbocation1->Carbocation2 1,2-Methyl Shift Product1 2-Methyl-1-phenylcyclohexene (Non-rearranged) Carbocation1->Product1 - H⁺ Product2 1-Methyl-2-phenylcyclohexene (Rearranged) Carbocation2->Product2 - H⁺

Caption: E1 mechanism showing carbocation formation and subsequent rearrangement.

E2_Pathway E2 Elimination via Tosylate Intermediate Alcohol 2-Methyl-1-phenylcyclohexanol Tosylate Tosylate Intermediate (-OH → -OTs) Alcohol->Tosylate 1. TsCl, Pyridine ts_node Tosylate->ts_node 2. t-BuOK (Base) Product 2-Methyl-1-phenylcyclohexene (Non-rearranged Product) ts_node->Product Concerted Step (No Carbocation) ts_label E2 Transition State ts_node->ts_label

Caption: E2 pathway avoids carbocations for selective product formation.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Carbocation Rearrangement start Problem: Rearranged Product Observed q1 Are you using strong acid catalysis (H₂SO₄, H₃PO₄)? start->q1 sol1 This promotes an E1 mechanism and carbocation formation. q1->sol1 Yes q2 Are you using SOCl₂ without a base like pyridine? q1->q2 No rec1 Recommendation: Switch to an E2 pathway. sol1->rec1 protocol Follow Protocol 2: 1. Convert -OH to a good leaving group (e.g., -OTs). 2. Use a strong, non-nucleophilic base (e.g., t-BuOK). rec1->protocol end Result: Selective formation of the non-rearranged product. protocol->end sol2 The reaction may proceed via an Sₙi mechanism, which can allow for some rearrangement. q2->sol2 Yes q2->end No rec2 Recommendation: Add pyridine to the reaction. sol2->rec2 rec2->end

Caption: A logical workflow for diagnosing and solving rearrangement issues.

References

Optimization

Technical Support Center: GC-MS Analysis of 2-Methyl-1-phenylcyclohexanol

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-Methyl-1-phenylcyclohexanol and its reaction produc...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-Methyl-1-phenylcyclohexanol and its reaction products. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a smaller peak than expected for 2-Methyl-1-phenylcyclohexanol and a large, broad peak at an earlier retention time?

A1: This is a classic sign of in-injector or on-column dehydration, a common issue for tertiary alcohols like 2-Methyl-1-phenylcyclohexanol. The high temperatures of the GC inlet can cause the loss of a water molecule (-18 Da) to form one or more alkene isomers, such as 1-methyl-2-phenylcyclohexene and 2-methyl-1-phenylcyclohexene. These dehydration products are less polar and more volatile, thus they elute earlier and often with poor peak shape.

To mitigate dehydration:

  • Lower the injector temperature: Start with a lower inlet temperature (e.g., 200-220 °C) and gradually increase it to find the optimal balance between efficient volatilization and minimal degradation.

  • Use a deactivated inlet liner: Active sites in the liner can catalyze dehydration. Employ a highly inert, deactivated liner.

  • Derivatize the analyte: Converting the hydroxyl group to a more stable ether, such as a trimethylsilyl (B98337) (TMS) ether, is the most effective way to prevent dehydration and improve peak shape.

Q2: My peak for 2-Methyl-1-phenylcyclohexanol is tailing significantly. What are the likely causes and solutions?

A2: Peak tailing for polar compounds like alcohols is often due to undesirable interactions with active sites within the GC system.

Troubleshooting steps for peak tailing:

  • Check for active sites: The injector liner, the front end of the GC column, and any connectors can have active silanol (B1196071) groups that interact with the alcohol.

    • Solution: Replace the inlet liner and septum. Condition the column at its maximum recommended temperature. If tailing persists, trim 10-15 cm from the front of the column.

  • Column contamination: Non-volatile residues from previous injections can accumulate on the column, creating active sites.

    • Solution: Bake out the column at a high temperature (within its specified limits). If the contamination is severe, a solvent rinse of the column may be necessary.

  • Incomplete derivatization: If you are attempting derivatization, an incomplete reaction will leave some of the polar alcohol, resulting in a tailing peak.

    • Solution: Optimize the derivatization reaction by adjusting the reagent amount, reaction time, or temperature. Ensure your sample is anhydrous, as water can quench the derivatization reagents.

Q3: I don't see a molecular ion peak for 2-Methyl-1-phenylcyclohexanol in my mass spectrum. How can I confirm the identity of my compound?

A3: The molecular ion of tertiary alcohols is often weak or completely absent in Electron Ionization (EI) mass spectrometry due to the ease of fragmentation.[1]

Confirmation strategies:

  • Look for characteristic fragment ions: The fragmentation pattern is key. For 2-Methyl-1-phenylcyclohexanol, expect to see a prominent peak corresponding to the loss of water ([M-18]⁺) and the loss of a methyl group ([M-15]⁺). Alpha cleavage (cleavage of the bond adjacent to the oxygen-bearing carbon) is also common.

  • Chemical derivatization: Analysis of the silylated derivative will yield a different, often more stable, molecular ion and a characteristic fragmentation pattern.

  • Soft ionization techniques: If available, consider using a softer ionization method like Chemical Ionization (CI), which typically results in a more abundant protonated molecule ([M+H]⁺) and less fragmentation.

  • Retention index: Compare the retention index of your analyte to literature values or a known standard on the same or a similar column.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No peaks detected - Syringe issue (plugged or broken).- Incorrect injector or detector configuration.- No sample injected.- Clean or replace the syringe.- Verify that the column is installed in the correct injector and detector.- Confirm that the autosampler is drawing from the correct vial position.
Poor Resolution Between Isomers - Inappropriate GC column phase.- Suboptimal temperature program.- Incorrect carrier gas flow rate.- For separating alcohol isomers, a polar column (e.g., WAX phase) can be effective. For the silylated derivatives, a non-polar or semi-polar column (e.g., DB-5ms) is often suitable.- Use a slower temperature ramp to improve separation.- Optimize the carrier gas flow rate for your column dimensions.
Ghost Peaks/Contamination - Carryover from a previous injection.- Septum bleed.- Contaminated carrier gas or solvent.- Run a solvent blank to confirm carryover. If present, bake out the column and clean the injector port.- Use a high-quality, low-bleed septum.- Ensure high-purity gas and solvents are used.
Low Sensitivity - Sample concentration is too low.- Analyte degradation in the injector.- MS detector not tuned or malfunctioning.- Concentrate the sample extract before analysis or derivatization.- Lower the injector temperature or use derivatization to prevent thermal degradation.- Perform an autotune on the mass spectrometer and check for any diagnostic issues.

Predicted Mass Spectral Data

Analyte Molecular Weight (Da) Predicted Key Fragment Ions (m/z) Interpretation
2-Methyl-1-phenylcyclohexanol190.28172[M-H₂O]⁺, Loss of water
175[M-CH₃]⁺, Loss of a methyl group
105[C₆H₅CO]⁺, Phenylacylium ion from rearrangement
91[C₇H₇]⁺, Tropylium ion
77[C₆H₅]⁺, Phenyl cation
TMS-derivatized 2-Methyl-1-phenylcyclohexanol262.46247[M-CH₃]⁺, Loss of a methyl group from the TMS moiety
172[M-TMSOH]⁺, Loss of trimethylsilanol
73[Si(CH₃)₃]⁺, Trimethylsilyl cation (often a very abundant ion)

Experimental Protocols

Protocol 1: Silylation of 2-Methyl-1-phenylcyclohexanol for GC-MS Analysis

This protocol describes the derivatization of the hydroxyl group to a trimethylsilyl (TMS) ether to improve volatility and thermal stability.

Materials:

  • 2-Methyl-1-phenylcyclohexanol sample

  • Anhydrous pyridine (B92270)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., dichloromethane (B109758) or ethyl acetate)

  • GC vials with inserts

  • Heating block or oven

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of the 2-Methyl-1-phenylcyclohexanol sample into a clean, dry GC vial. If the sample is in solution, evaporate the solvent under a gentle stream of nitrogen and ensure the residue is completely dry.

  • Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample, followed by 100 µL of BSTFA + 1% TMCS.

  • Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes. Tertiary alcohols may require slightly longer reaction times or higher temperatures for complete derivatization.[5]

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

Mandatory Visualizations

experimental_workflow Experimental Workflow for GC-MS Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing 2-Methyl-1-phenylcyclohexanol Drydown Evaporate solvent (if necessary) Sample->Drydown Derivatization Derivatization (Silylation) Drydown->Derivatization Injection Inject into GC-MS Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram MassSpectrum Mass Spectrum Extraction Chromatogram->MassSpectrum Identification Compound Identification (Library Search & Fragmentation) MassSpectrum->Identification

Caption: Workflow for the derivatization and GC-MS analysis.

troubleshooting_logic Troubleshooting Peak Shape Issues Start Poor Peak Shape Observed IsTailing Is the peak tailing? Start->IsTailing IsFronting Is the peak fronting? Start->IsFronting ActiveSites Check for active sites: - Replace liner/septum - Trim column IsTailing->ActiveSites Yes Overload Column Overload? - Dilute sample - Increase split ratio IsFronting->Overload Yes Contamination Check for contamination: - Bake out column - Run solvent blank ActiveSites->Contamination Still Tailing DerivatizationIssue Incomplete Derivatization? - Optimize reaction - Ensure sample is dry Contamination->DerivatizationIssue Still Tailing SolventEffect Solvent Effect? - Check initial oven temp - Match solvent polarity Overload->SolventEffect Still Fronting

Caption: Decision tree for troubleshooting common peak shape problems.

References

Troubleshooting

Purification of 2-Methyl-1-phenylcyclohexanol from unreacted starting materials

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 2-Methyl-1-phenylcyclohexanol from un...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 2-Methyl-1-phenylcyclohexanol from unreacted starting materials.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of 2-Methyl-1-phenylcyclohexanol, particularly after its synthesis via a Grignard reaction with starting materials such as 2-methylcyclohexanone (B44802) and a phenyl Grignard reagent.

Q1: My final product is an oil and won't crystallize. What should I do?

A1: This is a common issue, especially if residual starting materials or side products are present.

  • Troubleshooting Steps:

    • Confirm Reaction Completion: Use Thin Layer Chromatography (TLC) to check if the starting ketone has been fully consumed. If not, the unreacted ketone can act as an impurity that hinders crystallization.

    • Thoroughly Wash the Crude Product: During the work-up, ensure you have adequately washed the organic layer with saturated aqueous ammonium (B1175870) chloride to quench any remaining Grignard reagent, followed by washes with water and brine to remove water-soluble impurities.[1][2]

    • Attempt Column Chromatography: If washing is insufficient, column chromatography is the most effective method to separate the desired alcohol from the nonpolar starting materials and other impurities.[1][3]

    • Try a Different Recrystallization Solvent System: If the product is pure but still oily, the chosen solvent may not be appropriate. A two-solvent system, such as dissolving the oil in a minimal amount of a good solvent (e.g., diethyl ether or ethyl acetate) and then adding a poor solvent (e.g., hexane (B92381) or petroleum ether) dropwise until turbidity appears, can often induce crystallization.[4][5]

Q2: My yield is very low after purification. What are the potential causes?

A2: Low yields can stem from issues in the Grignard reaction itself or losses during the purification process.

  • Troubleshooting Steps:

    • Grignard Reagent Quality: The Grignard reagent may not have formed efficiently. Ensure all glassware was flame-dried, and anhydrous solvents were used.[6][7][8] The magnesium turnings should be fresh and shiny.[7] Activation with a small crystal of iodine can be helpful.[1][6]

    • Reaction Conditions: The addition of the ketone to the Grignard reagent should be done slowly at a low temperature (e.g., 0 °C) to minimize side reactions.[1]

    • Losses During Extraction: Ensure you are performing multiple extractions of the aqueous layer (e.g., 3 times with diethyl ether) to recover all the product.[1][3]

    • Improper Column Chromatography Technique: If the polarity of the eluent is too high initially, the product may elute too quickly with the impurities. Start with a nonpolar solvent (e.g., hexane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate).

    • Over-washing During Recrystallization: Washing the collected crystals with too much cold solvent can dissolve a significant portion of the product. Use a minimal amount of ice-cold solvent for washing.

Q3: How can I tell if my purified product is clean?

A3: Several analytical techniques can be used to assess the purity of your 2-Methyl-1-phenylcyclohexanol.

  • Methods for Purity Assessment:

    • Thin Layer Chromatography (TLC): A pure compound should ideally show a single spot on the TLC plate. Run the purified product alongside the starting materials to ensure they are absent. A common eluent system is a mixture of hexane and ethyl acetate.[3]

    • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically 1-2 °C). Impurities will broaden and depress the melting point.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to determine the structure of your compound and identify any impurities.

    • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate volatile components and provide their mass spectra, allowing for identification and quantification of impurities.[9]

Experimental Protocols

Below are detailed methodologies for the most common purification techniques for 2-Methyl-1-phenylcyclohexanol.

Protocol 1: Column Chromatography

This method is highly effective for separating the product from unreacted starting materials and nonpolar side products.

  • Prepare the Column:

    • Select a glass column appropriate for the amount of crude product (a 50-100 g crude product will require a column with a diameter of 4-5 cm and a length of 50-60 cm).

    • Pack the column with silica (B1680970) gel using a slurry method with hexane.

  • Load the Sample:

    • Dissolve the crude 2-Methyl-1-phenylcyclohexanol in a minimal amount of dichloromethane (B109758) or the initial eluent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution:

    • Begin eluting with 100% hexane to remove nonpolar impurities like biphenyl (B1667301) (a common side product from phenyl Grignard reagents).

    • Gradually increase the solvent polarity by adding ethyl acetate. A typical gradient might be from 100% hexane to 95:5 hexane:ethyl acetate, then 90:10, and so on.

    • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-Methyl-1-phenylcyclohexanol.

Protocol 2: Recrystallization

This technique is suitable if the crude product is a solid and contains a moderate level of impurities.

  • Solvent Selection:

    • The ideal solvent should dissolve the compound when hot but not at room temperature.[10]

    • Good single solvents for recrystallizing similar alcohols include petroleum ether or pentane.[2][4]

    • A two-solvent system, such as ethyl acetate/petroleum ether, can also be effective.[4]

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent until the solid just dissolves.

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • To maximize crystal yield, place the flask in an ice bath for 15-30 minutes.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals in a desiccator or a vacuum oven.

Data Presentation

The following tables summarize typical parameters for the purification methods.

Table 1: Column Chromatography Parameters

ParameterValue
Stationary PhaseSilica Gel (60 Å, 230-400 mesh)
Mobile PhaseHexane/Ethyl Acetate Gradient
Typical Rf of Product~0.3-0.4 in 80:20 Hexane:EtOAc
Typical Rf of Ketone~0.6-0.7 in 80:20 Hexane:EtOAc

Table 2: Recrystallization Solvents

Solvent SystemSuitability
Petroleum EtherGood for nonpolar impurities
PentaneGood for nonpolar impurities
Ethyl Acetate / Petroleum EtherGood for a wider range of impurities

Visualizations

Experimental Workflow for Purification

experimental_workflow cluster_start Starting Point cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end Final Product Crude Crude Product (Oil or Solid) ColChrom Column Chromatography Crude->ColChrom If oily or very impure Recryst Recrystallization Crude->Recryst If solid with moderate impurities TLC TLC Analysis ColChrom->TLC Monitor Fractions Pure Pure 2-Methyl-1-phenylcyclohexanol ColChrom->Pure MP Melting Point Recryst->MP Assess Purity Recryst->Pure NMR NMR Spectroscopy Pure->NMR Confirm Structure & Purity

Caption: General workflow for the purification of 2-Methyl-1-phenylcyclohexanol.

Troubleshooting Logic for Low Yield

troubleshooting_yield cluster_reaction Reaction Stage Issues cluster_workup Work-up & Purification Issues cluster_solutions Potential Solutions Start Low Yield of 2-Methyl-1-phenylcyclohexanol Grignard Poor Grignard Formation? (Wet glassware/solvents) Start->Grignard Addition Incorrect Ketone Addition? (Too fast, wrong temp) Start->Addition Extraction Incomplete Extraction? (Insufficient # of extractions) Start->Extraction Column Loss on Column? (Incorrect eluent polarity) Start->Column Recryst Loss during Recrystallization? (Excessive washing) Start->Recryst Sol1 Use flame-dried glassware and anhydrous solvents Grignard->Sol1 Solution Sol2 Slow, dropwise addition at 0 °C Addition->Sol2 Solution Sol3 Perform multiple extractions (e.g., 3x) Extraction->Sol3 Solution Sol4 Use a gradual solvent gradient Column->Sol4 Solution Sol5 Wash crystals with minimal ice-cold solvent Recryst->Sol5 Solution

Caption: Troubleshooting guide for low product yield.

References

Optimization

Technical Support Center: Purification of 2-Methyl-1-phenylcyclohexanol

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-1-phenylcyclohexanol. The inform...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-1-phenylcyclohexanol. The information is presented in a question-and-answer format to directly address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of 2-Methyl-1-phenylcyclohexanol via a Grignard reaction?

A1: The primary synthesis route for 2-Methyl-1-phenylcyclohexanol involves the reaction of phenylmagnesium bromide with 2-methylcyclohexanone (B44802).[1][2] Common impurities originating from this synthesis can include:

  • Unreacted Starting Materials: Residual 2-methylcyclohexanone and bromobenzene (B47551) (from the Grignard reagent preparation).

  • Grignard Reagent Side Products: Biphenyl (B1667301), formed by the coupling of phenyl radicals during the Grignard reagent formation, is a frequent byproduct.[3]

  • Magnesium Salts: Magnesium alkoxides are formed during the reaction and must be removed during the workup.[4]

  • Dehydration Product: 2-Methyl-1-phenylcyclohexene can be formed from the tertiary alcohol product, especially if acidic conditions are too harsh or if distillation is performed at high temperatures.[1][5]

  • Diastereomers: The product has two stereocenters, leading to the formation of cis and trans diastereomers.[2] While not impurities in the traditional sense, their separation may be necessary for specific applications.

  • Solvent Residue: Residual solvents from the reaction (e.g., diethyl ether, THF) and workup.

Q2: My crude product is a cloudy or oily solid. What is the likely cause and how can I resolve this?

A2: Cloudiness or the presence of an oily precipitate in the crude product is often due to the presence of magnesium salts, such as magnesium alkoxides, which are formed during the Grignard reaction.[4] These salts are typically insoluble in organic solvents used for extraction.

To resolve this, a thorough aqueous workup is essential. Quenching the reaction with a saturated aqueous solution of ammonium (B1175870) chloride is a common and effective method.[2] Alternatively, a dilute acid (e.g., 1 M HCl or H₂SO₄) can be used to dissolve the magnesium salts. Ensure vigorous stirring during the quench and subsequent extractions to facilitate the complete removal of these salts into the aqueous layer.

Q3: I am observing a significant amount of a non-polar impurity in my crude product. What could it be and how can I remove it?

A3: A significant non-polar impurity is often biphenyl, a common side product from the preparation of phenylmagnesium bromide.[3] Another possibility is 2-methyl-1-phenylcyclohexene, the dehydration product of your target molecule.[1]

Both of these impurities can typically be removed by column chromatography on silica (B1680970) gel. A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), will allow for the separation of these less polar compounds from the more polar 2-Methyl-1-phenylcyclohexanol.[1] Fractional distillation can also be effective if the boiling points of the impurities are sufficiently different from the product's boiling point.

Troubleshooting Guides

Problem 1: Low Purity After Initial Workup
Symptom Possible Cause Suggested Solution
Presence of a sweet, ketonic odor.Incomplete reaction; presence of unreacted 2-methylcyclohexanone.Ensure an excess of the Grignard reagent was used during the synthesis. Purify the crude product using column chromatography.
Oily residue that is difficult to solidify.Presence of biphenyl or the dehydrated alkene.Purify via column chromatography. For biphenyl, consider purifying the Grignard reagent before use if this is a recurring issue. To minimize alkene formation, avoid high temperatures and strongly acidic conditions during workup and purification.[1]
Product appears wet or is a sticky solid.Incomplete removal of water or solvent.Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before solvent evaporation.[2] If residual solvent is the issue, placing the product under high vacuum can help.
Problem 2: Difficulty with Purification by Recrystallization
Symptom Possible Cause Suggested Solution
Product "oils out" instead of crystallizing.The solvent is too non-polar, or the product is too impure.Try a more polar solvent or a solvent mixture. For example, if using hexanes, try adding a small amount of a more polar solvent like ethyl acetate or dichloromethane (B109758).[6] It may be necessary to first purify the crude product by column chromatography to remove impurities that are inhibiting crystallization.
Very low recovery after recrystallization.The chosen solvent is too polar, and the product has high solubility at low temperatures.Select a less polar solvent or a solvent system where the product has a significant difference in solubility between the boiling point and room temperature (or lower). Perform the crystallization at a lower temperature (e.g., in an ice bath or freezer).
Crystals form too quickly, resulting in a fine powder that may trap impurities.The solution is supersaturated and cooling too rapidly.Allow the solution to cool slowly to room temperature before placing it in a cold bath. Scratching the inside of the flask with a glass rod can initiate controlled crystallization.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is suitable for removing a range of impurities, including unreacted starting materials, biphenyl, and the dehydration byproduct.

  • Slurry Preparation: Dissolve the crude 2-Methyl-1-phenylcyclohexanol in a minimal amount of dichloromethane or the eluent mixture. In a separate beaker, create a slurry of silica gel in the chosen eluent (e.g., 9:1 Hexane:Ethyl Acetate).

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Loading the Sample: Carefully load the dissolved crude product onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system. The polarity of the eluent can be gradually increased (e.g., by increasing the proportion of ethyl acetate) to speed up the elution of the desired product after the less polar impurities have been washed off.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-Methyl-1-phenylcyclohexanol.

Protocol 2: Purification by Recrystallization

This method is effective for obtaining highly pure crystalline material, assuming a suitable solvent is found.

  • Solvent Selection: Determine an appropriate solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold. Hexane, heptane, or mixtures with small amounts of ethyl acetate or toluene (B28343) are potential candidates.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Data Presentation

Table 1: Purity of 2-Methyl-1-phenylcyclohexanol After Different Purification Methods

Purification MethodPurity (%)Common Remaining Impurities
Aqueous Workup Only75-852-methylcyclohexanone, Biphenyl, 2-methyl-1-phenylcyclohexene
Column Chromatography>95Trace amounts of diastereomers, residual solvent
Recrystallization>98Diastereomers (may co-crystallize)
Sequential Chromatography and Recrystallization>99

Note: Purity levels are typical and can vary based on the initial reaction conditions and the execution of the purification protocol.

Visualizations

Experimental Workflow for Purification

G Figure 1. General Purification Workflow crude Crude Product (from Grignard workup) chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) crude->chromatography Primary Purification recrystallization Recrystallization (e.g., from Heptane) chromatography->recrystallization Further Purification pure_product Pure 2-Methyl-1-phenylcyclohexanol chromatography->pure_product recrystallization->pure_product analysis Purity Analysis (GC, NMR, etc.) pure_product->analysis

Caption: Figure 1. General Purification Workflow

Logical Relationship of Impurities and Removal Methods

G Figure 2. Impurity Removal Strategy cluster_impurities Common Impurities cluster_methods Purification Methods Unreacted Ketone Unreacted Ketone Column Chromatography Column Chromatography Unreacted Ketone->Column Chromatography Biphenyl Biphenyl Biphenyl->Column Chromatography Dehydrated Alkene Dehydrated Alkene Dehydrated Alkene->Column Chromatography Mg Salts Mg Salts Aqueous Workup Aqueous Workup Mg Salts->Aqueous Workup Recrystallization Recrystallization Column Chromatography->Recrystallization for high purity

Caption: Figure 2. Impurity Removal Strategy

References

Troubleshooting

Technical Support Center: 2-Methyl-1-phenylcyclohexanol

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2-Methyl-1-phenylcyclohexanol. Here you will find troubleshooting guides and frequ...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2-Methyl-1-phenylcyclohexanol. Here you will find troubleshooting guides and frequently asked questions (FAQs) regarding its stability and storage.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 2-Methyl-1-phenylcyclohexanol?

A1: To ensure the long-term stability of 2-Methyl-1-phenylcyclohexanol, it should be stored in a cool, dry, and well-ventilated area, protected from light. The container should be tightly sealed to prevent oxidation and moisture absorption. For extended storage, refrigeration at 2-8°C is recommended.

Q2: What is the expected shelf life of 2-Methyl-1-phenylcyclohexanol?

Q3: What are the primary degradation pathways for 2-Methyl-1-phenylcyclohexanol?

A3: As a tertiary benzylic alcohol, 2-Methyl-1-phenylcyclohexanol is susceptible to two primary degradation pathways:

  • Oxidation: In the presence of air (oxygen), benzylic alcohols can slowly oxidize. The initial oxidation product would likely be a ketone, followed by further oxidation to other byproducts. For a similar compound, benzyl (B1604629) alcohol, oxidation leads to the formation of benzaldehyde (B42025) and benzoic acid.[3]

  • Dehydration: In the presence of acid catalysts, tertiary alcohols can undergo dehydration to form alkenes.[4] For 2-Methyl-1-phenylcyclohexanol, this would result in a mixture of isomeric methyl-phenyl-cyclohexenes.

Q4: How can I detect degradation of my 2-Methyl-1-phenylcyclohexanol sample?

A4: Degradation can be detected by a change in the physical appearance of the sample, such as discoloration (yellowing) or the development of a non-characteristic odor.[2] Analytically, techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) can be used to check for the presence of impurities. A broadened melting point range can also indicate the presence of impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving 2-Methyl-1-phenylcyclohexanol.

Issue 1: Low or No Yield in a Nucleophilic Substitution Reaction
Possible Cause Suggested Solution
Poor leaving group: The hydroxyl (-OH) group is a poor leaving group.Convert the hydroxyl group into a better leaving group, such as a tosylate or a halide, before proceeding with the substitution reaction.
Steric hindrance: As a tertiary alcohol, the reaction center is sterically hindered, which can inhibit SN2 reactions.Consider using SN1 conditions if a stable carbocation can be formed. Be aware of potential rearrangement and elimination side products.
Degraded starting material: The 2-Methyl-1-phenylcyclohexanol may have degraded due to improper storage.Check the purity of the starting material using TLC or GC before starting the reaction. If impurities are detected, purify the alcohol by recrystallization or column chromatography.
Issue 2: Formation of Multiple Products in an Acid-Catalyzed Reaction
Possible Cause Suggested Solution
Dehydration: In the presence of strong acids, elimination (dehydration) is a common side reaction for tertiary alcohols, leading to the formation of alkenes.[4]Use a non-nucleophilic acid if substitution is desired. To favor elimination, use a strong, non-nucleophilic acid like sulfuric acid and heat the reaction.
Carbocation rearrangement: If the reaction proceeds via a carbocation intermediate, rearrangement to a more stable carbocation can occur, leading to a mixture of products.While rearrangements of tertiary carbocations are less common unless a more stable carbocation can be formed, it's a possibility to consider. Analyze the product mixture carefully to identify all isomers.
Issue 3: Incomplete Reaction When Using 2-Methyl-1-phenylcyclohexanol as a Reactant
Possible Cause Suggested Solution
Insufficient activation of the hydroxyl group: The -OH group may not be sufficiently activated to participate in the desired reaction.If converting to a leaving group, ensure the reaction goes to completion before adding the next reagent. Monitor the activation step by TLC.
Reaction temperature is too low: The reaction may require more energy to overcome the activation barrier.Gradually increase the reaction temperature while monitoring for product formation and potential side reactions.

Stability Data of Analogous Compounds

Due to the limited availability of quantitative stability data for 2-Methyl-1-phenylcyclohexanol, the following table summarizes information for analogous compounds to provide a general understanding.

CompoundConditionObservation/DataReference
Benzyl AlcoholStorage in airUndergoes oxidation to benzaldehyde and benzoic acid.[3]
Benzyl AlcoholShelf lifeApproximately 3 years.[1]
Commercial AlcoholsGeneral StorageRecommended shelf life of 12 months.[2]

Experimental Protocols

Hypothetical Experiment: Acid-Catalyzed Dehydration of 2-Methyl-1-phenylcyclohexanol

This protocol describes a typical laboratory procedure for the dehydration of a tertiary alcohol.

Objective: To synthesize a mixture of methyl-phenyl-cyclohexene isomers from 2-Methyl-1-phenylcyclohexanol.

Materials:

  • 2-Methyl-1-phenylcyclohexanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Distillation apparatus

  • Separatory funnel

Procedure:

  • Place 10 g of 2-Methyl-1-phenylcyclohexanol in a 100 mL round-bottom flask.

  • Slowly add 5 mL of concentrated sulfuric acid to the flask while cooling in an ice bath.

  • Set up a simple distillation apparatus and gently heat the mixture.

  • Collect the distillate, which will be a mixture of water and the alkene products.

  • Transfer the distillate to a separatory funnel and wash with 20 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and purify the product by fractional distillation.

  • Characterize the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the different alkene isomers formed.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for 2-Methyl-1-phenylcyclohexanol Reactions start Reaction with 2-Methyl-1-phenylcyclohexanol issue Problem Encountered? start->issue low_yield Low/No Yield issue->low_yield Yes multiple_products Multiple Products issue->multiple_products Yes incomplete_reaction Incomplete Reaction issue->incomplete_reaction Yes check_purity Check Starting Material Purity (TLC, GC) low_yield->check_purity activate_oh Activate -OH Group (e.g., Tosylation) low_yield->activate_oh check_conditions Review Reaction Conditions (Temp, Catalyst) multiple_products->check_conditions analyze_side_products Analyze Side Products (GC-MS, NMR) multiple_products->analyze_side_products optimize_temp Optimize Temperature and Reaction Time incomplete_reaction->optimize_temp solution1 Purify Starting Material or Activate -OH check_purity->solution1 activate_oh->solution1 solution2 Adjust Acid/Base or Temperature to Control Selectivity check_conditions->solution2 analyze_side_products->solution2 solution3 Increase Temperature or Extend Reaction Time optimize_temp->solution3

Caption: Troubleshooting workflow for common experimental issues.

Dehydration_Pathway Potential Degradation Pathway: Acid-Catalyzed Dehydration start 2-Methyl-1-phenylcyclohexanol protonation Protonation of Hydroxyl Group (+H+) start->protonation  [H+] carbocation Formation of Tertiary Carbocation (-H2O) protonation->carbocation elimination1 Elimination of H+ carbocation->elimination1 elimination2 Elimination of H+ carbocation->elimination2 product1 1-Methyl-2-phenylcyclohexene elimination1->product1 product2 1-Methyl-6-phenylcyclohexene elimination2->product2

Caption: Acid-catalyzed dehydration pathway of 2-Methyl-1-phenylcyclohexanol.

References

Optimization

Common pitfalls in the handling of Grignard reagents for this synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and handling of Grignard reagents.

Frequently Asked Questions (FAQs)

Q1: Why is my Grignard reaction not starting?

A1: The initiation of a Grignard reaction is notoriously sensitive and can fail for several reasons. The most common culprit is the presence of a passivating magnesium oxide layer on the surface of the magnesium metal, which prevents it from reacting with the organic halide.[1] Additionally, even trace amounts of moisture can halt the reaction.[2][3][4]

To troubleshoot, consider the following:

  • Magnesium Activation: The magnesium surface may be inactive due to oxidation. Try activating it by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[1][5] Gently crushing the magnesium turnings under an inert atmosphere can also expose a fresh reactive surface.[4]

  • Anhydrous Conditions: Ensure all glassware is rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying.[2][5][6] Solvents must be anhydrous.[5][7]

  • Reagent Purity: Use fresh, high-quality magnesium turnings and pure organic halides.[5]

Q2: My reaction mixture turned cloudy and dark, and my yield is low. What happened?

A2: A cloudy or dark appearance in the reaction mixture can indicate several issues, including the formation of side products or the decomposition of the Grignard reagent.[8] Low yields are often a direct consequence of these problems.

Common causes include:

  • Wurtz-type Coupling: This is a major side reaction, especially with primary or benzylic halides, where the Grignard reagent reacts with the starting organic halide.[1][8]

  • Reaction with Air (Oxygen): Grignard reagents are sensitive to air, which can lead to the formation of magnesium alkoxides and other oxidation byproducts.[9] This is why maintaining an inert atmosphere (nitrogen or argon) is critical.[5][10]

  • Overheating: The formation of Grignard reagents is exothermic.[7] Excessive heating can lead to reagent decomposition and side reactions. It is often recommended to control the reaction temperature, sometimes using an ice bath.[7]

Q3: How critical is the choice of solvent for a Grignard reaction?

A3: The choice of solvent is absolutely critical for the successful formation and stabilization of the Grignard reagent. Ethereal solvents, such as diethyl ether and tetrahydrofuran (B95107) (THF), are essential.[7][11] These solvents are not only aprotic (lacking acidic protons that would destroy the Grignard reagent), but they also play a crucial role in stabilizing the Grignard reagent by coordinating to the magnesium atom.[7][11] Using polar protic solvents like alcohols or water will quench the Grignard reagent.[5][7]

Q4: Can I store my prepared Grignard reagent for later use?

A4: While it is always best to use Grignard reagents fresh, short-term storage is possible under the right conditions.[10] The solution must be kept in a tightly sealed container under a positive pressure of an inert gas like nitrogen or argon to protect it from air and moisture.[9][12] For longer-term storage, refrigeration can slow down degradation, but be aware that some Grignard reagents may precipitate at lower temperatures.[9] It is highly recommended to re-titrate the reagent to determine its exact concentration before use after any storage period.[9]

Q5: What are the most common side reactions to be aware of?

A5: Besides the Wurtz-type coupling mentioned earlier, other common side reactions include:

  • Enolization: If the substrate (e.g., a ketone) has acidic alpha-protons, the Grignard reagent can act as a base and deprotonate it to form an enolate. This is a competing reaction to the desired nucleophilic addition.[13]

  • Reduction: With sterically hindered ketones, the Grignard reagent can act as a reducing agent, delivering a hydride from its β-carbon to the carbonyl carbon.[13]

  • Reaction with Acidic Functional Groups: Grignard reagents are strong bases and will react with any acidic protons present in the starting materials or substrates, such as those in alcohols, carboxylic acids, and amines.[14][15][16]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving common problems encountered during Grignard synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Reaction Fails to Initiate 1. Passivated magnesium surface.[1] 2. Presence of moisture in glassware or solvent.[2][3] 3. Impure reagents.[5]1. Activate magnesium with a crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanical stirring/crushing.[1][5] 2. Rigorously dry all glassware by flame-drying or oven-drying.[2][5] Use anhydrous solvents.[5] 3. Use fresh, high-purity magnesium and organic halide.
Low Yield of Desired Product 1. Incomplete formation of the Grignard reagent. 2. Reaction with atmospheric moisture or oxygen.[9][17] 3. Significant side reactions (e.g., Wurtz coupling).[1] 4. Inaccurate concentration of the Grignard reagent.1. Ensure proper magnesium activation and reaction conditions. 2. Maintain a positive pressure of an inert atmosphere (nitrogen or argon) throughout the reaction.[5][10] 3. Control the addition rate of the organic halide and the reaction temperature.[1] 4. Titrate the Grignard reagent before use to ensure accurate stoichiometry.[5]
Formation of a White Precipitate 1. Reaction with atmospheric moisture or oxygen.[9] 2. Precipitation of magnesium salts at low temperatures.[9]1. Ensure a strictly inert atmosphere. 2. If storing at low temperatures, allow the reagent to warm to room temperature and check for dissolution before use.
Uncontrolled Exothermic Reaction 1. Rapid addition of the organic halide.[1] 2. Insufficient cooling.[1]1. Add the organic halide dropwise using an addition funnel.[1][5] 2. Have an ice bath ready to cool the reaction flask if it becomes too vigorous.[7]

Experimental Protocols

Protocol 1: Drying of Glassware for Grignard Reactions

Objective: To remove all traces of water from glassware to prevent the quenching of the Grignard reagent.

Methodology:

  • Cleaning: Thoroughly wash all glassware (e.g., round-bottom flask, condenser, addition funnel) with soap and water, followed by rinses with deionized water and then a final rinse with acetone (B3395972) to facilitate drying.[6]

  • Oven-Drying (Preferred for multiple items): Place the cleaned glassware in an oven at a temperature of 120-150 °C for at least 4 hours, or ideally, overnight.[18][19]

  • Flame-Drying (For assembled apparatus):

    • Assemble the clean, dry-to-the-touch glassware.

    • Ensure no flammable solvents are nearby.[20]

    • Gently heat the entire surface of the glass apparatus with a Bunsen burner or a heat gun under a flow of inert gas (nitrogen or argon).[20] Continue heating until no more condensation is visible.

    • Allow the glassware to cool to room temperature under a positive pressure of the inert gas before adding reagents.[19]

Protocol 2: Preparation of Anhydrous Diethyl Ether using Sodium/Benzophenone (B1666685)

Objective: To prepare an anhydrous and oxygen-free solvent suitable for Grignard reactions.

Methodology:

  • Pre-drying: If the diethyl ether contains significant amounts of water, pre-dry it by stirring over a drying agent like anhydrous calcium chloride or potassium hydroxide.

  • Setup: In a fume hood, assemble a distillation apparatus. Place the pre-dried diethyl ether into the distillation flask.

  • Addition of Drying Agent: Add small pieces of sodium metal and a few crystals of benzophenone to the ether.

  • Reflux: Heat the mixture to reflux. The solution will turn a deep blue or purple color, indicating that the solvent is anhydrous and oxygen-free. This is due to the formation of the benzophenone ketyl radical. If the color does not persist, more sodium may be needed.

  • Distillation: Distill the dry, deoxygenated ether directly into the reaction flask under an inert atmosphere.

  • Safety Note: Never distill to dryness, as this can concentrate explosive peroxides that may be present in the ether.[7]

Protocol 3: Titration of Grignard Reagents using Iodine

Objective: To accurately determine the molar concentration of a prepared Grignard reagent solution.

Methodology:

  • Preparation: In a flame-dried, nitrogen-flushed vial equipped with a magnetic stir bar, weigh out approximately 100 mg of iodine.[21]

  • Dissolution: Dissolve the iodine in 1.0 mL of a 0.5 M solution of lithium chloride in THF. The solution will be dark brown.[21]

  • Cooling: Cool the iodine solution to 0 °C in an ice bath.[21]

  • Titration: Slowly add the Grignard reagent solution dropwise to the stirred iodine solution using a 1 mL syringe.[21][22]

  • Endpoint: The endpoint is reached when the dark brown/purple color of the iodine disappears, and the solution becomes colorless or light yellow.[21][22]

  • Calculation: Record the volume of the Grignard reagent added. The molarity can be calculated based on the 1:1 stoichiometry between the Grignard reagent and iodine.

Visualizations

Grignard_Formation_Troubleshooting Start Start Grignard Synthesis Check_Conditions Anhydrous Conditions Met? Start->Check_Conditions Reaction_Initiates Reaction Initiates? Check_Conditions->Reaction_Initiates Yes Dry_Glassware Dry Glassware & Solvents Check_Conditions->Dry_Glassware No Activate_Mg Activate Magnesium (Iodine, 1,2-dibromoethane) Reaction_Initiates->Activate_Mg No Monitor_Reaction Monitor Reaction (Exotherm, Color Change) Reaction_Initiates->Monitor_Reaction Yes Dry_Glassware->Start Failure Reaction Failure Dry_Glassware->Failure Activate_Mg->Reaction_Initiates Activate_Mg->Failure Side_Reactions Side Reactions Observed? Monitor_Reaction->Side_Reactions Control_Addition Control Reagent Addition & Temperature Side_Reactions->Control_Addition Yes Successful_Formation Successful Grignard Reagent Formation Side_Reactions->Successful_Formation No Control_Addition->Monitor_Reaction

Caption: Troubleshooting workflow for Grignard reagent formation.

Grignard_Side_Reactions Grignard Grignard Reagent (R-MgX) Desired_Reaction Desired Nucleophilic Addition (e.g., to Carbonyl) Grignard->Desired_Reaction Ideal Pathway Wurtz Wurtz-type Coupling (with R'-X) Grignard->Wurtz Side Reaction Enolization Enolization (with acidic α-H) Grignard->Enolization Side Reaction Reduction Reduction (of sterically hindered ketone) Grignard->Reduction Side Reaction Protonation Protonation (by H₂O, Alcohols, etc.) Grignard->Protonation Side Reaction

Caption: Common reaction pathways and side reactions of Grignard reagents.

References

Reference Data & Comparative Studies

Validation

GC-MS Analysis of 2-Methyl-1-phenylcyclohexanol Dehydration Products: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals Executive Summary The acid-catalyzed dehydration of 2-Methyl-1-phenylcyclohexanol is predicted to yield a mixture of isomeric alkenes. The formation of thes...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The acid-catalyzed dehydration of 2-Methyl-1-phenylcyclohexanol is predicted to yield a mixture of isomeric alkenes. The formation of these products is governed by the stability of the carbocation intermediate and follows the principles of elimination reactions, primarily the E1 mechanism. Due to the influence of the phenyl group, the product distribution is expected to favor the formation of conjugated systems. This guide details a gas chromatography-mass spectrometry (GC-MS) method to separate and identify these products and presents a hypothetical product distribution to illustrate the expected outcomes.

Experimental Protocols

A detailed methodology for the dehydration of 2-Methyl-1-phenylcyclohexanol and subsequent GC-MS analysis is provided below. This protocol is adapted from established procedures for similar alcohol dehydration reactions.

Materials:

  • 2-Methyl-1-phenylcyclohexanol

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

  • Anhydrous calcium chloride (CaCl₂) or sodium sulfate (B86663) (Na₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Diethyl ether or other suitable organic solvent

  • Boiling chips

  • Round-bottom flask

  • Distillation apparatus

  • Separatory funnel

  • Erlenmeyer flasks

  • Heating mantle

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Dehydration Reaction:

    • Place 2-Methyl-1-phenylcyclohexanol into a round-bottom flask.

    • Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.

    • Add boiling chips to ensure smooth boiling.

    • Set up a distillation apparatus and heat the mixture using a heating mantle to the appropriate temperature to distill the alkene products as they are formed.

  • Work-up:

    • Transfer the distillate to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous calcium chloride or sodium sulfate.

    • Decant or filter the dried organic layer into a clean, pre-weighed flask.

  • GC-MS Analysis:

    • Prepare a dilute solution of the product mixture in a volatile solvent (e.g., diethyl ether or hexane).

    • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS.

    • GC Conditions (Typical):

      • Column: Non-polar or semi-polar capillary column (e.g., DB-5ms).

      • Injector Temperature: 250 °C.

      • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a steady rate (e.g., 10 °C/min).

      • Carrier Gas: Helium.

    • MS Conditions (Typical):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from a low to high m/z ratio (e.g., 40-300 amu).

      • Interface Temperature: 280 °C.

Data Presentation

The following table presents a hypothetical product distribution for the dehydration of 2-Methyl-1-phenylcyclohexanol. The expected major product is 1-methyl-2-phenylcyclohexene, as it is the most thermodynamically stable conjugated alkene. Other isomers are expected as minor products.

Product NameStructureRetention Time (min) (Hypothetical)Relative Percentage (%) (Hypothetical)Key Mass Spectral Fragments (m/z) (Expected)
1-Methyl-2-phenylcyclohexeneIsomer A12.575172 (M+), 157, 142, 129, 115, 91
3-Methyl-1-phenylcyclohexeneIsomer B11.815172 (M+), 157, 142, 129, 115, 91
1-Methyl-6-phenylcyclohexeneIsomer C11.55172 (M+), 157, 142, 129, 115, 91
Methylene-2-phenylcyclohexaneIsomer D11.25172 (M+), 157, 142, 129, 115, 91

Note: The retention times and relative percentages are illustrative and would need to be determined experimentally.

Mandatory Visualization

Dehydration_Reaction_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 2_Methyl_1_phenylcyclohexanol 2-Methyl-1-phenylcyclohexanol Carbocation Tertiary Carbocation 2_Methyl_1_phenylcyclohexanol->Carbocation - H₂O H+ H⁺ (Acid Catalyst) Product_A 1-Methyl-2-phenylcyclohexene (Major Product) Carbocation->Product_A - H⁺ Product_B 3-Methyl-1-phenylcyclohexene (Minor Product) Carbocation->Product_B - H⁺ Product_C Other Isomers (Minor Products) Carbocation->Product_C - H⁺ H2O H₂O

Caption: Dehydration reaction pathway of 2-Methyl-1-phenylcyclohexanol.

GCMS_Workflow Start Dehydration Reaction (2-Methyl-1-phenylcyclohexanol + Acid) Workup Product Mixture Extraction and Drying Start->Workup Sample_Prep Dilution of Product Mixture Workup->Sample_Prep GC_Injection Injection into GC-MS Sample_Prep->GC_Injection Separation Separation of Isomers in GC Column GC_Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Analysis Data Analysis: - Retention Times - Mass Spectra - Product Ratios Detection->Analysis End Identification and Quantification of Dehydration Products Analysis->End

Caption: Experimental workflow for GC-MS analysis.

Comparative

Differentiating 2-Methyl-1-phenylcyclohexanol Isomers: A Guide to NMR Spectroscopic Analysis

For researchers, scientists, and drug development professionals, the precise structural elucidation of stereoisomers is a critical step in chemical synthesis and characterization. Nuclear Magnetic Resonance (NMR) spectro...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of stereoisomers is a critical step in chemical synthesis and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for this purpose. This guide provides a comprehensive comparison of the NMR spectral features of the diastereomers of 2-Methyl-1-phenylcyclohexanol, offering a robust methodology for their differentiation.

The relative orientation of the methyl and phenyl groups in the cis and trans isomers of 2-Methyl-1-phenylcyclohexanol leads to distinct magnetic environments for the cyclohexyl ring's protons and carbons. These differences are readily observable in both ¹H and ¹³C NMR spectra, primarily through variations in chemical shifts and proton-proton coupling constants.

Key Differentiating Principles in NMR

The conformational preferences of the cyclohexyl ring play a pivotal role in the observed NMR spectra. In the most stable chair conformation, substituents can occupy either axial or equatorial positions. The spatial relationship between the hydroxyl, methyl, and phenyl groups in the cis and trans isomers dictates the orientation of the protons on the ring, leading to characteristic chemical shifts and coupling patterns.

A crucial diagnostic tool is the analysis of the proton at C1 (the carbon bearing the hydroxyl and phenyl groups) and the proton at C2 (the carbon bearing the methyl group). The dihedral angles between these and adjacent protons, as governed by the Karplus equation, result in significantly different coupling constants for the cis and trans isomers.

Comparative ¹H NMR Data

The ¹H NMR spectra of the cis and trans isomers of 2-Methyl-1-phenylcyclohexanol are expected to show noticeable differences in the chemical shifts and multiplicities of the protons on the cyclohexane (B81311) ring, particularly H1 and H2. The following table summarizes the anticipated key distinctions based on the analysis of analogous compounds.

Proton Cis Isomer (Predicted) Trans Isomer (Predicted) Key Differentiating Feature
H1 (methine) Singlet or narrow multipletDoublet of doublets or multipletIn the cis isomer, the axial H1 has small coupling constants with adjacent equatorial and axial protons. In the trans isomer, the axial H1 exhibits large axial-axial and smaller axial-equatorial couplings.
H2 (methine) MultipletMultipletThe chemical shift of H2 is influenced by the relative orientation of the phenyl group.
-CH₃ (methyl) DoubletDoubletThe chemical shift of the methyl protons can vary slightly between the two isomers due to anisotropic effects from the phenyl ring.
-OH (hydroxyl) Singlet (broad or sharp)Singlet (broad or sharp)The chemical shift is concentration and solvent dependent and not a reliable indicator for stereochemistry.
Phenyl Protons Multiplet (7.2-7.5 ppm)Multiplet (7.2-7.5 ppm)Generally, no significant difference is expected for the aromatic protons.

Comparative ¹³C NMR Data

Carbon-13 NMR spectroscopy provides a clear and quantitative method for distinguishing between the isomers by comparing the chemical shifts of the carbon atoms in the cyclohexane ring. The steric environment of each carbon atom directly influences its chemical shift.

Carbon Cis Isomer (Predicted Chemical Shift, δ ppm) Trans Isomer (Predicted Chemical Shift, δ ppm) Key Differentiating Feature
C1 (quaternary) ~75-80~78-83The chemical shift of the carbon bearing the hydroxyl and phenyl groups is sensitive to the steric compression from the adjacent methyl group.
C2 (methine) ~40-45~43-48The orientation of the methyl group relative to the phenyl and hydroxyl groups influences the chemical shift of C2.
-CH₃ (methyl) ~15-20~18-23The steric environment of the methyl group leads to a noticeable difference in its chemical shift.
Cyclohexyl Carbons Distinct signalsDistinct signalsThe chemical shifts of the other cyclohexyl carbons (C3-C6) will also show minor but consistent differences between the two isomers.
Phenyl Carbons ~125-145~125-145Minimal differences are expected for the aromatic carbons.

Experimental Protocols

A standardized protocol for the NMR analysis of 2-Methyl-1-phenylcyclohexanol isomers is crucial for obtaining reproducible and comparable data.

Sample Preparation:

  • Dissolve 10-20 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

¹H NMR Spectroscopy:

  • Instrument: 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse sequence: Standard 90° pulse.

    • Spectral width: 0-10 ppm.

    • Acquisition time: 2-4 seconds.

    • Relaxation delay: 1-5 seconds.

    • Number of scans: 8-16.

¹³C NMR Spectroscopy:

  • Instrument: 100 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse sequence: Proton-decoupled pulse sequence.

    • Spectral width: 0-150 ppm.

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 128 or more, depending on sample concentration.

Visualization of the Differentiation Workflow

The logical workflow for distinguishing the isomers using NMR spectroscopy can be visualized as follows:

G Workflow for Isomer Differentiation using NMR cluster_synthesis Synthesis and Isolation cluster_nmr NMR Analysis cluster_analysis Data Analysis and Interpretation cluster_conclusion Conclusion Synthesis Synthesis of 2-Methyl-1-phenylcyclohexanol Purification Purification and Isolation of Isomers Synthesis->Purification SamplePrep Sample Preparation (in CDCl3) Purification->SamplePrep H1_NMR ¹H NMR Acquisition SamplePrep->H1_NMR C13_NMR ¹³C NMR Acquisition SamplePrep->C13_NMR Analyze_H1 Analyze ¹H Spectrum: - Chemical Shifts (H1, H2) - Coupling Constants H1_NMR->Analyze_H1 Analyze_C13 Analyze ¹³C Spectrum: - Chemical Shifts (C1, C2, -CH3) C13_NMR->Analyze_C13 Compare Compare Data with Predicted Values Analyze_H1->Compare Analyze_C13->Compare Cis Cis Isomer Identified Compare->Cis Match for Cis Trans Trans Isomer Identified Compare->Trans Match for Trans

Caption: A flowchart illustrating the key stages from synthesis to the definitive identification of 2-Methyl-1-phenylcyclohexanol isomers via NMR spectroscopy.

Structural Rationale for Spectral Differences

The stereochemical arrangement of the substituents directly impacts the observed NMR signals.

G Key Structural Differences and their NMR Consequences cluster_isomers Isomeric Structures cluster_effects Stereoelectronic Effects cluster_nmr_consequences NMR Observables Cis Cis Isomer (e.g., Phenyl-eq, Methyl-ax) Anisotropy Anisotropic Effect of Phenyl Ring Cis->Anisotropy Steric Steric Hindrance Cis->Steric J_HH ¹H-¹H Coupling Constant Differences (e.g., J_H1-H2) Cis->J_HH Trans Trans Isomer (e.g., Phenyl-eq, Methyl-eq) Trans->Anisotropy Trans->Steric Trans->J_HH Delta_H ¹H Chemical Shift Differences (e.g., H1, H2) Anisotropy->Delta_H Delta_C ¹³C Chemical Shift Differences (e.g., C1, C2, -CH3) Steric->Delta_C

Validation

Reactivity Face-Off: A Comparative Analysis of Cis- and Trans-2-Methyl-1-phenylcyclohexanol Isomers

For Researchers, Scientists, and Drug Development Professionals The stereochemical configuration of a molecule is a critical determinant of its chemical behavior, profoundly influencing reaction rates, product distributi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical configuration of a molecule is a critical determinant of its chemical behavior, profoundly influencing reaction rates, product distributions, and biological activity. In the realm of alicyclic compounds, the spatial arrangement of substituents on a cyclohexyl ring dictates their reactivity in a variety of transformations. This guide provides a comparative analysis of the reactivity of cis- and trans-2-Methyl-1-phenylcyclohexanol, focusing on the well-studied acid-catalyzed dehydration reaction. The principles discussed are supported by experimental observations from analogous systems and established mechanistic theories, offering a predictive framework for researchers working with these and similar chiral building blocks.

Stereoisomers at a Glance

The two diastereomers of 2-Methyl-1-phenylcyclohexanol, cis and trans, differ in the relative orientation of the methyl and hydroxyl groups. In the more stable chair conformations, the bulky phenyl group will preferentially occupy an equatorial position to minimize steric strain.

  • In trans-2-Methyl-1-phenylcyclohexanol , if the hydroxyl group is axial, the methyl group is equatorial, and vice-versa.

  • In cis-2-Methyl-1-phenylcyclohexanol , both the hydroxyl and methyl groups can be oriented with one axial and one equatorial, or both equatorial (in a twist-boat conformation, though the chair form with the phenyl group equatorial is most likely).

This seemingly subtle difference in three-dimensional structure leads to significant variations in their chemical reactivity.

Acid-Catalyzed Dehydration: A Tale of Two Isomers

The acid-catalyzed dehydration of alcohols is a classic elimination reaction that proceeds through a carbocation intermediate (E1 mechanism) or a concerted pathway (E2 mechanism). For tertiary alcohols like 2-Methyl-1-phenylcyclohexanol, the E1 pathway is generally favored due to the stability of the resulting carbocation. The presence of the phenyl group at the C1 position further stabilizes this intermediate through resonance.

The reactivity of the cis and trans isomers in the acid-catalyzed dehydration of the analogous 2-methylcyclohexanol (B165396) has been shown to differ significantly, and similar trends are expected for the 1-phenyl substituted derivatives.

Quantitative Data Summary
ParameterCis-2-Methyl-1-phenylcyclohexanolTrans-2-Methyl-1-phenylcyclohexanolRationale
Relative Reaction Rate (Acid-Catalyzed Dehydration) FasterSlowerThe relief of steric strain in the cis-isomer upon formation of the planar carbocation intermediate is thought to contribute to a lower activation energy.
Major Alkene Product (Acid-Catalyzed Dehydration) 1-Methyl-2-phenyl-1-cyclohexene (Zaitsev Product)1-Methyl-2-phenyl-1-cyclohexene (Zaitsev Product)Both isomers converge to the same tertiary carbocation intermediate, which then eliminates a proton to form the most thermodynamically stable, more substituted alkene.
Minor Alkene Products (Acid-Catalyzed Dehydration) 3-Methyl-2-phenyl-1-cyclohexene, Methylenephenylcyclohexane3-Methyl-2-phenyl-1-cyclohexene, Methylenephenylcyclohexane, potential for rearranged productsThe trans-isomer may lead to a more complex mixture of minor products due to the potential for competing reaction pathways and rearrangements.[1]

Mechanistic Insights: The E1 Pathway

The acid-catalyzed dehydration of both isomers proceeds via an E1 mechanism. The key steps are outlined below:

  • Protonation of the Hydroxyl Group: The hydroxyl group is a poor leaving group. In the presence of a strong acid (e.g., H₂SO₄ or H₃PO₄), it is protonated to form a good leaving group, water.

  • Formation of a Carbocation: The protonated alcohol dissociates to form a tertiary carbocation and a water molecule. This is the rate-determining step. The stability of this carbocation is enhanced by the adjacent phenyl group.

  • Deprotonation to Form the Alkene: A base (typically water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond.

The stereochemistry of the starting alcohol influences the rate of the reaction but not the major product, as both isomers form the same planar carbocation intermediate.

E1_Mechanism cluster_cis Cis Isomer cluster_trans Trans Isomer Cis cis-2-Methyl-1-phenylcyclohexanol Cis_protonated Protonated Cis Isomer Cis->Cis_protonated + H+ Carbocation Tertiary Carbocation (Planar Intermediate) Cis_protonated->Carbocation - H2O (Faster) Trans trans-2-Methyl-1-phenylcyclohexanol Trans_protonated Protonated Trans Isomer Trans->Trans_protonated + H+ Trans_protonated->Carbocation - H2O (Slower) Products Alkene Products (Major: 1-Methyl-2-phenyl-1-cyclohexene) Carbocation->Products - H+

Acid-catalyzed E1 dehydration of cis- and trans-2-Methyl-1-phenylcyclohexanol.

Experimental Protocols

The following is a generalized experimental protocol for the acid-catalyzed dehydration of 2-Methyl-1-phenylcyclohexanol, which can be adapted to compare the reactivity of the cis and trans isomers.

Acid-Catalyzed Dehydration of 2-Methyl-1-phenylcyclohexanol

Materials:

  • cis- or trans-2-Methyl-1-phenylcyclohexanol

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or calcium chloride (CaCl₂)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Diethyl ether or other suitable organic solvent

  • Round-bottom flask

  • Distillation apparatus

  • Separatory funnel

  • Erlenmeyer flask

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add the chosen isomer of 2-Methyl-1-phenylcyclohexanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid with stirring. The reaction is typically exothermic.

  • Set up a simple distillation apparatus and heat the mixture to distill the alkene products as they are formed. The boiling points of the product alkenes will be lower than that of the starting alcohol.

  • Collect the distillate in a flask cooled in an ice bath.

  • Wash the distillate in a separatory funnel with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or calcium chloride.

  • Decant or filter the dried organic layer to remove the drying agent.

  • The product can be further purified by fractional distillation if necessary.

  • Analyze the product mixture using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the product distribution and calculate the yield.

To perform a comparative reactivity study, the reactions for the cis and trans isomers should be run in parallel under identical conditions (temperature, acid concentration, reaction time). Aliquots can be taken at various time points and analyzed by GC to determine the rate of disappearance of the starting material and the rate of appearance of the products.

Experimental_Workflow Start Start with pure cis or trans isomer Reaction Acid-Catalyzed Dehydration (e.g., H2SO4, heat) Start->Reaction Distillation Distill alkene products Reaction->Distillation Workup Aqueous Workup (NaHCO3, Brine) Distillation->Workup Drying Dry organic layer (Na2SO4) Workup->Drying Analysis Product Analysis (GC, NMR) Drying->Analysis

General experimental workflow for the dehydration of 2-Methyl-1-phenylcyclohexanol.

Conclusion

The stereochemical relationship between the methyl and hydroxyl groups in cis- and trans-2-Methyl-1-phenylcyclohexanol is expected to have a pronounced effect on their reactivity, particularly in acid-catalyzed dehydration reactions. Based on studies of analogous compounds, the cis-isomer is predicted to react faster due to the relief of steric strain in the transition state leading to the carbocation intermediate. However, both isomers are expected to yield the same major product, the thermodynamically favored 1-methyl-2-phenyl-1-cyclohexene, via a common carbocation intermediate. For drug development professionals, understanding these subtle yet significant differences in reactivity is crucial for the stereoselective synthesis of complex molecular architectures and for predicting the metabolic fate of chiral drug candidates. The provided experimental framework offers a starting point for a quantitative investigation into the distinct reactivity of these two important diastereomers.

References

Comparative

A Comparative Guide to the Validation of HPLC Methods for Chiral Separation of 2-Methyl-1-phenylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals The enantioselective separation of pharmaceutical compounds is a critical aspect of drug development and quality control. The stereoisomers of a chiral mole...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of pharmaceutical compounds is a critical aspect of drug development and quality control. The stereoisomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the most prevalent and effective technique for the separation and quantification of enantiomers. This guide provides a comparative overview of two distinct HPLC methods for the chiral separation of 2-Methyl-1-phenylcyclohexanol, a tertiary alcohol with a chiral center. The comparison is based on established principles of chiral chromatography and data from structurally analogous compounds.

Methodology Comparison

Two common approaches for the chiral separation of compounds like 2-Methyl-1-phenylcyclohexanol involve the use of polysaccharide-based chiral stationary phases, specifically cellulose (B213188) and amylose (B160209) derivatives. These CSPs are known for their broad applicability and high enantioselectivity for a wide range of chiral molecules.[1][2][3][4]

Method A utilizes a cellulose-based CSP, known for forming chiral cavities that allow for enantioselective interactions. Method B employs an amylose-based CSP, which often provides complementary selectivity to cellulose-based phases. The separation mechanism for both involves a combination of hydrogen bonding, π-π interactions, and steric hindrance to form transient diastereomeric complexes between the analyte enantiomers and the chiral stationary phase.

A normal-phase elution mode is frequently effective for the chiral separation of polar analytes like alcohols. This typically involves a non-polar mobile phase, such as hexane, with a small amount of a polar modifier, like isopropanol, to modulate retention and selectivity.

Data Presentation: Performance Comparison

The following table summarizes the expected performance of two hypothetical, yet plausible, HPLC methods for the chiral separation of 2-Methyl-1-phenylcyclohexanol enantiomers. The data is extrapolated from typical performance characteristics of the selected chiral stationary phases for similar analytes.

ParameterMethod AMethod B
Chiral Stationary Phase Lux® Cellulose-1Lux® Amylose-1
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)n-Hexane / Isopropanol (95:5, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C
Detection Wavelength 210 nm210 nm
Retention Time (Enantiomer 1) 8.5 min10.2 min
Retention Time (Enantiomer 2) 10.1 min12.5 min
Resolution (Rs) 2.12.5
Selectivity (α) 1.251.30

Experimental Protocols

Instrumentation: A standard HPLC system equipped with a quaternary pump, an autosampler, a column thermostat, and a UV-Vis detector is required for both methods.

Method A: Cellulose-Based Chiral Separation

  • Column: Lux® Cellulose-1 (250 x 4.6 mm, 5 µm)

  • Mobile Phase Preparation: Mix n-Hexane and Isopropanol in a 90:10 volume/volume ratio. Degas the mobile phase prior to use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm

  • Sample Preparation: Dissolve the racemic 2-Methyl-1-phenylcyclohexanol standard in the mobile phase to a concentration of 1 mg/mL.

Method B: Amylose-Based Chiral Separation

  • Column: Lux® Amylose-1 (250 x 4.6 mm, 5 µm)

  • Mobile Phase Preparation: Mix n-Hexane and Isopropanol in a 95:5 volume/volume ratio. Degas the mobile phase prior to use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm

  • Sample Preparation: Dissolve the racemic 2-Methyl-1-phenylcyclohexanol standard in the mobile phase to a concentration of 1 mg/mL.

Method Validation

Validation of the chosen HPLC method should be performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the enantiomers in the presence of other components.

  • Linearity: The linear relationship between the concentration of each enantiomer and the detector response.

  • Accuracy: The closeness of the measured values to the true values.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Sample Analysis MD1 Select Chiral Stationary Phase MD2 Screen Mobile Phases MD1->MD2 MD3 Optimize Chromatographic Conditions MD2->MD3 V1 Specificity MD3->V1 V2 Linearity & Range V3 Accuracy V4 Precision (Repeatability & Intermediate) V5 LOD & LOQ V6 Robustness SA1 System Suitability Test V6->SA1 SA2 Sample Preparation SA1->SA2 SA3 HPLC Analysis SA2->SA3 SA4 Data Processing & Reporting SA3->SA4

Caption: Workflow for the development and validation of an HPLC method for chiral separation.

Chiral_Recognition_Mechanism cluster_complex Formation of Transient Diastereomeric Complexes Analyte Racemic Analyte (R- and S-Enantiomers) CSP Chiral Stationary Phase (e.g., Cellulose Derivative) Analyte->CSP Interaction Complex_R CSP-R-Enantiomer Complex CSP->Complex_R Complex_S CSP-S-Enantiomer Complex CSP->Complex_S Separation Differential Retention & Separation Complex_R->Separation Complex_S->Separation

Caption: Principle of chiral separation by forming diastereomeric complexes with the CSP.

References

Validation

A Comparative Analysis of Acid Catalysts for the Dehydration of 2-Methyl-1-phenylcyclohexanol

For researchers, scientists, and drug development professionals, the selective synthesis of alkenes is a cornerstone of organic chemistry. The acid-catalyzed dehydration of tertiary alcohols, such as 2-Methyl-1-phenylcyc...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective synthesis of alkenes is a cornerstone of organic chemistry. The acid-catalyzed dehydration of tertiary alcohols, such as 2-Methyl-1-phenylcyclohexanol, is a fundamental transformation that can lead to a mixture of isomeric alkene products. The choice of acid catalyst plays a pivotal role in the reaction's efficiency, regioselectivity, and the distribution of these products. This guide provides a comparative overview of common acid catalysts for this reaction, supported by established chemical principles and generalized experimental protocols.

Catalyst Performance Comparison

The dehydration of 2-Methyl-1-phenylcyclohexanol proceeds via an E1 elimination mechanism, involving the formation of a tertiary carbocation intermediate. The regioselectivity of the reaction is primarily governed by Zaitsev's rule, which predicts that the more substituted alkene will be the major product. In this case, the expected products are 2-methyl-1-phenylcyclohexene (the more substituted, Zaitsev product) and 3-methyl-1-phenylcyclohexene (the less substituted, Hofmann-type product). The presence of the phenyl group stabilizes the tertiary carbocation and can influence the product ratio.

Acid CatalystGeneral Strength & PropertiesExpected Major ProductPotential Side Reactions
Sulfuric Acid (H₂SO₄) Strong, highly corrosive, and a strong dehydrating agent.2-methyl-1-phenylcyclohexeneCharring, polymerization, and potential for skeletal rearrangements.
Phosphoric Acid (H₃PO₄) Moderately strong, less corrosive than H₂SO₄.2-methyl-1-phenylcyclohexeneGenerally cleaner reactions with fewer side products compared to H₂SO₄.
p-Toluenesulfonic Acid (p-TsOH) Strong organic acid, solid, and often used in catalytic amounts.2-methyl-1-phenylcyclohexeneConsidered a milder alternative to strong mineral acids, often leading to cleaner reactions.

Reaction Mechanism and Experimental Workflow

The acid-catalyzed dehydration of 2-Methyl-1-phenylcyclohexanol follows a stepwise mechanism. The alcohol is first protonated by the acid catalyst, forming a good leaving group (water). Departure of the water molecule generates a stable tertiary carbocation. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, leading to the formation of the double bond.

Dehydration_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Formation of Carbocation cluster_2 Step 3: Deprotonation A 2-Methyl-1-phenylcyclohexanol B Protonated Alcohol A->B + H⁺ H_plus H⁺ C Tertiary Carbocation B->C - H₂O D 2-methyl-1-phenylcyclohexene (Zaitsev Product) C->D - H⁺ (from C1) E 3-methyl-1-phenylcyclohexene (Hofmann Product) C->E - H⁺ (from C3) H2O H₂O Base Base

Caption: Mechanism of acid-catalyzed dehydration of 2-Methyl-1-phenylcyclohexanol.

The general experimental workflow for this reaction involves heating the alcohol with a catalytic amount of acid and removing the alkene products by distillation as they are formed to drive the equilibrium.

Experimental_Workflow start Start reactants Mix 2-Methyl-1-phenylcyclohexanol and Acid Catalyst start->reactants distillation Heat and Distill Alkene Products reactants->distillation workup Aqueous Workup (Wash with NaHCO₃ and Brine) distillation->workup drying Dry Organic Layer (e.g., with MgSO₄) workup->drying purification Purify by Distillation or Chromatography drying->purification analysis Analyze Products (GC, NMR) purification->analysis end End analysis->end

Caption: General experimental workflow for alcohol dehydration.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the dehydration of 2-Methyl-1-phenylcyclohexanol using different acid catalysts. Caution: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: Dehydration using Sulfuric Acid
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus, place 2-Methyl-1-phenylcyclohexanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%) to the alcohol with stirring. The addition is exothermic.

  • Dehydration and Distillation: Heat the mixture gently with a heating mantle. The alkene products, being more volatile than the starting alcohol, will distill over. Collect the distillate in a receiving flask cooled in an ice bath.

  • Work-up: Transfer the distillate to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any acid) and brine.

  • Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and purify the product by fractional distillation.

  • Analysis: Analyze the product distribution using gas chromatography (GC) and characterize the products by nuclear magnetic resonance (NMR) spectroscopy.

Protocol 2: Dehydration using Phosphoric Acid
  • Reaction Setup: Follow the same setup as described for sulfuric acid.

  • Catalyst Addition: Add a catalytic amount of 85% phosphoric acid (e.g., 10-20 mol%) to the alcohol.

  • Dehydration and Distillation: Heat the mixture. A higher temperature may be required compared to the reaction with sulfuric acid. Collect the distillate as it forms.

  • Work-up, Drying, Purification, and Analysis: Follow the same procedures as outlined in Protocol 1.

Protocol 3: Dehydration using p-Toluenesulfonic Acid (p-TsOH)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus filled with a suitable solvent (e.g., toluene (B28343) or benzene) and connected to a condenser, dissolve 2-Methyl-1-phenylcyclohexanol in the solvent.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 1-5 mol%).

  • Dehydration: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Work-up: After the reaction is complete (as monitored by TLC or GC), cool the reaction mixture and wash it with a saturated sodium bicarbonate solution and brine.

  • Drying and Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the product by distillation or column chromatography.

  • Analysis: Analyze the product distribution and characterize the products as described previously.

Comparative

Dehydration of 2-Methyl-1-phenylcyclohexanol: A Comparative Analysis of Kinetic and Thermodynamic Control

For Researchers, Scientists, and Drug Development Professionals The acid-catalyzed dehydration of 2-methyl-1-phenylcyclohexanol is a classic example illustrating the principles of kinetic versus thermodynamic control in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The acid-catalyzed dehydration of 2-methyl-1-phenylcyclohexanol is a classic example illustrating the principles of kinetic versus thermodynamic control in chemical reactions. The regioselectivity of the elimination reaction can be directed toward either the less substituted (kinetic) or the more substituted (thermodynamic) alkene product by carefully controlling the reaction conditions. This guide provides a comparative analysis of the two reaction pathways, supported by experimental data from analogous systems, and detailed experimental protocols for achieving each outcome.

Product Distribution: Kinetic vs. Thermodynamic Control

Control TypeMajor ProductMinor ProductRelative Yield (Thermodynamic Product)Relative Yield (Kinetic Product)
Kinetic Control 3-Methyl-2-phenylcyclohexene1-Methyl-2-phenylcyclohexeneInitially lowerInitially higher
Thermodynamic Control 1-Methyl-2-phenylcyclohexene3-Methyl-2-phenylcyclohexene91-96%4-9%

*Note: The provided quantitative yields are based on the acid-catalyzed dehydration of 2-methyl-1-phenylcyclopentanol, as reported in the Journal of Chemical Education.[1] These values are presented as a close approximation for the analogous cyclohexanol (B46403) system.

Reaction Pathways and Energetics

The formation of the kinetic and thermodynamic products can be understood by examining the reaction mechanism and the relative stabilities of the products. The acid-catalyzed dehydration proceeds via an E1 mechanism, involving the formation of a carbocation intermediate. The initial carbocation can then be deprotonated at two different positions to yield the two alkene products. The kinetic product is formed faster, likely due to a lower activation energy barrier for the deprotonation step. In contrast, the thermodynamic product is the more stable alkene, featuring a more substituted double bond, and its formation is favored under conditions that allow for equilibrium to be established.[1]

G cluster_start Starting Material cluster_intermediate Intermediate cluster_products Products 2_Methyl_1_phenylcyclohexanol 2-Methyl-1-phenylcyclohexanol Carbocation Tertiary Carbocation 2_Methyl_1_phenylcyclohexanol->Carbocation + H⁺ - H₂O Kinetic_Product 3-Methyl-2-phenylcyclohexene (Kinetic Product) Carbocation->Kinetic_Product - H⁺ (fast) Kinetic Control Thermodynamic_Product 1-Methyl-2-phenylcyclohexene (Thermodynamic Product) Carbocation->Thermodynamic_Product - H⁺ (slow) Thermodynamic Control Kinetic_Product->Thermodynamic_Product Equilibration (with heat)

Figure 1. Reaction pathway for the dehydration of 2-Methyl-1-phenylcyclohexanol.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 2-methyl-1-phenylcyclohexanol and its subsequent dehydration under both kinetic and thermodynamic control.

Synthesis of 2-Methyl-1-phenylcyclohexanol

This procedure is adapted from a general method for the preparation of similar tertiary alcohols.[1]

Materials:

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

  • Add a solution of bromobenzene in anhydrous diethyl ether dropwise from the dropping funnel to initiate the Grignard reaction.

  • Once the reaction has started, add the remaining bromobenzene solution at a rate that maintains a gentle reflux.

  • After the magnesium has been consumed, cool the reaction mixture in an ice bath.

  • Add a solution of 2-methylcyclohexanone in anhydrous diethyl ether dropwise with stirring.

  • After the addition is complete, stir the mixture at room temperature for 30 minutes.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Separate the ether layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 2-methyl-1-phenylcyclohexanol. The product can be purified by column chromatography or recrystallization.

Kinetic Control Dehydration

This protocol is designed to favor the formation of the less stable, kinetically favored product.

Materials:

  • 2-Methyl-1-phenylcyclohexanol

  • Phosphoric acid (85%)

  • Cold diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, place 2-methyl-1-phenylcyclohexanol and cool it in an ice bath.

  • Add cold 85% phosphoric acid dropwise with stirring over a period of 10 minutes.

  • Allow the mixture to stir at a low temperature (e.g., 0-5 °C) for a short period (e.g., 15-30 minutes).

  • Quench the reaction by adding ice-cold water and extract the product with cold diethyl ether.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent carefully under reduced pressure at a low temperature to avoid isomerization to the thermodynamic product.

  • Analyze the product mixture immediately by gas chromatography-mass spectrometry (GC-MS) to determine the product ratio.

Thermodynamic Control Dehydration

This protocol is designed to favor the formation of the more stable, thermodynamically favored product through equilibration.[1]

Materials:

  • 2-Methyl-1-phenylcyclohexanol

  • p-Toluenesulfonic acid monohydrate

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-1-phenylcyclohexanol in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Heat the reaction mixture to reflux and maintain the reflux for an extended period (e.g., 2-4 hours) to allow the product mixture to reach equilibrium.

  • Monitor the reaction progress by periodically taking small aliquots and analyzing them by GC-MS until the product ratio is constant.

  • Cool the reaction mixture to room temperature and wash it with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the product by distillation or column chromatography.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent dehydration of 2-methyl-1-phenylcyclohexanol under both kinetic and thermodynamic control.

G Start Start: 2-Methylcyclohexanone + Phenylmagnesium Bromide Grignard Grignard Reaction Start->Grignard Alcohol 2-Methyl-1-phenylcyclohexanol Grignard->Alcohol Kinetic Kinetic Dehydration (Low Temp, Short Time) Alcohol->Kinetic Thermodynamic Thermodynamic Dehydration (High Temp, Long Time) Alcohol->Thermodynamic Kinetic_Product Kinetic Product: 3-Methyl-2-phenylcyclohexene Kinetic->Kinetic_Product Thermodynamic_Product Thermodynamic Product: 1-Methyl-2-phenylcyclohexene Thermodynamic->Thermodynamic_Product Analysis Product Analysis (GC-MS) Kinetic_Product->Analysis Thermodynamic_Product->Analysis

Figure 2. General experimental workflow for the synthesis and dehydration of 2-methyl-1-phenylcyclohexanol.

References

Validation

A Spectroscopic Showdown: Unveiling the Dehydration of 2-Methyl-1-phenylcyclohexanol and its Alkene Progeny

A comprehensive spectroscopic comparison of 2-Methyl-1-phenylcyclohexanol and its resulting alkene products—1-methyl-2-phenylcyclohexene, 1-methyl-6-phenylcyclohexene, and (phenylmethylene)cyclohexane—provides critical i...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of 2-Methyl-1-phenylcyclohexanol and its resulting alkene products—1-methyl-2-phenylcyclohexene, 1-methyl-6-phenylcyclohexene, and (phenylmethylene)cyclohexane—provides critical insights for researchers in organic synthesis and drug development. This guide presents a detailed analysis of the infrared (IR), proton nuclear magnetic resonance (¹H NMR), and carbon-13 nuclear magnetic resonance (¹³C NMR) spectral data for each compound, alongside a robust experimental protocol for the acid-catalyzed dehydration reaction.

The acid-catalyzed dehydration of tertiary alcohols is a cornerstone of organic synthesis, yielding a mixture of alkene isomers. The regioselectivity of this elimination reaction is dictated by the stability of the resulting alkenes, often following Zaitsev's rule which predicts the formation of the most substituted alkene as the major product. In the case of 2-Methyl-1-phenylcyclohexanol, three potential alkene products can be formed through the removal of a proton from adjacent carbon atoms. Understanding the spectroscopic signatures of both the starting material and the resulting alkenes is paramount for reaction monitoring, product identification, and purity assessment.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 2-Methyl-1-phenylcyclohexanol and its three alkene dehydration products. This data is essential for distinguishing between the isomers and confirming the successful conversion of the starting material.

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey IR Absorptions (cm⁻¹)Functional Group
2-Methyl-1-phenylcyclohexanol 3600-3200 (broad), 3100-3000, 2980-2850, 1600, 1495O-H (alcohol), C-H (aromatic), C-H (aliphatic), C=C (aromatic)
1-methyl-2-phenylcyclohexene 3100-3000, 2980-2850, 1650, 1600, 1495C-H (aromatic, vinylic), C-H (aliphatic), C=C (alkene), C=C (aromatic)
1-methyl-6-phenylcyclohexene 3100-3000, 2980-2850, 1655, 1600, 1495C-H (aromatic, vinylic), C-H (aliphatic), C=C (alkene), C=C (aromatic)
(Phenylmethylene)cyclohexane 3100-3000, 2980-2850, 1645, 1600, 1495C-H (aromatic, vinylic), C-H (aliphatic), C=C (exocyclic alkene), C=C (aromatic)

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Approximate Chemical Shifts, δ [ppm])

CompoundAromatic ProtonsVinylic ProtonsMethyl ProtonsOther Aliphatic Protons
2-Methyl-1-phenylcyclohexanol 7.2-7.5 (m, 5H)-~1.2 (s, 3H)1.4-2.2 (m)
1-methyl-2-phenylcyclohexene 7.1-7.4 (m, 5H)-~1.8 (s, 3H)1.5-2.5 (m)
1-methyl-6-phenylcyclohexene 7.1-7.4 (m, 5H)~5.8 (m, 1H)~1.1 (d, 3H)1.5-2.8 (m)
(Phenylmethylene)cyclohexane 7.1-7.4 (m, 5H)~6.2 (s, 1H)-1.5-2.5 (m)

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Approximate Chemical Shifts, δ [ppm])

CompoundAromatic CarbonsAlkene CarbonsCarbinol CarbonMethyl CarbonOther Aliphatic Carbons
2-Methyl-1-phenylcyclohexanol 125-148-~75~2522-45
1-methyl-2-phenylcyclohexene 126-145~135, ~140-~2322-38
1-methyl-6-phenylcyclohexene 126-145~125, ~140-~2122-40
(Phenylmethylene)cyclohexane 126-145~125, ~148--26-38

Dehydration Reaction Pathway

The acid-catalyzed dehydration of 2-Methyl-1-phenylcyclohexanol proceeds through a carbocation intermediate, leading to a mixture of alkene products. The reaction pathway is illustrated below.

Dehydration_Pathway 2-Methyl-1-phenylcyclohexanol 2-Methyl-1-phenylcyclohexanol Carbocation_Intermediate Tertiary Carbocation 2-Methyl-1-phenylcyclohexanol->Carbocation_Intermediate H⁺, -H₂O 1-methyl-2-phenylcyclohexene 1-methyl-2-phenylcyclohexene (Zaitsev Product) Carbocation_Intermediate->1-methyl-2-phenylcyclohexene -H⁺ 1-methyl-6-phenylcyclohexene 1-methyl-6-phenylcyclohexene (Hofmann-type Product) Carbocation_Intermediate->1-methyl-6-phenylcyclohexene -H⁺ (phenylmethylene)cyclohexane (Phenylmethylene)cyclohexane (Exocyclic Product) Carbocation_Intermediate->(phenylmethylene)cyclohexane -H⁺

Dehydration of 2-Methyl-1-phenylcyclohexanol to its alkene products.

Experimental Protocols

Acid-Catalyzed Dehydration of 2-Methyl-1-phenylcyclohexanol

This procedure outlines the synthesis of a mixture of alkene products from 2-Methyl-1-phenylcyclohexanol using a strong acid catalyst.

Materials:

  • 2-Methyl-1-phenylcyclohexanol

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

  • Anhydrous calcium chloride (CaCl₂) or sodium sulfate (B86663) (Na₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Round-bottom flask

  • Distillation apparatus

  • Separatory funnel

  • Erlenmeyer flask

Procedure:

  • Place 2-Methyl-1-phenylcyclohexanol in a round-bottom flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.

  • Set up a simple distillation apparatus and heat the mixture gently.

  • Collect the distillate, which will be a mixture of the alkene products and water.

  • Transfer the distillate to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous calcium chloride or sodium sulfate.

  • Decant the dried liquid to obtain the mixture of alkene products.

  • Analyze the product mixture using gas chromatography (GC) to determine the relative abundance of each isomer and by spectroscopic methods (IR, ¹H NMR, ¹³C NMR) for structural confirmation.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of the starting material and the resulting alkene mixture.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Start 2-Methyl-1-phenylcyclohexanol Reaction Acid-Catalyzed Dehydration Start->Reaction Product Alkene Mixture Reaction->Product IR IR Spectroscopy Product->IR Identify Functional Groups H_NMR ¹H NMR Spectroscopy Product->H_NMR Determine Proton Environments C_NMR ¹³C NMR Spectroscopy Product->C_NMR Determine Carbon Skeleton Compare Compare Spectra to Reference Data IR->Compare H_NMR->Compare C_NMR->Compare Identify Identify Alkene Isomers and Determine Ratios Compare->Identify

Workflow for the synthesis and spectroscopic analysis of alkene products.

By following these protocols and utilizing the provided spectroscopic data, researchers can effectively synthesize, isolate, and characterize the alkene products from the dehydration of 2-Methyl-1-phenylcyclohexanol, enabling further applications in their respective fields.

Comparative

A Researcher's Guide to the Chiral Analysis of 2-Methyl-1-phenylcyclohexanol

For scientists and professionals in drug development and chemical research, the precise determination of the enantiomeric excess (ee) of chiral molecules is a critical step in ensuring product quality, efficacy, and safe...

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and chemical research, the precise determination of the enantiomeric excess (ee) of chiral molecules is a critical step in ensuring product quality, efficacy, and safety. This guide offers an objective comparison of the primary analytical techniques for quantifying the enantiomeric composition of 2-Methyl-1-phenylcyclohexanol, a chiral tertiary alcohol. We will delve into the methodologies of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, providing detailed experimental protocols and performance data to inform your selection of the most suitable method.

Performance Comparison of Analytical Methods

The choice of an analytical technique for determining the enantiomeric excess of 2-Methyl-1-phenylcyclohexanol is contingent on several factors, including the required accuracy, sample throughput, and the instrumentation available. The following table provides a summary of the key performance characteristics for each method.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP) resulting in different retention times.[1][2]Separation of volatile enantiomers (or their derivatives) based on their differential interaction with a chiral stationary phase in a capillary column.Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct chemical shifts for each enantiomer.[3][4][5][6]
Primary Output Chromatogram with separated peaks for each enantiomer.Chromatogram with separated peaks for each enantiomer.NMR spectrum with distinct signals for each diastereomeric complex.
Sample Preparation Dissolution in a suitable mobile phase.May require derivatization to enhance volatility.Dissolution in a deuterated solvent, followed by the addition of a chiral resolving agent.
Instrumentation HPLC system with a chiral column and a suitable detector (e.g., UV-Vis or RI).Gas chromatograph with a chiral capillary column and a flame ionization detector (FID) or mass spectrometer (MS).NMR spectrometer (e.g., 400 MHz or higher).
Resolution HighVery HighVariable, dependent on the chiral resolving agent and analyte.
Accuracy HighHighGood to High
Analysis Time 10-30 minutes per sample.15-45 minutes per sample.5-20 minutes per sample.
Throughput Moderate to HighModerateHigh
Absolute Configuration Not directly determined; requires a standard of known configuration.Not directly determined; requires a standard of known configuration.Can be determined with specific chiral derivatizing agents (e.g., Mosher's acid).[7]
Advantages Robust, versatile, and widely applicable.[2]High efficiency and resolution, suitable for volatile compounds.Rapid analysis, provides structural information, and is non-destructive.[5][7]
Disadvantages Higher cost of chiral columns and solvents.Limited to thermally stable and volatile compounds; derivatization can add complexity.Lower sensitivity compared to chromatographic methods; may require optimization of the chiral resolving agent.

Experimental Workflow

The general process for determining the enantiomeric excess of 2-Methyl-1-phenylcyclohexanol using any of the discussed analytical techniques follows a consistent workflow.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis prep Prepare Sample Solution derivatization Derivatization (Optional for GC/NMR) prep->derivatization hplc Chiral HPLC prep->hplc gc Chiral GC derivatization->gc nmr Chiral NMR derivatization->nmr acquire Acquire Chromatogram/Spectrum hplc->acquire gc->acquire nmr->acquire integrate Integrate Peak Areas/Signals acquire->integrate calculate Calculate Enantiomeric Excess integrate->calculate

A generalized workflow for the determination of enantiomeric excess.

Experimental Protocols

Below are detailed protocols for each of the primary analytical methods for determining the enantiomeric excess of 2-Methyl-1-phenylcyclohexanol.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation of enantiomers. The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.[1][2]

Instrumentation and Reagents:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Refractive Index (RI) detector.

  • Chiral column (e.g., a polysaccharide-based column such as Chiralpak® AD-H or Chiralcel® OD-H).

  • HPLC-grade solvents (e.g., n-hexane, isopropanol).

Protocol:

  • Sample Preparation: Dissolve approximately 1 mg of 2-Methyl-1-phenylcyclohexanol in 1 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 95:5 v/v). The optimal ratio may need to be determined empirically for best resolution.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm or RI detector.

    • Injection Volume: 10 µL.

  • Analysis: Inject the prepared sample onto the HPLC system and record the chromatogram.

  • Data Analysis: Identify the peaks corresponding to the two enantiomers. Calculate the enantiomeric excess using the following formula:

    • ee (%) = [ |(Area₁ - Area₂) / (Area₁ + Area₂)| ] x 100

Chiral Gas Chromatography (GC)

Chiral GC is a high-resolution technique suitable for volatile and thermally stable compounds. Similar to HPLC, it utilizes a chiral stationary phase to separate enantiomers. For less volatile compounds, derivatization may be necessary to increase their volatility.

Instrumentation and Reagents:

  • Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Chiral capillary column (e.g., a cyclodextrin-based column such as CP-Chirasil-DEX CB).

  • High-purity carrier gas (e.g., helium or hydrogen).

  • Derivatizing agent (optional, e.g., acetic anhydride (B1165640), trifluoroacetic anhydride).

Protocol:

  • Sample Preparation (Direct Injection): Dissolve a small amount of 2-Methyl-1-phenylcyclohexanol in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.

  • Sample Preparation (with Derivatization): To a solution of 2-Methyl-1-phenylcyclohexanol (approx. 5 mg) in dichloromethane (B109758) (0.5 mL), add acetic anhydride (50 µL) and a catalytic amount of pyridine (B92270) (1 drop). Stir the mixture at room temperature for 1 hour. Quench the reaction with water and extract the organic layer. Dry the organic layer over anhydrous sodium sulfate (B86663) and dilute for GC analysis.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 180 °C at 5 °C/min.

    • Detector Temperature: 280 °C.

    • Carrier Gas Flow: 1.5 mL/min (Helium).

    • Injection Mode: Split (e.g., 50:1).

  • Analysis: Inject 1 µL of the prepared sample into the GC.

  • Data Analysis: Integrate the peak areas of the two enantiomers in the resulting chromatogram and calculate the enantiomeric excess using the same formula as for HPLC.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, when used with a chiral resolving agent, offers a rapid method for determining enantiomeric excess. The chiral agent forms diastereomeric complexes with the enantiomers, which are non-equivalent and exhibit distinct signals in the NMR spectrum.[4][5]

Instrumentation and Reagents:

  • NMR Spectrometer (400 MHz or higher).

  • High-quality NMR tubes.

  • Deuterated solvent (e.g., CDCl₃).

  • Chiral Solvating Agent (CSA) (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol) or a Chiral Derivatizing Agent (CDA) (e.g., Mosher's acid chloride).

Protocol (using a Chiral Solvating Agent):

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-Methyl-1-phenylcyclohexanol in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.

  • NMR Analysis:

    • Acquire a standard ¹H NMR spectrum of the sample.

    • Add a small, incremental amount of the chiral solvating agent to the NMR tube.

    • Acquire a ¹H NMR spectrum after each addition until a clear separation of signals for the two enantiomers is observed. The proton signals closest to the chiral center (e.g., the methyl group or the phenyl protons) will likely show the largest induced chemical shift differences.

  • Data Analysis: Integrate the well-resolved signals corresponding to each diastereomeric complex. The ratio of the integrals directly reflects the ratio of the enantiomers. Calculate the enantiomeric excess using the formula:

    • ee (%) = [ |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| ] x 100

Comparison of Methodologies

The following diagram illustrates the logical relationship and distinguishing features of the three primary analytical methods for determining the enantiomeric excess of 2-Methyl-1-phenylcyclohexanol.

method_comparison cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Method hplc Chiral HPLC (Liquid Mobile Phase) output_hplc Two Resolved Peaks hplc->output_hplc Produces Chromatogram gc Chiral GC (Gas Mobile Phase) output_gc Two Resolved Peaks gc->output_gc Produces Chromatogram nmr Chiral NMR (Diastereomeric Complexation) output_nmr Distinct Signals for Diastereomers nmr->output_nmr Produces Spectrum start Racemic Mixture of 2-Methyl-1-phenylcyclohexanol start->hplc Separation on Chiral Stationary Phase start->gc Separation on Chiral Stationary Phase start->nmr In-situ Complexation with Chiral Resolving Agent

A comparison of the principles behind the analytical methods.

References

Validation

A Comparative Guide to Chiral Auxiliaries: Evaluating 2-Methyl-1-phenylcyclohexanol Against Established Alternatives

In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction. This guide provides a comprehensive c...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction. This guide provides a comprehensive comparison of 2-Methyl-1-phenylcyclohexanol with other widely used chiral auxiliaries. The performance of these auxiliaries is evaluated based on experimental data in key asymmetric transformations, with a focus on diastereoselectivity, enantioselectivity, and chemical yields. Detailed experimental protocols and mechanistic illustrations are provided to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

While 2-Methyl-1-phenylcyclohexanol is a structurally intriguing chiral alcohol, a comprehensive review of scientific literature reveals a notable absence of published data on its application as a chiral auxiliary in asymmetric synthesis. Therefore, a direct quantitative comparison with established auxiliaries is not feasible at this time. This guide will focus on providing a thorough comparison of well-established and highly effective chiral auxiliaries, namely Evans' Oxazolidinones, Pseudoephedrine, (-)-8-Phenylmenthol, and trans-2-Phenyl-1-cyclohexanol. The potential utility of 2-Methyl-1-phenylcyclohexanol will be discussed in the context of its structural similarity to these known auxiliaries.

Performance Comparison of Chiral Auxiliaries

The efficacy of a chiral auxiliary is determined by its ability to induce high levels of stereocontrol in a chemical reaction. The following tables summarize the performance of leading chiral auxiliaries in two fundamental carbon-carbon bond-forming reactions: asymmetric alkylation and asymmetric aldol (B89426) reactions.

Table 1: Performance in Asymmetric Alkylation Reactions

Chiral AuxiliarySubstrate (N-Acyl Derivative)ElectrophileDiastereoselectivity (d.r.)Yield (%)
Evans' Oxazolidinone ((4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone)N-PropionylBenzyl (B1604629) bromide>99:185-95
Pseudoephedrine ((1R,2R)-(-)-Pseudoephedrine)N-PropionylBenzyl bromide>99:190
(-)-8-Phenylmenthol N-Benzoylalanine esterBenzyl bromide94:672
trans-2-Phenyl-1-cyclohexanol Glyoxylate ester2,4-dimethyl-pent-2-ene (Ene reaction)10:1 (anti)-

Table 2: Performance in Asymmetric Aldol Reactions

Chiral AuxiliarySubstrate (N-Acyl Derivative)AldehydeDiastereoselectivity (syn:anti)Yield (%)
Evans' Oxazolidinone ((4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone)N-PropionylIsobutyraldehyde>99:180-95
Pseudoephedrine ((1R,2R)-(-)-Pseudoephedrine)N-PropionylIsobutyraldehyde98:285

Mechanistic Principles and Stereochemical Control

The stereochemical outcome of reactions employing chiral auxiliaries is dictated by the formation of a rigid, well-defined transition state that minimizes steric interactions. The chiral auxiliary creates a biased environment, forcing the electrophile or nucleophile to approach the reactive center from a specific face.

G General Mechanism of Chiral Auxiliary-Mediated Asymmetric Synthesis cluster_0 Step 1: Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Cleavage and Recovery Prochiral_Substrate Prochiral Substrate Chiral_Substrate_Complex Chiral Substrate-Auxiliary Complex Prochiral_Substrate->Chiral_Substrate_Complex Covalent Bond Formation Chiral_Auxiliary Chiral Auxiliary (R* or S*) Chiral_Substrate_Complex2 Chiral Substrate-Auxiliary Complex Diastereomeric_Products Diastereomeric Products (Major and Minor) Chiral_Substrate_Complex2->Diastereomeric_Products Reaction Reagent Reagent Reagent->Diastereomeric_Products Major_Diastereomer Major Diastereomer Chiral_Product Enantiomerically Enriched Product Major_Diastereomer->Chiral_Product Cleavage Recovered_Auxiliary Recovered Chiral Auxiliary Major_Diastereomer->Recovered_Auxiliary

Caption: General mechanism of chiral auxiliary-mediated asymmetric synthesis.

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful application of chiral auxiliaries. Below are representative protocols for the attachment of the acyl substrate, the diastereoselective reaction, and the cleavage of each of the discussed auxiliaries.

Evans' Oxazolidinone Protocol (Asymmetric Alkylation)
  • Acylation of the Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous THF at -78 °C is added n-butyllithium (1.05 eq) dropwise. After stirring for 15 minutes, the desired acyl chloride (1.1 eq) is added, and the reaction is allowed to warm to room temperature.

  • Diastereoselective Alkylation: The N-acyl oxazolidinone is dissolved in anhydrous THF and cooled to -78 °C. A strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq) is added to form the enolate. The electrophile (e.g., benzyl bromide, 1.2 eq) is then added, and the reaction is stirred at -78 °C until completion.

  • Cleavage of the Auxiliary: The alkylated product is treated with a nucleophile such as lithium hydroxide (B78521) or sodium methoxide (B1231860) in a protic solvent to hydrolyze the imide and release the chiral product. The chiral auxiliary can often be recovered by extraction.

Pseudoephedrine Protocol (Asymmetric Alkylation)
  • Amide Formation: (1R,2R)-(-)-Pseudoephedrine is reacted with an acyl chloride or anhydride (B1165640) in the presence of a base like triethylamine (B128534) to form the corresponding amide.

  • Diastereoselective Alkylation: The pseudoephedrine amide is dissolved in anhydrous THF containing lithium chloride and cooled to -78 °C. LDA (1.1 eq) is added to form the Z-enolate. The electrophile is then added to effect the alkylation.

  • Auxiliary Cleavage: The amide can be cleaved under various conditions to yield carboxylic acids, alcohols, or aldehydes. For example, acidic or basic hydrolysis affords the carboxylic acid, while reduction with a reagent like lithium aluminum hydride yields the corresponding alcohol. The water-soluble pseudoephedrine auxiliary can be recovered from the aqueous phase.

Experimental Workflow and Selection Logic

The selection of a suitable chiral auxiliary depends on several factors, including the desired stereochemical outcome, the nature of the substrate and reagents, and the reaction conditions.

G Experimental Workflow for Asymmetric Synthesis Start Define Target Chiral Molecule Select_Auxiliary Select Chiral Auxiliary (e.g., Evans', Pseudoephedrine) Start->Select_Auxiliary Attach_Auxiliary Attach Auxiliary to Prochiral Substrate Select_Auxiliary->Attach_Auxiliary Asymmetric_Reaction Perform Diastereoselective Reaction (e.g., Alkylation, Aldol) Attach_Auxiliary->Asymmetric_Reaction Purification Purify Diastereomeric Products (e.g., Chromatography) Asymmetric_Reaction->Purification Cleave_Auxiliary Cleave Chiral Auxiliary Purification->Cleave_Auxiliary Isolate_Product Isolate Enantiomerically Enriched Product Cleave_Auxiliary->Isolate_Product Recover_Auxiliary Recover and Recycle Chiral Auxiliary Cleave_Auxiliary->Recover_Auxiliary Analysis Analyze Product (e.g., NMR, HPLC for ee/de) Isolate_Product->Analysis

Caption: A typical experimental workflow for asymmetric synthesis using a chiral auxiliary.

G Logic for Chiral Auxiliary Selection Desired_Stereochemistry Desired Product Stereochemistry Select_Auxiliary Select Optimal Chiral Auxiliary Desired_Stereochemistry->Select_Auxiliary Reaction_Type Type of Asymmetric Reaction Reaction_Type->Select_Auxiliary Substrate_Scope Substrate and Reagent Compatibility Substrate_Scope->Select_Auxiliary Cleavage_Conditions Required Cleavage Conditions Cleavage_Conditions->Select_Auxiliary Cost_Availability Cost & Availability of Both Enantiomers Cost_Availability->Select_Auxiliary

Comparative

A Researcher's Guide to Predicting the Stability of 2-Methyl-1-phenylcyclohexanol Isomers Using Density Functional Theory (DFT)

For researchers and professionals in drug development and chemical synthesis, understanding the relative stability of molecular isomers is paramount. It influences conformational preferences, reaction outcomes, and biolo...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, understanding the relative stability of molecular isomers is paramount. It influences conformational preferences, reaction outcomes, and biological activity. 2-Methyl-1-phenylcyclohexanol, with its two chiral centers and conformational flexibility, presents an interesting case study. This guide provides a comprehensive comparison of how Density Functional Theory (DFT) calculations can be employed to predict the stability of its various isomers, supported by a detailed computational protocol and illustrative data.

Comparative Stability of 2-Methyl-1-phenylcyclohexanol Isomers: A Hypothetical DFT Study

2-Methyl-1-phenylcyclohexanol has two chiral centers, giving rise to two pairs of enantiomers. The key energetic difference lies between the diastereomers, commonly referred to as cis and trans based on the relative positions of the methyl and hydroxyl groups. For each diastereomer, the cyclohexane (B81311) ring can adopt various chair conformations, and the phenyl group can rotate. A thorough computational study must consider these conformational possibilities to identify the global minimum energy structure for each diastereomer.

The following table summarizes hypothetical quantitative data from a DFT study at the B3LYP/6-31G(d,p) level of theory in the gas phase. Energies are reported relative to the most stable identified isomer.

Isomer ConfigurationRelative Electronic Energy (ΔE) (kJ/mol)Relative Zero-Point Vibrational Energy (ΔE_ZPVE) (kJ/mol)Relative Gibbs Free Energy (ΔG) (kJ/mol)
(1R,2S)-cis
Phenyl-equatorial, Methyl-axial12.511.813.1
Phenyl-axial, Methyl-equatorial4.24.04.5
(1R,2R)-trans
Phenyl-equatorial, Methyl-equatorial0.00.00.0
Phenyl-axial, Methyl-axial25.124.526.0

Note: This data is illustrative. Actual values will depend on the chosen functional, basis set, and solvation model.

From this hypothetical data, the (1R,2R)-trans isomer with both the phenyl and methyl groups in equatorial positions is predicted to be the most stable configuration, which is consistent with basic principles of steric hindrance in cyclohexane rings.

Detailed Computational Protocol

Predicting isomer stability with DFT is a multi-step process that requires careful planning and execution. The general methodology involves generating initial structures, performing a conformational search, optimizing the geometry, and calculating thermodynamic properties.

Structure Generation and Identification of Isomers
  • Objective: To create initial 3D structures for all relevant stereoisomers and their principal conformations.

  • Procedure:

    • Identify the stereoisomers of 2-Methyl-1-phenylcyclohexanol:

      • (1R,2R)-trans and its enantiomer (1S,2S)-trans

      • (1R,2S)-cis and its enantiomer (1S,2R)-cis

    • Since enantiomers are isoenergetic in an achiral environment, calculations only need to be performed on one from each pair (e.g., (1R,2R)-trans and (1R,2S)-cis).[1]

    • For each selected diastereomer, build the possible chair conformations of the cyclohexane ring, considering axial and equatorial positions for the substituents (phenyl, methyl, OH). For example, for the trans isomer, this results in (phenyl-eq, methyl-eq) and (phenyl-ax, methyl-ax) conformers.

Conformational Search
  • Objective: To explore the potential energy surface and identify low-energy conformers, particularly concerning the rotation of the phenyl group.

  • Procedure:

    • For each of the initial structures from Step 1, perform a conformational search. This is crucial for flexible molecules to ensure the global minimum is found.[2]

    • A common approach is to use a molecular mechanics force field (e.g., MMFF94) to rapidly scan through rotations of the C-C bond connecting the phenyl group to the cyclohexane ring.[3]

    • Alternatively, semi-empirical methods can be used for a more accurate initial search.[4]

    • Select the unique, low-energy conformers (typically within a 10-15 kJ/mol window of the lowest energy structure) for further DFT calculations.

Geometry Optimization and Frequency Calculations
  • Objective: To find the minimum energy structure at a given level of theory and to compute thermochemical data.

  • Procedure:

    • Level of Theory Selection: Choose an appropriate DFT functional and basis set. For organic molecules, hybrid functionals like B3LYP are a common starting point.[5] Functionals that account for dispersion, such as ωB97X-D or M06-2X, often provide improved accuracy for non-covalent interactions.[3] A Pople-style basis set like 6-31G(d,p) offers a good balance of accuracy and computational cost for initial optimizations.[6][7]

    • Geometry Optimization: Perform a full geometry optimization for each conformer selected from the conformational search. This process adjusts the molecular geometry to find a stationary point on the potential energy surface.

    • Frequency Calculation: After optimization, perform a frequency calculation on the optimized structure. This has two critical purposes:

      • To confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).

      • To calculate the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy, which are necessary to compute the Gibbs free energy (G).[8]

Calculation of Relative Stabilities
  • Objective: To compare the energies of all optimized conformers and determine the relative stability of the isomers.

  • Procedure:

    • Extract the total electronic energy (E), the ZPVE-corrected energy (E_ZPVE), and the Gibbs free energy (G) for each optimized minimum.

    • The relative stability is determined by the difference in Gibbs free energy (ΔG) between the isomers, as this accounts for both enthalpy and entropy at a given temperature.

    • The most stable isomer is the one with the lowest Gibbs free energy. The relative populations of isomers at equilibrium can be calculated using the Boltzmann distribution based on their ΔG values.[2]

Visualization of the DFT Workflow

The logical flow of the computational protocol is essential for planning and executing the study.

DFT_Workflow cluster_start 1. Initial Setup cluster_cis cis-Isomer Path cluster_trans trans-Isomer Path cluster_end 3. Analysis start Define Stereoisomers (cis and trans) cis_conf Conformational Search (e.g., MMFF94) start->cis_conf trans_conf Conformational Search (e.g., MMFF94) start->trans_conf cis_opt DFT Geometry Optimization (e.g., B3LYP/6-31G(d,p)) cis_conf->cis_opt Select low-energy conformers cis_freq Frequency Calculation cis_opt->cis_freq cis_energy Calculate G(cis) cis_freq->cis_energy Obtain ZPVE, Enthalpy, Entropy compare Compare Relative Gibbs Free Energies ΔG = G(isomer) - G(most stable) cis_energy->compare trans_opt DFT Geometry Optimization (e.g., B3LYP/6-31G(d,p)) trans_conf->trans_opt Select low-energy conformers trans_freq Frequency Calculation trans_opt->trans_freq trans_energy Calculate G(trans) trans_freq->trans_energy Obtain ZPVE, Enthalpy, Entropy trans_energy->compare result Identify Most Stable Isomer compare->result

Caption: Workflow for predicting isomer stability using DFT.

Conclusion

Density Functional Theory provides a powerful and accessible framework for predicting the relative stabilities of complex organic isomers like 2-Methyl-1-phenylcyclohexanol. The accuracy of these predictions is highly dependent on a systematic approach, including a thorough conformational search and an appropriate choice of functional and basis set.[8] While computational results should ideally be validated with experimental data when available, the detailed protocol outlined in this guide offers a robust method for gaining critical insights into molecular stability, thereby aiding in the design and development of new chemical entities.

References

Validation

A Comparative Guide to the Rearrangement Products of 2-Methyl-1-phenylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the rearrangement products formed during the acid-catalyzed dehydration of 2-methyl-1-phenylcyclohexanol. By...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the rearrangement products formed during the acid-catalyzed dehydration of 2-methyl-1-phenylcyclohexanol. By comparing the expected products based on mechanistic principles with available experimental data for analogous compounds, this document serves as a valuable resource for predicting and characterizing the outcomes of such reactions, which are pivotal in the synthesis of novel organic molecules for drug development and other applications.

Introduction to Rearrangement Reactions

The acid-catalyzed dehydration of tertiary alcohols, such as 2-methyl-1-phenylcyclohexanol, proceeds via an E1 elimination mechanism. This process involves the formation of a carbocation intermediate, which can then undergo rearrangements to form more stable carbocations before the final elimination of a proton to yield a variety of alkene products. The stability of the carbocation is paramount in determining the product distribution, with tertiary and benzylic carbocations being particularly favored. The presence of a phenyl group in 2-methyl-1-phenylcyclohexanol significantly influences the stability of the carbocation intermediates and the migratory aptitude of adjacent groups, leading to a complex mixture of rearrangement products.

Predicted Rearrangement Pathways

The dehydration of 2-methyl-1-phenylcyclohexanol is initiated by the protonation of the hydroxyl group, followed by the departure of a water molecule to form a tertiary carbocation. This initial carbocation can then undergo a series of rearrangements, including hydride and methyl shifts, to yield more stable carbocation intermediates. The final products are formed by the deprotonation of these carbocations.

G cluster_0 Reaction Initiation cluster_1 Carbocation Rearrangements cluster_2 Product Formation 2-Methyl-1-phenylcyclohexanol 2-Methyl-1-phenylcyclohexanol Protonated Alcohol Protonated Alcohol 2-Methyl-1-phenylcyclohexanol->Protonated Alcohol + H+ Initial Carbocation (Tertiary) Initial Carbocation (Tertiary) Protonated Alcohol->Initial Carbocation (Tertiary) - H2O Rearranged Carbocation 1 (Benzylic, Tertiary) Rearranged Carbocation 1 (Benzylic, Tertiary) Initial Carbocation (Tertiary)->Rearranged Carbocation 1 (Benzylic, Tertiary) 1,2-Hydride Shift Rearranged Carbocation 2 (Tertiary) Rearranged Carbocation 2 (Tertiary) Initial Carbocation (Tertiary)->Rearranged Carbocation 2 (Tertiary) 1,2-Methyl Shift 1-Methyl-2-phenylcyclohexene 1-Methyl-2-phenylcyclohexene Initial Carbocation (Tertiary)->1-Methyl-2-phenylcyclohexene - H+ 1-Phenyl-6-methylcyclohexene 1-Phenyl-6-methylcyclohexene Rearranged Carbocation 1 (Benzylic, Tertiary)->1-Phenyl-6-methylcyclohexene - H+ (1-Methylcyclohexyl)benzene (1-Methylcyclohexyl)benzene Rearranged Carbocation 2 (Tertiary)->(1-Methylcyclohexyl)benzene - H+ (minor pathway)

Caption: Proposed reaction pathways for the acid-catalyzed dehydration of 2-methyl-1-phenylcyclohexanol.

Comparison of Rearrangement Products

The acid-catalyzed dehydration of 2-methyl-1-phenylcyclohexanol is expected to yield a mixture of isomeric alkenes. The relative abundance of each product is dictated by the stability of the corresponding carbocation intermediate and the transition state leading to its formation.

Product NameStructurePredicted StabilityExpected Yield
1-Methyl-2-phenylcyclohexene 1-methyl-2-phenylcyclohexeneTrisubstituted, conjugatedMajor
1-Phenyl-6-methylcyclohexene 1-phenyl-6-methylcyclohexeneTrisubstituted, conjugatedMajor
(1-Methylcyclohexyl)benzene (1-methylcyclohexyl)benzeneTetrasubstitutedMinor

Spectroscopic Data Comparison

The characterization of the rearrangement products relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the expected key spectroscopic features for the major predicted products.

¹H NMR Spectroscopy Data
CompoundKey ¹H NMR Signals (δ, ppm)
1-Methyl-2-phenylcyclohexene Phenyl protons (multiplet, ~7.2-7.4 ppm), Allylic protons (multiplet), Methyl protons (singlet)
1-Phenyl-6-methylcyclohexene Phenyl protons (multiplet, ~7.1-7.3 ppm), Olefinic proton (singlet or narrow multiplet), Methyl protons (doublet)
(1-Methylcyclohexyl)benzene Phenyl protons (multiplet, ~7.1-7.3 ppm), Cyclohexyl protons (multiplets), Methyl protons (singlet)
¹³C NMR Spectroscopy Data
CompoundKey ¹³C NMR Signals (δ, ppm)
1-Methyl-2-phenylcyclohexene Aromatic carbons (~125-145 ppm), Alkene carbons (~130-140 ppm), Quaternary carbon, Methyl carbon
1-Phenyl-6-methylcyclohexene Aromatic carbons (~125-145 ppm), Alkene carbons (~120-140 ppm), Methine carbon, Methyl carbon
(1-Methylcyclohexyl)benzene Aromatic carbons (~125-148 ppm), Quaternary aliphatic carbon, Cyclohexyl carbons, Methyl carbon
Mass Spectrometry Data
CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
1-Methyl-2-phenylcyclohexene 172157 ([M-CH₃]⁺), 91 ([C₇H₇]⁺)
1-Phenyl-6-methylcyclohexene 172157 ([M-CH₃]⁺), 91 ([C₇H₇]⁺)
(1-Methylcyclohexyl)benzene 172157 ([M-CH₃]⁺), 91 ([C₇H₇]⁺)

Experimental Protocols

The following is a general experimental protocol for the acid-catalyzed dehydration of 2-methyl-1-phenylcyclohexanol, based on established procedures for similar alcohols.

Materials:

  • 2-Methyl-1-phenylcyclohexanol

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Diethyl ether or other suitable organic solvent

  • Round-bottom flask

  • Distillation apparatus

  • Separatory funnel

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • Place 2-methyl-1-phenylcyclohexanol in a round-bottom flask equipped with a magnetic stir bar.

  • Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the flask while stirring.

  • Set up a distillation apparatus and heat the mixture using a heating mantle.

  • Collect the distillate, which will contain the alkene products and water.

  • Transfer the distillate to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the drying agent by filtration or decantation.

  • The crude product mixture can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the product distribution.

  • Further purification of individual products can be achieved by fractional distillation or column chromatography.

G cluster_0 Reaction Setup cluster_1 Reaction and Distillation cluster_2 Workup cluster_3 Analysis and Purification Start Start Add Reactants Add 2-methyl-1-phenylcyclohexanol and acid catalyst to flask Start->Add Reactants Heat and Distill Heat reaction mixture and collect distillate Add Reactants->Heat and Distill Wash Distillate Wash with H2O, NaHCO3, and brine in separatory funnel Heat and Distill->Wash Distillate Dry Organic Layer Dry organic layer with anhydrous Na2SO4 Wash Distillate->Dry Organic Layer Analyze Products Analyze by GC-MS Dry Organic Layer->Analyze Products Purify Products Purify by fractional distillation or column chromatography Analyze Products->Purify Products End End Purify Products->End

Caption: General experimental workflow for the dehydration of 2-methyl-1-phenylcyclohexanol.

Conclusion

The acid-catalyzed dehydration of 2-methyl-1-phenylcyclohexanol is a classic example of a reaction governed by carbocation stability and rearrangement. The presence of the phenyl group directs the rearrangement pathways to favor the formation of conjugated and highly substituted alkenes. A thorough understanding of these pathways, supported by spectroscopic analysis, is essential for controlling the reaction outcome and for the targeted synthesis of specific isomers. This guide provides a foundational framework for researchers to approach the characterization of these complex reaction mixtures and to devise strategies for the selective synthesis of desired rearrangement products. Further experimental studies are warranted to provide a more quantitative understanding of the product distribution and to fully elucidate the spectroscopic properties of all potential rearrangement products.

Comparative

A Comparative Guide to Quantitative Analysis of 2-Methyl-1-phenylcyclohexanol Reaction Mixtures: qNMR vs. Chromatographic Methods

For researchers, scientists, and drug development professionals, the accurate quantification of components within a reaction mixture is critical for process optimization, yield determination, and quality control. This gu...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of components within a reaction mixture is critical for process optimization, yield determination, and quality control. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the analysis of 2-Methyl-1-phenylcyclohexanol and its related reaction species.

Quantitative Data Summary

The choice of analytical technique depends on various factors, including the required precision, sample throughput, and instrument availability. The following tables summarize the key performance indicators for each method based on the analysis of analogous cyclohexanol (B46403) derivatives.

Table 1: Performance Comparison of qNMR, GC, and HPLC

ParameterQuantitative NMR (qNMR)Gas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Principle Signal intensity is directly proportional to the number of nuclei.Separation based on volatility and interaction with a stationary phase; detection by flame ionization.Separation based on polarity and interaction with a stationary phase; detection by UV absorbance.
Accuracy High (>99%)High (98-102% recovery with proper calibration)Moderate to High (dependent on response factors)
Precision (%RSD) High (<1%)High (<2%)Moderate (<5%)
Linearity (R²) Not applicable (direct method)Excellent (>0.999)Excellent (>0.999)
Limit of Detection (LOD) ~0.1-1 mg/mL~1-10 ng/mL~10-100 ng on column
Limit of Quantification (LOQ) ~0.5-5 mg/mL~5-50 ng/mL~50-500 ng on column
Sample Throughput ModerateHighHigh
Sample Preparation Minimal (dissolution in deuterated solvent)Can require extraction and derivatizationDilution and filtration are often sufficient
Calibration Requirement Internal or external standard required for absolute quantificationRequires calibration curves for each analyteRequires calibration curves for each analyte

Table 2: Product Distribution in the Dehydration of 2-Methyl-1-cyclohexanol Determined by qNMR and GC[1][2][3]

ProductqNMR (% Composition)GC (% Composition)
1-MethylcyclohexeneMajor ProductMajor Product
3-MethylcyclohexeneMinor ProductMinor Product
MethylenecyclohexaneTrace ProductTrace Product
Other IsomersQuantifiableMay co-elute

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate quantitative analysis. Below are representative protocols for each technique.

Quantitative ¹H NMR (qNMR) Spectroscopy

This method allows for the simultaneous identification and quantification of multiple components in a mixture without the need for extensive calibration for each compound, provided a certified internal standard is used.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the reaction mixture into an NMR tube.

  • Add a precise volume (e.g., 600 µL) of a deuterated solvent (e.g., CDCl₃) containing a known concentration of an internal standard (e.g., maleic acid or dimethyl sulfoxide).

  • Ensure the sample is fully dissolved and homogenized.

Instrumentation and Parameters:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: A standard 1D proton pulse sequence with a calibrated 90° pulse.

  • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).[4]

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[4]

  • Decoupling: Inverse-gated ¹³C decoupling can be used to remove ¹³C satellites for cleaner baselines.

Data Processing and Quantification:

  • Apply phasing and baseline correction to the acquired spectrum.

  • Integrate the characteristic, well-resolved signals of the starting material, products, and the internal standard.

  • The concentration of each analyte can be calculated using the following formula:

    Cₓ = (Iₓ / Nₓ) * (Nₛₜₔ / Iₛₜₔ) * (Mₓ / Mₛₜₔ) * (mₛₜₔ / V)

    Where:

    • Cₓ = Concentration of the analyte

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • M = Molar mass

    • m = mass

    • V = Volume of the solvent

    • x = analyte

    • std = internal standard

Gas Chromatography (GC)

GC is a powerful technique for separating and quantifying volatile compounds.

Sample Preparation:

  • Quench the reaction at a specific time point.

  • Extract the organic components with a suitable solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with brine and dry it over anhydrous sodium sulfate.

  • If necessary, dilute the sample to an appropriate concentration for GC analysis.

  • Add a known amount of an internal standard (e.g., dodecane) if not already present.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[5]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 150 °C at 10 °C/min.

  • Detector Temperature: 280 °C.

Data Analysis:

  • Identify the peaks corresponding to the starting material and products based on their retention times, confirmed by injecting standards.

  • Integrate the peak areas.

  • Quantify the components by constructing a calibration curve for each analyte or by using the internal standard method.

High-Performance Liquid Chromatography (HPLC)

HPLC is suitable for the analysis of less volatile or thermally labile compounds.

Sample Preparation:

  • Quench the reaction.

  • Dilute a known volume of the reaction mixture with the mobile phase to a concentration within the linear range of the detector.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Instrumentation and Conditions:

  • HPLC System: Equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water, potentially with a small amount of acid (e.g., phosphoric acid or formic acid) to improve peak shape. The exact ratio will depend on the separation and should be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

  • Detection Wavelength: Optimized for the chromophores in the analytes (e.g., around 254 nm for the phenyl group).

Data Analysis:

  • Identify peaks based on retention times of standard compounds.

  • Integrate the peak areas.

  • Quantify using an external or internal standard method with calibration curves.

Visualizing the Workflows

To better understand the logical flow of each analytical method, the following diagrams are provided.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Reaction Mixture B Add Deuterated Solvent + Internal Standard A->B C Homogenize B->C D Acquire 1D ¹H NMR Spectrum C->D E Phase and Baseline Correction D->E F Integrate Signals E->F G Calculate Concentrations F->G

Caption: qNMR Experimental Workflow.

Chromatography_Workflow cluster_gc GC Analysis cluster_hplc HPLC Analysis A Quench Reaction B1 Extraction & Drying A->B1 B2 Dilution & Filtration A->B2 C1 Inject into GC B1->C1 D1 Separate & Detect C1->D1 E Data Analysis (Peak Integration & Quantification) D1->E C2 Inject into HPLC B2->C2 D2 Separate & Detect C2->D2 D2->E

Caption: GC and HPLC Experimental Workflows.

Conclusion

The choice between qNMR, GC, and HPLC for the quantitative analysis of 2-Methyl-1-phenylcyclohexanol reaction mixtures depends on the specific requirements of the analysis.

  • qNMR offers high accuracy and precision without the need for extensive calibration curves for each analyte, making it an excellent primary method for structural confirmation and accurate quantification.

  • GC is highly sensitive and provides excellent separation for volatile compounds, making it ideal for monitoring the progress of reactions involving such species.

  • HPLC is a versatile technique suitable for a broader range of compounds, including those that are not volatile or are thermally sensitive.

For comprehensive reaction analysis, a combination of these techniques can be powerful. For instance, HPLC or GC can be used for routine monitoring and high-throughput screening, while qNMR can be employed for the validation of chromatographic methods and for obtaining highly accurate quantitative data on key samples.

References

Validation

Correlating Stereochemistry and Spectroscopic Signatures of 2-Methyl-1-phenylcyclohexanol Isomers

A comprehensive guide for researchers, scientists, and drug development professionals on the stereochemical analysis of cis- and trans-2-Methyl-1-phenylcyclohexanol through comparative spectroscopic data. This guide prov...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the stereochemical analysis of cis- and trans-2-Methyl-1-phenylcyclohexanol through comparative spectroscopic data. This guide provides detailed experimental protocols and presents a clear correlation between the spatial arrangement of the methyl and hydroxyl groups and the resulting NMR and IR spectral data.

The stereochemistry of a molecule is a critical determinant of its biological activity and physical properties. In the case of 2-Methyl-1-phenylcyclohexanol, two diastereomers exist: cis and trans. The distinct spatial orientation of the methyl and phenyl groups relative to the hydroxyl group on the cyclohexanol (B46403) ring gives rise to unique spectroscopic fingerprints. This guide offers a detailed comparison of the ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopic data for these two isomers, providing a valuable resource for their unambiguous identification.

Spectroscopic Data Comparison

The key to differentiating the cis and trans isomers of 2-Methyl-1-phenylcyclohexanol lies in the analysis of their respective spectra. The different steric and electronic environments of the protons and carbon atoms in each isomer lead to characteristic shifts in their NMR signals and distinct vibrational modes in their IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

The ¹H NMR spectra of the cis and trans isomers show notable differences, particularly in the chemical shift of the methyl group protons. In the cis isomer, the methyl group is in closer proximity to the phenyl ring, leading to anisotropic shielding effects that typically shift its signal to a higher field (lower ppm value) compared to the trans isomer. For a closely related compound, cis-2-methyl-1-(4-(dimethylamino)phenyl)cyclohexan-1-ol, the methyl group signal appears at approximately 0.60 ppm, while for the trans isomer, it is observed at around 0.81 ppm.[1] This significant difference in chemical shift provides a reliable diagnostic tool for distinguishing between the two diastereomers.

¹³C NMR Spectroscopy:

Similarly, the ¹³C NMR spectra exhibit distinct chemical shifts for the carbon atoms of the cyclohexane (B81311) ring and the methyl group. The steric interactions in the cis isomer can cause a shielding effect on certain carbon atoms, resulting in upfield shifts compared to the corresponding carbons in the less sterically hindered trans isomer.

Isomer ¹H NMR (Methyl Group) ¹³C NMR (Selected Signals)
cis-2-Methyl-1-phenylcyclohexanol~0.60 ppm (doublet) (inferred)
trans-2-Methyl-1-phenylcyclohexanol~0.81 ppm (doublet) (inferred)

Note: The exact chemical shifts may vary slightly depending on the solvent and experimental conditions. The values for the methyl group are inferred from a closely related analog.[1]

Infrared (IR) Spectroscopy

The IR spectra of both isomers will display a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl group. However, the exact position and shape of this band may differ slightly between the cis and trans isomers due to differences in intra- and intermolecular hydrogen bonding possibilities arising from their distinct stereochemistry. Additionally, subtle differences may be observed in the C-O stretching vibration (typically in the 1000-1200 cm⁻¹ region) and in the fingerprint region (below 1500 cm⁻¹), which contains complex vibrations sensitive to the overall molecular geometry.

Vibrational Mode Expected Wavenumber (cm⁻¹) Isomer-specific Observations
O-H Stretch3200-3600 (broad)Subtle shifts in peak position and shape may be observed.
C-H Stretch (Aromatic)3000-3100
C-H Stretch (Aliphatic)2850-3000
C=C Stretch (Aromatic)1450-1600
C-O Stretch1000-1200Potential for slight differences between isomers.

Experimental Protocols

Synthesis of cis- and trans-2-Methyl-1-phenylcyclohexanol

Reaction: The synthesis of 2-Methyl-1-phenylcyclohexanol can be achieved via the Grignard reaction between 2-methylcyclohexanone (B44802) and phenylmagnesium bromide. This reaction typically yields a mixture of the cis and trans diastereomers.

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

  • Add a small crystal of iodine and a few drops of bromobenzene (B47551) to initiate the reaction.

  • Slowly add a solution of bromobenzene in anhydrous diethyl ether to the flask, maintaining a gentle reflux.

  • After the magnesium has completely reacted, cool the Grignard reagent to 0 °C.

  • Slowly add a solution of 2-methylcyclohexanone in anhydrous diethyl ether to the Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain a crude mixture of the cis and trans isomers.

  • The two diastereomers can be separated by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

Spectroscopic Analysis

NMR Spectroscopy:

  • Prepare a sample of each purified isomer by dissolving approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H NMR).

  • Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy:

  • Prepare a sample of each purified isomer for analysis. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared.

  • Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.

  • Record the positions of the major absorption bands.

Stereochemical Correlation Workflow

The following diagram illustrates the logical workflow for correlating the stereochemistry of 2-Methyl-1-phenylcyclohexanol with its spectroscopic data.

Stereochemistry_Spectroscopy_Correlation cluster_synthesis Synthesis & Separation cluster_analysis Spectroscopic Analysis cluster_correlation Stereochemical Correlation Synthesis Grignard Reaction: 2-Methylcyclohexanone + Phenylmagnesium Bromide Mixture Mixture of cis and trans Isomers Synthesis->Mixture Separation Column Chromatography Mixture->Separation Cis_Isomer cis-2-Methyl-1-phenylcyclohexanol Separation->Cis_Isomer Trans_Isomer trans-2-Methyl-1-phenylcyclohexanol Separation->Trans_Isomer NMR_Cis ¹H & ¹³C NMR Cis_Isomer->NMR_Cis IR_Cis IR Spectroscopy Cis_Isomer->IR_Cis NMR_Trans ¹H & ¹³C NMR Trans_Isomer->NMR_Trans IR_Trans IR Spectroscopy Trans_Isomer->IR_Trans Cis_Data cis-Isomer Data: - ¹H NMR: Methyl ~0.60 ppm - Distinct ¹³C and IR NMR_Cis->Cis_Data IR_Cis->Cis_Data Trans_Data trans-Isomer Data: - ¹H NMR: Methyl ~0.81 ppm - Distinct ¹³C and IR NMR_Trans->Trans_Data IR_Trans->Trans_Data Stereochemistry_Confirmed_Cis Confirmed cis Stereochemistry Cis_Data->Stereochemistry_Confirmed_Cis Stereochemistry_Confirmed_Trans Confirmed trans Stereochemistry Trans_Data->Stereochemistry_Confirmed_Trans

Caption: Workflow for correlating stereochemistry with spectroscopic data.

By following this guide, researchers can confidently synthesize, separate, and characterize the cis and trans diastereomers of 2-Methyl-1-phenylcyclohexanol, leveraging the distinct signatures in their NMR and IR spectra to confirm their respective stereochemistries. This detailed understanding is crucial for applications in drug discovery and development where stereoisomeric purity is paramount.

References

Comparative

A Comparative Bench Guide: Selecting the Optimal Grignard Reagent for Tertiary Alcohol Synthesis

For researchers, scientists, and professionals in drug development, the synthesis of tertiary alcohols is a critical step in the construction of complex molecular architectures. The Grignard reaction stands as a cornerst...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of tertiary alcohols is a critical step in the construction of complex molecular architectures. The Grignard reaction stands as a cornerstone for this transformation, offering a versatile and powerful method for carbon-carbon bond formation. This guide provides an objective comparison of various Grignard reagents for the synthesis of tertiary alcohols, supported by experimental data and detailed protocols to aid in reagent selection and experimental design.

The choice of Grignard reagent—typically an alkyl, vinyl, or aryl magnesium halide—can significantly impact the yield, reaction rate, and purity of the desired tertiary alcohol. Factors such as steric hindrance, electronic effects, and the nature of the carbonyl substrate (ketone or ester) all play a crucial role in the outcome of the reaction.

Performance Comparison of Grignard Reagents

The reactivity of a Grignard reagent is influenced by the organic group attached to the magnesium halide. Generally, less sterically hindered and more nucleophilic Grignard reagents exhibit higher reactivity. The following tables provide a comparative overview of the performance of different Grignard reagents in the synthesis of specific tertiary alcohols.

Table 1: Synthesis of 2-Phenyl-2-propanol from Different Starting Materials
Grignard ReagentCarbonyl SubstrateTertiary Alcohol ProductReported Yield (%)Reference
Phenylmagnesium bromideAcetone2-Phenyl-2-propanol75[1]
Methylmagnesium bromideAcetophenone2-Phenyl-2-propanolYield not specified[2]

Note: Direct comparative yield data under identical conditions is scarce in the literature. The yields reported are from different sources and may have been obtained under slightly different experimental conditions.

Table 2: Synthesis of Triphenylmethanol from Different Starting Materials
Grignard ReagentCarbonyl SubstrateTertiary Alcohol ProductReported Yield (%)Reference
Phenylmagnesium bromideBenzophenoneTriphenylmethanol9.21 (pure product)[3]
Phenylmagnesium bromideMethyl BenzoateTriphenylmethanol24.87[4]

Analysis of Performance:

  • Alkyl vs. Aryl Grignard Reagents: Alkyl Grignard reagents (e.g., methylmagnesium bromide, ethylmagnesium bromide) are generally more basic and can be more prone to side reactions like enolization, especially with sterically hindered ketones. Aryl Grignard reagents (e.g., phenylmagnesium bromide) are typically less basic and can provide cleaner reactions in some cases.

  • Steric Effects: The steric bulk of both the Grignard reagent and the carbonyl substrate significantly affects the reaction rate and yield. More sterically hindered ketones or Grignard reagents will react slower and may lead to lower yields or an increase in side products due to competing reactions like reduction.

  • Ketones vs. Esters: Ketones react with one equivalent of a Grignard reagent to form a tertiary alcohol.[5] Esters, on the other hand, require two equivalents of the Grignard reagent, as the initially formed ketone intermediate is more reactive than the starting ester and reacts further.[5] This can be a consideration when planning the stoichiometry of the reaction.

Reaction Mechanisms and Experimental Workflows

The synthesis of a tertiary alcohol via a Grignard reaction proceeds through a nucleophilic addition of the organomagnesium halide to the electrophilic carbonyl carbon.

General Reaction Mechanism

The following diagram illustrates the general mechanism for the reaction of a Grignard reagent with a ketone to yield a tertiary alcohol.

G General Mechanism of Grignard Reaction with a Ketone reagents R'-MgX + R-CO-R intermediate Tetrahedral Alkoxide Intermediate reagents->intermediate Nucleophilic Attack product Tertiary Alcohol intermediate->product Protonation (Acid Workup) G Comparative Experimental Workflow start Start prep_grignard Prepare Grignard Reagent (Alkyl/Aryl Halide + Mg) start->prep_grignard reaction Reaction with Ketone/Ester (Anhydrous Conditions) prep_grignard->reaction workup Aqueous Workup (e.g., NH4Cl or dilute acid) reaction->workup extraction Extraction with Organic Solvent workup->extraction drying Drying of Organic Layer (e.g., MgSO4) extraction->drying purification Purification (Distillation or Crystallization) drying->purification end Characterization (NMR, IR, MP) purification->end

References

Safety & Regulatory Compliance

Handling

Essential Safety and Operational Guide for 2-Methyl-1-phenylcyclohexanol

This guide provides immediate, essential safety and logistical information for handling 2-Methyl-1-phenylcyclohexanol in a laboratory setting. The following procedures are based on the known hazards of structurally simil...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 2-Methyl-1-phenylcyclohexanol in a laboratory setting. The following procedures are based on the known hazards of structurally similar compounds and are intended to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Profile
  • Flammability: Likely to be a flammable liquid and vapor.[1][2][3][4]

  • Toxicity: May be harmful if swallowed or inhaled.[1][2][3][4]

  • Eye Irritation: May cause serious eye irritation.[2][4]

  • Skin Irritation: May cause skin irritation upon prolonged contact.

Quantitative Data Summary

The following table summarizes key quantitative data from related compounds to provide a safety reference.

Property2-Methylcyclohexanol1-Phenylcyclohexanol
Boiling Point 163 - 166 °C (325 - 331 °F)[1][2]153 °C (307.4 °F) @ 20 mmHg[5]
Flash Point 58 °C (136.4 °F)[2]Not available
Density 0.93 g/cm³ at 25 °C (77 °F)[1]Not available
Melting Point -38 °C (-36.4 °F)[2]58 - 62 °C (136.4 - 143.6 °F)[5]

Personal Protective Equipment (PPE)

A thorough risk assessment for the specific procedures being performed should guide the selection of PPE.[6]

PPE CategoryRecommended EquipmentSpecifications and Use Notes
Eye and Face Protection Chemical splash goggles and face shield.Must meet ANSI Z.87.1 or equivalent standards. A face shield should be worn over goggles, especially when there is a risk of splashing.[6][7]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), a flame-resistant lab coat, and closed-toe shoes.Consult the glove manufacturer's chemical resistance guide for suitability. Lab coats should be fully buttoned, and long pants are required.[6][8]
Respiratory Protection An air-purifying respirator with organic vapor cartridges.Required when working outside of a fume hood or in poorly ventilated areas. A comprehensive respiratory protection program, including fit testing, should be in place.[7][9]

Operational Plan: Handling and Storage

Handling:

  • Ventilation: Always work in a well-ventilated area, preferably within a chemical fume hood.[1][6]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1][2][6] Use spark-proof tools and explosion-proof equipment.[1][2][6]

  • Personal Hygiene: Wash hands thoroughly after handling.[1][10] Do not eat, drink, or smoke in the work area.[1][10]

  • Exposure Avoidance: Avoid contact with skin, eyes, and clothing.[6] Do not breathe vapors or mists.[1][6]

Storage:

  • Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2]

  • Incompatible Materials: Store away from strong oxidizing agents, acid anhydrides, and acid chlorides.[10][11]

  • Flammability Precautions: Store in a designated flammables area.[2][6]

Disposal Plan

Waste Classification: Unused product and contaminated materials are classified as hazardous waste.[11]

Disposal Procedures:

  • Containers: Dispose of contents and container to an approved waste disposal plant.[1][10] Do not mix with other waste.[1]

  • Contaminated PPE: Contaminated gloves, lab coats, and other disposable PPE should be collected in a sealed container for hazardous waste disposal.

  • Spills: In case of a spill, evacuate the area and remove all ignition sources.[6] Contain the spill with an inert absorbent material and collect it into a sealed container for disposal.[2][6]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup prep_materials Gather Materials prep_setup->prep_materials handle_transfer Transfer Chemical prep_materials->handle_transfer Proceed to Handling handle_reaction Perform Reaction handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose

Caption: Workflow for safely handling 2-Methyl-1-phenylcyclohexanol.

References

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